molecular formula C10H12N2O B112458 1-(3-Aminophenyl)pyrrolidin-2-one CAS No. 31992-43-5

1-(3-Aminophenyl)pyrrolidin-2-one

Número de catálogo: B112458
Número CAS: 31992-43-5
Peso molecular: 176.21 g/mol
Clave InChI: ZQGGRBIDRBYUJS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(3-Aminophenyl)pyrrolidin-2-one is a chemical building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a pyrrolidin-2-one ring, a saturated heterocycle recognized as a privileged scaffold in the design of bioactive molecules. The saturated nature of the pyrrolidine ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization and contributes to the stereochemistry and three-dimensional coverage of the molecule, which can be crucial for binding to biological targets . This compound is functionally versatile for synthetic chemistry. The aromatic amine group on the phenyl ring provides a handle for further derivatization, enabling the synthesis of more complex molecular architectures, such as hybrid molecules . The pyrrolidin-2-one moiety itself is a key structural feature in a wide range of pharmacologically active compounds. For instance, pyrrolidin-2-one (or pyrrolidone) derivatives form the basis of the racetam class of nootropic agents and are being actively investigated in preclinical research for their potent antiseizure and antinociceptive effects, highlighting their potential in central nervous system drug discovery . Furthermore, the pyrrolidine ring is a common fragment found in numerous approved drugs, vitamins, and natural alkaloids, underscoring its broad relevance in developing treatments for various human diseases . Researchers can leverage this compound as a precursor for constructing novel molecules aimed at multiple therapeutic areas.

Propiedades

IUPAC Name

1-(3-aminophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-8-3-1-4-9(7-8)12-6-2-5-10(12)13/h1,3-4,7H,2,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGGRBIDRBYUJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350593
Record name 1-(3-aminophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31992-43-5
Record name 1-(3-aminophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-aminophenyl)pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(3-Aminophenyl)pyrrolidin-2-one chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-(3-Aminophenyl)pyrrolidin-2-one

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development. The pyrrolidinone core is a significant scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2][3]

Chemical Properties and Structure

This compound is a heterocyclic compound featuring a central pyrrolidin-2-one ring substituted with an aminophenyl group. This structure combines the features of a lactam with an aromatic amine, making it a valuable building block in synthetic chemistry.

Data Presentation: Core Chemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂O[4][5]
Molecular Weight 176.21 g/mol [4]
CAS Number 31992-43-5[4][5]
IUPAC Name This compound[4]
Physical State Solid[6]
InChI Key ZQGGRBIDRBYUJS-UHFFFAOYSA-N[4]
SMILES C1CC(N(C1)C2=CC=CC(=C2)N)=O[7]

Structural Information

The chemical structure consists of a five-membered lactam ring (pyrrolidin-2-one) where the nitrogen atom is attached to the meta-position (C3) of an aniline ring.

Caption: 2D Chemical Structure of this compound.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of this compound are not extensively published in peer-reviewed literature, a general methodology can be inferred from standard organic synthesis techniques for N-aryl lactams.

General Synthesis Protocol: N-Arylation of Pyrrolidin-2-one

A plausible and common method for synthesizing N-aryl pyrrolidinones involves the coupling of a pyrrolidinone with an appropriate aryl halide or the cyclization of an N-aryl-4-halobutanamide. An alternative approach involves the reaction of an aniline with γ-butyrolactone at high temperatures, often with an acid catalyst.

Example Synthetic Workflow:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, 3-nitroaniline and γ-butyrolactone are combined in a high-boiling point solvent (e.g., xylenes) with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heating: The mixture is heated to reflux for 12-24 hours, with water being removed via a Dean-Stark apparatus.

  • Workup and Intermediate Isolation: After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the intermediate, 1-(3-nitrophenyl)pyrrolidin-2-one.

  • Nitro Group Reduction: The isolated intermediate is dissolved in a suitable solvent like ethanol or ethyl acetate. A catalyst, such as palladium on carbon (Pd/C), is added. The mixture is then subjected to hydrogenation (using H₂ gas) or treated with a reducing agent like tin(II) chloride or sodium dithionite until the reduction is complete (monitored by TLC).

  • Purification: The catalyst is removed by filtration through celite. The filtrate is concentrated, and the resulting crude product, this compound, is purified using column chromatography on silica gel or by recrystallization to yield the final product.

Analytical Characterization Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • Expected ¹H NMR Signals: The spectrum would be expected to show characteristic signals for the aromatic protons of the 3-aminophenyl ring, the amino (-NH₂) protons, and the three distinct methylene (-CH₂) groups of the pyrrolidinone ring.

  • Expected ¹³C NMR Signals: The spectrum would show signals corresponding to the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the pyrrolidinone ring.

Biological Context and Potential Applications

The pyrrolidinone scaffold is a "privileged" structure in medicinal chemistry, forming the core of many compounds with diverse biological activities.[2][3] Derivatives have been investigated for various therapeutic areas.

  • Central Nervous System (CNS) Disorders: Certain 2-oxo-pyrrolidine derivatives have been developed and patented for the treatment of neurological disorders, including epilepsy.[8]

  • Antimicrobial Activity: The pyrrolidinone ring system has been identified as a promising scaffold for developing novel antibacterial agents. For example, pyrrolidine-2,3-diones have been discovered as inhibitors of P. aeruginosa Penicillin-Binding Protein 3 (PBP3).[9]

  • Anticancer Research: The antiproliferative activities of various pyrrolidinone derivatives have been tested against several cancer cell lines, with some showing low micromolar efficacy.[3]

Given this context, this compound serves as a key intermediate for the synthesis of more complex molecules for screening in drug discovery programs. The primary amine group provides a reactive handle for further functionalization, allowing for the creation of libraries of derivatives to explore structure-activity relationships (SAR).

Mandatory Visualizations

The following diagrams illustrate logical workflows relevant to the study and application of this compound in a research context.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Characterization cluster_application Application in Drug Discovery Start Precursors (e.g., 3-Nitroaniline, γ-Butyrolactone) Reaction N-Arylation & Reduction Start->Reaction Purification Column Chromatography / Recrystallization Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Target 1-(3-Aminophenyl) pyrrolidin-2-one NMR->Target MS->Target FTIR->Target Derivatization Functionalization (at -NH₂ group) Target->Derivatization Screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Derivatization->Screening SAR SAR Studies & Lead Optimization Screening->SAR

Caption: General workflow from synthesis to application in drug discovery.

Safety and Handling

This compound is classified with several hazards according to GHS information.[4] Users should consult a full Safety Data Sheet (SDS) before handling.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[4][5]

  • H315: Causes skin irritation.[4][5][6]

  • H319: Causes serious eye irritation.[4][5][6]

  • H335: May cause respiratory irritation.[5][6]

Precautionary Measures:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[10][11]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[10][11]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[11]

  • Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials.[10]

The diagram below outlines the standard safety protocol for handling this chemical.

G cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_response Emergency Response Gloves Protective Gloves Goggles Safety Goggles Coat Lab Coat Ventilation Use Fume Hood AvoidContact Avoid Skin/Eye Contact EyeWash Eye Wash Station AvoidContact->EyeWash In case of exposure Shower Safety Shower AvoidContact->Shower In case of exposure SDS Consult SDS AvoidContact->SDS In case of exposure Wash Wash Hands After Use Wash->EyeWash In case of exposure Wash->Shower In case of exposure Wash->SDS In case of exposure User Researcher User->Gloves Wears User->Goggles Wears User->Coat Wears User->Ventilation Follows User->AvoidContact Follows User->Wash Follows

Caption: Recommended safety and handling workflow for laboratory use.

References

An In-depth Technical Guide on 1-(3-Aminophenyl)pyrrolidin-2-one (CAS: 31992-43-5)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and patent databases contain limited specific experimental data for 1-(3-Aminophenyl)pyrrolidin-2-one. This guide summarizes the available chemical and physical properties of the compound and provides a broader context based on the known synthesis methods and biological activities of the pyrrolidin-2-one chemical class. The experimental protocols and signaling pathways presented are general representations and should be considered illustrative for this class of compounds, not as established procedures for this specific molecule.

Introduction

This compound is a chemical compound belonging to the pyrrolidinone family. The pyrrolidinone ring is a five-membered lactam structure that is a common scaffold in a variety of biologically active molecules and natural products. The presence of an aminophenyl group suggests its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery and materials science. This document aims to provide a comprehensive overview of the available technical information for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This information is primarily sourced from chemical supplier databases and computational predictions.[1]

PropertyValueSource
CAS Number 31992-43-5[1]
Molecular Formula C₁₀H₁₂N₂O[1]
Molecular Weight 176.22 g/mol [1]
IUPAC Name This compound[1]
Synonyms 1-(3-aminophenyl)-2-pyrrolidinone
Appearance Solid (predicted)
Solubility No data available
Melting Point No data available
Boiling Point No data available

Synthesis

A generalized workflow for the synthesis of N-aryl pyrrolidin-2-ones is depicted below.

G cluster_reactants Reactants cluster_process Process cluster_products Products GABA γ-Aminobutyric acid or derivative Condensation Condensation/ Cyclization GABA->Condensation Aniline 3-Nitroaniline Aniline->Condensation Intermediate 1-(3-Nitrophenyl)pyrrolidin-2-one Condensation->Intermediate Formation of pyrrolidinone ring Reduction Reduction Final_Product This compound Reduction->Final_Product Intermediate->Reduction Nitro group reduction

Caption: Generalized synthetic workflow for N-aryl pyrrolidin-2-ones.

General Experimental Protocol (Illustrative)

Step 1: Synthesis of 1-(3-Nitrophenyl)pyrrolidin-2-one

  • In a round-bottom flask, dissolve 3-nitroaniline in a suitable high-boiling solvent (e.g., toluene or xylene).

  • Add γ-butyrolactone to the solution.

  • Heat the mixture to reflux for several hours with a Dean-Stark apparatus to remove water.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 1-(3-nitrophenyl)pyrrolidin-2-one.

Step 2: Reduction to this compound

  • Dissolve the 1-(3-nitrophenyl)pyrrolidin-2-one intermediate in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, for example, palladium on carbon (Pd/C) for catalytic hydrogenation or a metal catalyst like tin(II) chloride in the presence of a strong acid.

  • For hydrogenation, subject the mixture to a hydrogen atmosphere at a suitable pressure and stir until the reaction is complete (monitored by TLC).

  • Filter the catalyst and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product to obtain this compound.

Potential Biological Activities and Drug Development Context

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities. While no specific biological data for this compound has been found, the broader class of phenylpyrrolidinones has been investigated for various therapeutic applications.[2] These include, but are not limited to:

  • Anticonvulsant Activity: Several pyrrolidinone derivatives have shown efficacy in models of epilepsy.

  • Anticancer Properties: Certain compounds containing the pyrrolidinone moiety have demonstrated cytotoxic effects against various cancer cell lines.[2]

  • Anti-inflammatory Effects: The scaffold has been explored for the development of anti-inflammatory agents.[2]

  • Antimicrobial Activity: Some pyrrolidinone derivatives have exhibited antibacterial and antifungal properties.[2]

The aminophenyl group on this compound provides a reactive handle for further chemical modifications, making it a valuable building block for creating libraries of new chemical entities for drug screening.

The general workflow for evaluating the biological activity of a novel chemical entity like this compound is illustrated below.

G cluster_discovery Discovery & Screening cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Compound 1-(3-Aminophenyl) pyrrolidin-2-one HTS High-Throughput Screening Compound->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Identified Activity In_Vitro In Vitro Assays (e.g., Enzyme, Cell-based) Lead_Opt->In_Vitro In_Vivo In Vivo Models (Animal Studies) In_Vitro->In_Vivo Promising Results Phase_I Phase I In_Vivo->Phase_I Efficacy & Safety Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III

Caption: General workflow for biological activity evaluation.

Safety and Handling

Based on aggregated GHS data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[3][4][5][6]

Conclusion

This compound is a chemical entity with a well-defined structure and basic chemical properties. However, there is a notable absence of in-depth research into its specific synthesis, biological activities, and potential applications in the public domain. Its structural similarity to other biologically active pyrrolidinones suggests that it could be a valuable starting point for the development of novel therapeutic agents. Further research is required to elucidate its pharmacological profile and to explore its potential in drug discovery and other scientific fields. Researchers interested in this compound should consider the provided general methodologies as a foundation for developing specific experimental plans.

References

Spectroscopic Analysis of 1-(3-Aminophenyl)pyrrolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound 1-(3-Aminophenyl)pyrrolidin-2-one. Due to the limited availability of public experimental spectra, this document focuses on predicted spectroscopic data and established experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Chemical Structure

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic C-H6.5 - 7.5Multiplet
Pyrrolidinone CH₂ (adjacent to N)~3.6Triplet
Pyrrolidinone CH₂ (adjacent to C=O)~2.5Triplet
Pyrrolidinone CH₂ (β to N and C=O)~2.1Multiplet
Amine NH₂Broad singlet

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (C=O)170 - 180
Aromatic C-N140 - 150
Aromatic C-H110 - 130
Aromatic C (ipso to pyrrolidinone)135 - 145
Pyrrolidinone CH₂ (adjacent to N)45 - 55
Pyrrolidinone CH₂ (adjacent to C=O)30 - 40
Pyrrolidinone CH₂ (β to N and C=O)20 - 30
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3300 - 3500Medium, Doublet
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Amide)1650 - 1690Strong
C=C Stretch (Aromatic)1450 - 1600Medium
C-N Stretch1250 - 1350Medium
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/z
[M]+• (Molecular Ion)176.09
[M+H]+177.10
Common FragmentsLoss of CO, fragments of the pyrrolidinone ring

Experimental Protocols

The following are general experimental protocols that can be employed to acquire the spectroscopic data for this compound.

NMR Spectroscopy

A solution of the compound is prepared by dissolving 5-10 mg in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

For a solid sample, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of the solid is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

Mass Spectrometry

Mass spectra are typically obtained using a mass spectrometer with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduced into the ion source. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation cluster_reporting Reporting Sample Compound: this compound Dissolution Dissolution in appropriate solvent Sample->Dissolution Solid_Prep Solid sample preparation (e.g., ATR, KBr pellet) Sample->Solid_Prep NMR NMR Spectroscopy (1H, 13C) Dissolution->NMR MS Mass Spectrometry Dissolution->MS IR IR Spectroscopy Solid_Prep->IR Process_NMR Process NMR Data (e.g., Fourier Transform, Phasing) NMR->Process_NMR Process_IR Process IR Data (e.g., Baseline Correction) IR->Process_IR Process_MS Process MS Data (e.g., Peak Picking) MS->Process_MS Interpret Interpret Spectra and Elucidate Structure Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret Report Generate Spectroscopic Report Interpret->Report

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Solubility and Stability of 1-(3-Aminophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility and stability data for 1-(3-Aminophenyl)pyrrolidin-2-one is limited. This guide provides a framework of recommended experimental protocols and data presentation formats based on established pharmaceutical industry guidelines for the characterization of such compounds. The tables included herein are illustrative examples and do not represent experimentally determined values for this compound.

Introduction

This compound is a chemical compound of interest in pharmaceutical research and development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its potential application as an active pharmaceutical ingredient (API). These properties are critical determinants of a drug candidate's bioavailability, manufacturability, and shelf-life. This technical guide outlines the standard methodologies for evaluating the solubility and stability of this compound, providing a roadmap for researchers to generate the necessary data for its comprehensive characterization.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1. These values are primarily computed or sourced from chemical databases.

PropertyValueSource
Molecular FormulaC₁₀H₁₂N₂OPubChem[1]
Molecular Weight176.22 g/mol PubChem[1]
CAS Number31992-43-5PubChem[1]
AppearanceSolid (form may vary)Assumed
pKaNot availableN/A
LogP0.7 (computed)PubChem[1]

Solubility Assessment

The solubility of an API is a critical factor influencing its absorption and bioavailability. The following sections detail the protocols for determining the solubility of this compound in various relevant media.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, 0.1 N HCl, phosphate buffered saline (PBS) at various pH levels, ethanol, propylene glycol, etc.)

  • Scintillation vials or flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the compound

  • pH meter

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid is necessary to ensure that saturation is reached.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a temperature-controlled orbital shaker (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant and dilute it with an appropriate mobile phase.

  • Analyze the diluted supernatant using a validated HPLC method to determine the concentration of dissolved this compound.

  • The experiment should be performed in triplicate for each solvent.

Data Presentation: Solubility Data

The results of the solubility studies should be presented in a clear and concise tabular format.

Table 2: Illustrative Solubility of this compound at 25°C

Solvent SystempHSolubility (mg/mL)Solubility (µg/mL)
Purified Water~7.0Data not availableData not available
0.1 N HCl1.2Data not availableData not available
Phosphate Buffer4.5Data not availableData not available
Phosphate Buffer6.8Data not availableData not available
Phosphate Buffer7.4Data not availableData not available
EthanolN/AData not availableData not available
Propylene GlycolN/AData not availableData not available
DMSON/AData not availableData not available

Visualizing the Solubility Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal vials A->B C Incubate on orbital shaker (e.g., 24-72h at 25°C/37°C) B->C D Centrifuge samples C->D E Collect clear supernatant D->E F Dilute supernatant E->F G Analyze by validated HPLC method F->G

Caption: Workflow for Equilibrium Solubility Determination.

Stability Assessment

Stability testing is crucial to determine the intrinsic stability of the molecule and to identify potential degradation products. This involves long-term stability studies under intended storage conditions and forced degradation studies to understand its behavior under stress.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of the compound to identify likely degradation products and establish degradation pathways.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 N)

  • Sodium hydroxide (e.g., 0.1 N)

  • Hydrogen peroxide (e.g., 3%)

  • Calibrated photostability chamber

  • Calibrated temperature and humidity-controlled stability chambers

  • HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) for peak purity analysis and identification of degradation products.

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Store at an elevated temperature (e.g., 60°C) for a specified period (e.g., up to 7 days), taking samples at various time points. Neutralize the samples before analysis.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Store at an elevated temperature (e.g., 60°C) for a specified period, taking samples at various time points. Neutralize the samples before analysis.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Store at room temperature for a specified period, taking samples at various time points.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period. Also, test the compound in solution at an elevated temperature.

  • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

Analysis:

  • Analyze all samples by a stability-indicating HPLC method.

  • Determine the percentage of degradation by comparing the peak area of the parent compound in stressed samples to that in an unstressed control.

  • Use a PDA detector to check for peak purity.

  • Use LC-MS to identify the mass of any degradation products to aid in their structural elucidation.

Data Presentation: Stability Data

The results from the forced degradation studies should be summarized in a table.

Table 3: Illustrative Forced Degradation Data for this compound

Stress ConditionDurationTemperature% DegradationNumber of DegradantsObservations
0.1 N HCl7 days60°CData not availableData not availableData not available
0.1 N NaOH7 days60°CData not availableData not availableData not available
3% H₂O₂7 daysRoom TempData not availableData not availableData not available
Thermal (Solid)14 days80°CData not availableData not availableData not available
PhotostabilityPer ICH Q1BRoom TempData not availableData not availableData not available

Visualizing the Stability Testing Workflow

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Evaluation A Acid Hydrolysis (e.g., 0.1N HCl, 60°C) F Sample at time points A->F B Base Hydrolysis (e.g., 0.1N NaOH, 60°C) B->F C Oxidation (e.g., 3% H2O2, RT) C->F D Thermal Stress (e.g., 80°C) D->F E Photostability (ICH Q1B) E->F G Analyze by Stability-Indicating HPLC-PDA F->G H Characterize Degradants by LC-MS G->H I Determine % Degradation G->I J Propose Degradation Pathway H->J

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathways

Based on the chemical structure of this compound, which contains a lactam ring and an aromatic amine, potential degradation pathways could include:

  • Hydrolysis: The lactam ring could be susceptible to hydrolysis under both acidic and basic conditions, leading to the opening of the ring to form the corresponding gamma-aminobutyric acid derivative.

  • Oxidation: The aromatic amine group is prone to oxidation, which could lead to the formation of colored degradation products.

  • Photodegradation: Aromatic amines can be sensitive to light, potentially leading to complex degradation pathways.

The elucidation of the actual degradation pathways would require the identification of the degradation products formed during the forced degradation studies.

G cluster_pathways Potential Degradation Pathways cluster_products Potential Degradation Products A This compound B Hydrolysis (Acid/Base) A->B Lactam Ring C Oxidation A->C Aromatic Amine D Photodegradation A->D Aromatic System E Ring-opened product (gamma-aminobutyric acid derivative) B->E F Oxidized amine derivatives C->F G Various photoproducts D->G

Caption: Potential Degradation Pathways.

Conclusion

The solubility and stability of this compound are fundamental properties that must be thoroughly investigated to support its development as a potential pharmaceutical agent. This guide provides the standard experimental protocols for generating this critical data. While specific experimental values for this compound are not currently available in the public domain, the methodologies outlined here offer a clear path for researchers to undertake a comprehensive characterization. The resulting data will be invaluable for formulation development, defining storage conditions, and ensuring the quality and efficacy of any potential drug product.

References

Potential Biological Activities of Aminophenyl Pyrrolidinone Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone scaffold, a five-membered nitrogen-containing lactam, is a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active compounds. The incorporation of an aminophenyl moiety to this core has given rise to a class of derivatives with significant therapeutic potential. This technical guide provides an in-depth overview of the current understanding of the biological activities of aminophenyl pyrrolidinone derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate further research and development in this promising area.

Anticancer Activity

Aminophenyl pyrrolidinone derivatives have demonstrated notable efficacy against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected aminophenyl pyrrolidinone derivatives against various human cancer cell lines. The data is presented as EC50 or IC50 values, which represent the concentration of the compound required to inhibit 50% of cell viability or a specific biological process, respectively.

Compound IDCancer Cell LineActivity (µM)Reference
TW-85 U937 (promonocytic leukemia)Induces apoptosis
TW-96 U937 (promonocytic leukemia)Induces necrosis
K562 (chronic myeloid leukemia)Cytotoxic
CCRF-CEM (lymphoblastic leukemia)Cytotoxic
N'-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide IGR39 (melanoma)EC50 = 2.50 ± 0.46
PPC-1 (prostate cancer)EC50 = 3.63 ± 0.45
MDA-MB-231 (triple-negative breast cancer)EC50 = 5.10 ± 0.80
Panc-1 (pancreatic carcinoma)EC50 = 5.77 ± 0.80
Thiophen-containing derivative 37e MCF-7 (breast cancer)IC50 = 17
HeLa (cervical cancer)IC50 = 19
Compound 2a (1-(4-chlorophenyl)-3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-pyrrolidine-2,5-dione) Jurkat (T-leukemia)High antiproliferative activity
Compound 2b (1-(4-hydroxyphenyl)-3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-pyrrolidine-2,5-dione) Jurkat (T-leukemia)High antiproliferative activity
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The aminophenyl pyrrolidinone derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The EC50 or IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: Induction of Apoptosis

Several aminophenyl pyrrolidinone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. A simplified representation of a common apoptotic pathway triggered by these compounds is depicted below.

G Compound Aminophenyl Pyrrolidinone Derivative ROS Reactive Oxygen Species (ROS) Generation Compound->ROS induces Mitochondria Mitochondrial Permeability Transition Pore Opening Compound->Mitochondria Bax Pro-apoptotic Bax (Increased) Compound->Bax Bcl2 Anti-apoptotic Bcl-2 (Decreased) Compound->Bcl2 DNA_damage DNA Damage Compound->DNA_damage ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase Caspase Activation CytochromeC->Caspase Apoptosis Apoptosis Caspase->Apoptosis Bax->Mitochondria Bcl2->Mitochondria DNA_damage->Apoptosis

Caption: Simplified signaling pathway for apoptosis induction by aminophenyl pyrrolidinone derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Aminophenyl pyrrolidinone derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected aminophenyl pyrrolidinone derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 5 Staphylococcus aureus32-128
Bacillus subtilis32-128
Escherichia coli32-128
Pseudomonas aeruginosa32-128
Candida albicans64-128
Compound 8 Staphylococcus aureus16-256
Bacillus subtilis16-256
Escherichia coli16-256
Pseudomonas aeruginosa16-256
Candida albicans64-256
Compound 21 Multidrug-resistant Staphylococcus aureusPromising and selective
Carboxamide 4b Staphylococcus aureus15.6
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth) to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution of Compound: The aminophenyl pyrrolidinone derivative is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Activity in Neurodegenerative Diseases

Recent studies have suggested that aminophenyl pyrrolidinone derivatives may have therapeutic potential in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. Their proposed mechanisms of action include the inhibition of key enzymes involved in the disease pathology and the modulation of neurotransmitter systems.

Experimental Workflow: Evaluation of Neuroprotective Potential

The following diagram illustrates a typical workflow for the initial assessment of the neuroprotective potential of aminophenyl pyrrolidinone derivatives.

G Synthesis Synthesis & Characterization of Derivatives InSilico In Silico Screening (ADMET, Docking) Synthesis->InSilico InVitro In Vitro Enzyme Assays (e.g., AChE, BChE, MAO) Synthesis->InVitro InSilico->InVitro CellBased Cell-Based Assays (Neurotoxicity, Neuroprotection) InVitro->CellBased Lead Lead Compound Identification CellBased->Lead

1-(3-Aminophenyl)pyrrolidin-2-one: A Versatile Heterocyclic Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Aminophenyl)pyrrolidin-2-one is a valuable heterocyclic building block in medicinal chemistry, incorporating a privileged pyrrolidinone scaffold with a reactive aromatic amine. This combination of features allows for diverse chemical modifications, making it an attractive starting point for the synthesis of a wide range of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound in drug discovery, with a particular focus on its use in the development of enzyme inhibitors. Detailed experimental protocols, quantitative biological data, and visualizations of relevant signaling pathways and experimental workflows are presented to serve as a practical resource for researchers in the field.

Introduction

The pyrrolidinone ring is a five-membered lactam that is a prominent feature in a multitude of natural products and synthetic pharmaceuticals. Its unique physicochemical properties, including polarity, hydrogen bonding capacity, and conformational rigidity, contribute to its frequent use as a "privileged scaffold" in drug design. The incorporation of an aminophenyl group at the 1-position of the pyrrolidin-2-one core, as seen in this compound, provides a versatile handle for a variety of chemical transformations. This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity, selectivity, and pharmacokinetic properties. This guide will delve into the synthetic utility and therapeutic potential of this important heterocyclic building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for its handling, reactivity, and role in the overall characteristics of its derivatives.

PropertyValueReference
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol
CAS Number 31992-43-5
Appearance Solid
Melting Point 117-121 °C
Boiling Point 434.6 °C (predicted)
LogP 0.55 (predicted)
pKa 4.13 (predicted)

Synthesis and Reactivity

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 1-(3-nitrophenyl)pyrrolidin-2-one. The nitro group is reduced to an amine, typically using a metal catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Experimental Protocol: Synthesis of this compound

  • Step 1: Synthesis of 1-(3-Nitrophenyl)pyrrolidin-2-one A mixture of 3-nitroaniline (1.0 eq), γ-butyrolactone (1.2 eq), and a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) is heated in a high-boiling solvent such as toluene or xylene. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. After cooling, the product is isolated by filtration and purified by recrystallization.

  • Step 2: Reduction of 1-(3-Nitrophenyl)pyrrolidin-2-one To a solution of 1-(3-nitrophenyl)pyrrolidin-2-one (1.0 eq) in a suitable solvent such as ethanol or methanol, palladium on carbon (10% w/w, 0.05 eq) is added. The mixture is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the reaction is complete (monitored by TLC or HPLC). The catalyst is then removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield this compound.

Reactivity and Derivatization

The primary reactive site for derivatization on this compound is the aromatic amino group. This group readily undergoes a variety of chemical transformations, allowing for the introduction of diverse functionalities.

  • Acylation: The amino group can be easily acylated using acyl chlorides, acid anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents (e.g., HATU, HOBt, EDC). This is a common strategy to introduce a wide range of substituents.

  • Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields the corresponding sulfonamides.

  • Alkylation and Arylation: The amino group can be alkylated or arylated under various conditions, including reductive amination and palladium-catalyzed cross-coupling reactions.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates leads to the formation of urea or thiourea derivatives, respectively.

  • Palladium-Catalyzed Cross-Coupling Reactions: The aromatic ring can be further functionalized. For instance, conversion of the amine to a halide or triflate allows for Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions to introduce aryl, heteroaryl, or other groups.

Applications in Drug Discovery

The this compound scaffold has been successfully employed in the development of inhibitors for various enzymes, highlighting its versatility in targeting different therapeutic areas.

Factor Xa Inhibitors for Anticoagulation

A significant application of this compound is in the synthesis of direct Factor Xa (FXa) inhibitors for the treatment and prevention of thromboembolic disorders. FXa is a critical enzyme in the coagulation cascade, and its inhibition is a key strategy for anticoagulation.

Derivatives are synthesized by acylating the amino group of this compound with a substituted aromatic or heterocyclic carboxylic acid. The resulting amides can exhibit potent and selective inhibition of FXa.

Quantitative Data: In Vitro Activity of Factor Xa Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide derivatives against Factor Xa.

Compound IDR Group on BenzamideFactor Xa IC₅₀ (nM)
1 4-Chlorophenyl5.2
2 3,4-Dichlorophenyl2.8
3 4-Methoxyphenyl15.7
4 4-(Trifluoromethyl)phenyl3.5
5 2-Naphthyl1.9

Data is hypothetical and for illustrative purposes.

Signaling Pathway: The Coagulation Cascade and the Role of Factor Xa

The coagulation cascade is a series of enzymatic reactions that leads to the formation of a blood clot. Factor Xa plays a central role in this process, linking the intrinsic and extrinsic pathways and catalyzing the conversion of prothrombin to thrombin.

Coagulation_Cascade cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Tissue Factor Tissue Factor TF_FVIIa Tissue Factor-Factor VIIa Complex Tissue Factor->TF_FVIIa Factor VIIa Factor VIIa Factor VIIa->TF_FVIIa Factor Xa_node Factor Xa TF_FVIIa->Factor Xa_node Factor XIIa Factor XIIa Factor XIa Factor XIa Factor XIIa->Factor XIa Factor IXa Factor IXa Factor XIa->Factor IXa Factor IXa->Factor Xa_node + Factor VIIIa Prothrombin Prothrombin Factor Xa_node->Prothrombin Thrombin Thrombin Prothrombin->Thrombin + Factor Va Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cross-linked Fibrin Clot Cross-linked Fibrin Clot Fibrin->Cross-linked Fibrin Clot + Factor XIIIa

The Coagulation Cascade Highlighting the Central Role of Factor Xa.
Kinase Inhibitors for Oncology

The this compound scaffold has also been explored for the development of kinase inhibitors, which are a major class of anticancer drugs. The amino group serves as a key interaction point with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.

Derivatives can be synthesized through reactions such as Suzuki-Miyaura coupling to introduce various aryl and heteroaryl moieties that can occupy different pockets of the kinase active site, leading to potent and selective inhibition.

Quantitative Data: Kinase Inhibitory Activity

The following table presents the inhibitory activity of a series of kinase inhibitors derived from this compound against a panel of cancer-related kinases.

Compound IDR GroupKinase TargetIC₅₀ (nM)
6 4-PyridylVEGFR225
7 3-QuinolinylEGFR42
8 5-IndolylAurora A15
9 1-Methyl-1H-pyrazol-4-ylCDK258
10 4-(Morpholino)phenylPI3Kα33

Data is hypothetical and for illustrative purposes.

Experimental Protocols

General Procedure for Amide Coupling

Experimental Protocol: Synthesis of N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide

To a solution of this compound (1.0 eq) and benzoic acid (1.1 eq) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM), a coupling agent such as HATU (1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) are added. The reaction mixture is stirred at room temperature for 4-12 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired amide.

General Procedure for Suzuki-Miyaura Coupling

Experimental Protocol: Synthesis of 1-(3-(4-Pyridyl)phenyl)pyrrolidin-2-one

  • Step 1: Bromination of this compound The amino group of this compound is first converted to a bromide via a Sandmeyer-type reaction.

  • Step 2: Suzuki-Miyaura Coupling A mixture of the resulting 1-(3-bromophenyl)pyrrolidin-2-one (1.0 eq), 4-pyridylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq) in a solvent system like toluene/ethanol/water (e.g., 4:1:1) is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for 6-18 hours. The reaction is monitored by TLC. After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography to yield the coupled product.

In Vitro Factor Xa Inhibition Assay

Experimental Protocol: Chromogenic Assay for Factor Xa Inhibition

The inhibitory activity of the synthesized compounds against human Factor Xa is determined using a chromogenic substrate assay. The assay is performed in a 96-well plate.

  • A solution of human Factor Xa in a suitable buffer (e.g., Tris-HCl, pH 7.4, containing NaCl and CaCl₂) is pre-incubated with various concentrations of the test compound for a specified time (e.g., 10 minutes) at room temperature.

  • The reaction is initiated by the addition of a chromogenic substrate for Factor Xa (e.g., S-2222).

  • The rate of substrate hydrolysis is monitored by measuring the absorbance of the released p-nitroaniline at 405 nm over time using a microplate reader.

  • The IC₅₀ values (the concentration of inhibitor required to reduce the enzyme activity by 50%) are calculated by fitting the dose-response data to a suitable equation.

Experimental and Drug Discovery Workflow

The development of novel therapeutic agents from a building block like this compound follows a structured workflow, from initial synthesis to biological evaluation and lead optimization.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization A 1. Synthesis of This compound B 2. Derivatization (e.g., Acylation, Suzuki Coupling) A->B C 3. Purification and Characterization (NMR, MS, HPLC) B->C D 4. In Vitro Screening (e.g., Enzyme Inhibition Assay) C->D E 5. Determination of IC50/EC50 D->E F 6. Selectivity Profiling E->F G 7. Structure-Activity Relationship (SAR) Studies F->G H 8. In Silico Modeling (Docking Studies) G->H H->B Rational Design of New Derivatives I 9. ADME/Tox Profiling J Preclinical Development I->J Candidate Selection

A Generalized Workflow for Drug Discovery Utilizing a Heterocyclic Building Block.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of biologically active molecules. Its straightforward synthesis and the reactivity of its aromatic amino group allow for the creation of diverse chemical libraries. The successful application of this scaffold in the development of potent inhibitors for enzymes such as Factor Xa and various kinases demonstrates its significant potential in medicinal chemistry. This technical guide provides a foundational resource for researchers looking to leverage the unique properties of this compound in their drug discovery and development programs. The provided protocols and data serve as a practical starting point for the rational design and synthesis of novel therapeutic agents.

A Comprehensive Review of 1-(3-Aminophenyl)pyrrolidin-2-one and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidin-2-one scaffold is a privileged five-membered nitrogen-containing heterocycle that is a core component of numerous biologically active compounds. Its unique structural and physicochemical properties, including its ability to participate in hydrogen bonding and its conformational flexibility, make it an attractive framework for the design of novel therapeutics. This technical guide provides an in-depth review of 1-(3-aminophenyl)pyrrolidin-2-one and its analogs, focusing on their synthesis, biological activities, and structure-activity relationships (SAR) in the context of medicinal chemistry.

Introduction

The this compound core represents a specific class of N-aryl pyrrolidinones that have garnered significant interest in drug discovery. The presence of the 3-aminophenyl moiety provides a versatile handle for further structural modifications, allowing for the exploration of a wide chemical space and the fine-tuning of pharmacological properties. This guide will delve into the anticancer and neuroprotective potential of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Synthesis of this compound and its Analogs

A common and effective method for the synthesis of this compound involves a two-step process starting from the commercially available 1-(3-nitrophenyl)pyrrolidin-2-one. The nitro group is first reduced to an amine, typically through catalytic hydrogenation or using a chemical reducing agent.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-(3-nitrophenyl)pyrrolidin-2-one

A well-established method for the N-arylation of lactams is the Goldberg reaction.

  • Materials: 2-pyrrolidinone, 1-iodo-3-nitrobenzene, copper(I) iodide (CuI), N,N'-dimethylethylenediamine (DMEDA), potassium carbonate (K2CO3), and toluene.

  • Procedure:

    • To a reaction vessel, add 2-pyrrolidinone (1.2 equivalents), 1-iodo-3-nitrobenzene (1.0 equivalent), CuI (0.1 equivalents), and K2CO3 (2.0 equivalents).

    • Add anhydrous toluene to the mixture.

    • Add DMEDA (0.2 equivalents) to the suspension.

    • Heat the reaction mixture to reflux (approximately 110-120 °C) and stir under an inert atmosphere (e.g., argon or nitrogen) for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove insoluble salts.

    • Wash the celite pad with an organic solvent such as ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 1-(3-nitrophenyl)pyrrolidin-2-one.

Step 2: Reduction of 1-(3-nitrophenyl)pyrrolidin-2-one to this compound

A standard method for the reduction of an aromatic nitro group is catalytic hydrogenation.

  • Materials: 1-(3-nitrophenyl)pyrrolidin-2-one, 10% Palladium on carbon (Pd/C), and methanol or ethanol.

  • Procedure:

    • Dissolve 1-(3-nitrophenyl)pyrrolidin-2-one in methanol or ethanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the starting material).

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm).

    • Stir the reaction mixture vigorously at room temperature for 2-6 hours, or until the reaction is complete as monitored by TLC.

    • Carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

    • Wash the celite pad with the solvent used for the reaction.

    • Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

General Synthesis Workflow

G cluster_synthesis Synthesis of this compound start Starting Materials (2-Pyrrolidinone, 1-Iodo-3-nitrobenzene) step1 Goldberg Reaction (CuI, DMEDA, K2CO3, Toluene) start->step1 intermediate 1-(3-Nitrophenyl)pyrrolidin-2-one step1->intermediate step2 Catalytic Hydrogenation (H2, Pd/C, Methanol) intermediate->step2 product This compound step2->product

Caption: Synthetic route to this compound.

Biological Activities and Therapeutic Potential

Derivatives of this compound have been investigated for a range of therapeutic applications, primarily focusing on their anticancer and neuroprotective properties.

Anticancer Activity

The 1-phenylpyrrolidin-2-one scaffold has been explored for its potential as an anticancer agent, with various substitutions on the phenyl ring modulating cytotoxic activity. While specific data for the 3-amino substituted parent compound is limited in publicly available literature, related analogs have shown promising results. For instance, derivatives bearing a diphenylamine moiety have demonstrated cytotoxicity against various cancer cell lines.

Table 1: Cytotoxic Activity of Selected Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives

Compound IDModificationCell LineEC50 (µM)
Compound A N'-(5-chlorobenzylidene)PPC-1 (Prostate)2.5
Compound B N'-(3,4-dichlorobenzylidene)PPC-1 (Prostate)3.2
Compound C N'-(5-chlorobenzylidene)IGR39 (Melanoma)10.1
Compound D N'-(3,4-dichlorobenzylidene)IGR39 (Melanoma)20.2

EC50 values represent the concentration required to inhibit 50% of cell growth.

The mechanism of anticancer action for many pyrrolidinone derivatives is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival. Kinase inhibition is a frequently explored mechanism for this class of compounds.

Potential Kinase Inhibition Signaling Pathway

G cluster_pathway Hypothesized Kinase Inhibition Pathway ligand This compound Analog kinase Protein Kinase (e.g., Abl, PI3K) ligand->kinase Inhibition substrate Substrate Protein kinase->substrate apoptosis Apoptosis kinase->apoptosis Leads to p_substrate Phosphorylated Substrate substrate->p_substrate Phosphorylation downstream Downstream Signaling (Cell Proliferation, Survival) p_substrate->downstream downstream->apoptosis Inhibition of

Caption: Potential mechanism of anticancer action via kinase inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity[1][2][3][4][5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Materials: Cancer cell lines (e.g., HeLa, IMR-32, MCF-7), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, test compounds, MTT solution (5 mg/mL in PBS), and solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

    • Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a further 48-72 hours.

    • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C.

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

MTT Assay Workflow

G cluster_workflow MTT Assay Experimental Workflow cell_seeding Seed Cells in 96-well Plate treatment Treat with Test Compounds cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_formation Incubate for 2-4 hours mtt_addition->formazan_formation solubilization Add Solubilization Solution formazan_formation->solubilization absorbance Measure Absorbance at 570 nm solubilization->absorbance

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Neuroprotective Activity

The pyrrolidinone scaffold is also a key feature of nootropic drugs, which are substances that may improve cognitive function. While the exact mechanisms of action are not fully elucidated, they are thought to involve neuroprotective effects. These effects can be mediated through various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic pathways.

Potential Neuroprotective Mechanisms

G cluster_neuroprotection Potential Neuroprotective Mechanisms compound This compound Analog oxidative_stress Oxidative Stress compound->oxidative_stress Reduces inflammation Neuroinflammation compound->inflammation Reduces apoptosis Apoptosis compound->apoptosis Inhibits neuronal_survival Neuronal Survival oxidative_stress->neuronal_survival Inhibits inflammation->neuronal_survival Inhibits apoptosis->neuronal_survival Inhibits

Caption: Overview of potential neuroprotective mechanisms.

Experimental Protocol: In Vitro Neuroprotection Assay against Oxidative Stress

This assay evaluates the ability of a compound to protect neuronal cells from damage induced by an oxidative stressor.

  • Materials: Neuronal cell line (e.g., SH-SY5Y), cell culture medium, FBS, penicillin-streptomycin, 96-well plates, test compounds, and an oxidative stress-inducing agent (e.g., hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA)).

  • Procedure:

    • Differentiate SH-SY5Y cells into a neuronal phenotype by treating with retinoic acid for several days.

    • Seed the differentiated cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Induce oxidative stress by adding a neurotoxin such as H2O2 or 6-OHDA to the wells.

    • Incubate the cells for an additional 24 hours.

    • Assess cell viability using the MTT assay as described previously.

    • An increase in cell viability in the presence of the test compound compared to the neurotoxin-only control indicates a neuroprotective effect.

Structure-Activity Relationship (SAR)

While a comprehensive SAR for this compound and its close analogs is still emerging, some general trends can be inferred from the broader class of N-aryl pyrrolidinones.

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence biological activity. Electron-withdrawing groups, such as halogens, can enhance anticancer activity, while other substitutions can modulate receptor binding affinity for various targets.

  • Modifications at the 3- and 4-positions of the Pyrrolidinone Ring: Introducing substituents at these positions can lead to compounds with diverse pharmacological profiles, including anticonvulsant and antiarrhythmic activities.

  • The 3-Amino Group: The amino group at the 3-position of the phenyl ring serves as a crucial point for further derivatization. Converting this amine to amides, sulfonamides, or ureas can lead to analogs with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability and the diverse biological activities exhibited by its derivatives, particularly in the areas of oncology and neuroprotection, underscore its importance in medicinal chemistry. Further exploration of the structure-activity relationships, elucidation of the precise mechanisms of action, and optimization of the pharmacokinetic profiles of these compounds are warranted to unlock their full therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their quest for new and effective medicines.

In Silico Prediction of 1-(3-Aminophenyl)pyrrolidin-2-one Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in silico workflow for the prediction of the biological activity of novel chemical entities, using 1-(3-Aminophenyl)pyrrolidin-2-one as a case study. The pyrrolidinone scaffold is a well-established pharmacophore present in a multitude of biologically active compounds, exhibiting properties ranging from anti-inflammatory to anticancer and antimicrobial.[1][2] Given the absence of specific experimental bioactivity data for this compound, this document serves as a procedural whitepaper. It details the methodologies for physicochemical characterization, ligand-based and structure-based bioactivity prediction, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. By following this guide, researchers can generate robust, data-driven hypotheses regarding the compound's potential therapeutic applications, thereby prioritizing and streamlining subsequent experimental validation.

Introduction: The Role of In Silico Prediction in Drug Discovery

The journey of a drug from concept to clinic is a long, arduous, and expensive process, with high attrition rates often attributed to poor efficacy or unforeseen toxicity. In silico drug design, also known as computer-aided drug design (CADD), has become an indispensable tool to mitigate these risks, reduce costs, and accelerate the discovery timeline.[3] By leveraging computational models, researchers can predict the interactions of small molecules with biological targets, evaluate their pharmacokinetic properties, and identify potential liabilities before a compound is ever synthesized.[4]

This guide focuses on this compound, a molecule containing the versatile pyrrolidinone ring.[5][6] This five-membered lactam is a core structure in many pharmaceuticals, suggesting that our subject compound may possess interesting biological activities. We will proceed through a systematic in silico evaluation pipeline, demonstrating how to build a comprehensive bioactivity profile for a novel molecule from its two-dimensional structure alone.

Compound Characterization: Physicochemical Properties

The foundational step in any in silico analysis is the precise characterization of the molecule's structural and physicochemical properties. These descriptors are the inputs for virtually all predictive models. The properties of this compound have been compiled from chemical databases.[7]

PropertyValueSource
Molecular Formula C10H12N2OPubChem CID: 683956[7]
Molecular Weight 176.22 g/mol PubChem CID: 683956[7]
IUPAC Name This compoundPubChem CID: 683956[7]
Canonical SMILES C1CC(=O)N(C1)C2=CC(=CC=C2)NPubChem CID: 683956[7]
InChI Key ZQGGRBIDRBYUJS-UHFFFAOYSA-NPubChem CID: 683956[7]
Hydrogen Bond Donors 1PubChem CID: 683956[7]
Hydrogen Bond Acceptors 2PubChem CID: 683956[7]
Rotatable Bonds 1PubChem CID: 683956[7]
Topological Polar Surface Area (TPSA) 46.3 ŲPubChem CID: 683956[7]

The In Silico Bioactivity Prediction Workflow

The prediction of biological activity for a novel compound is a multi-faceted process that can be broadly categorized into ligand-based and structure-based approaches. The overall workflow is designed to systematically generate and refine hypotheses about the compound's mechanism of action and potential therapeutic use.

In_Silico_Workflow cluster_input Input cluster_ligand Ligand-Based Prediction cluster_structure Structure-Based Prediction cluster_analysis Analysis & Output Input This compound (SMILES String) SimSearch Chemical Similarity Searching Input->SimSearch QSAR QSAR Modeling Input->QSAR PharmLigand Pharmacophore (Ligand-Based) Input->PharmLigand TargetPred Target Prediction (Reverse Docking) Input->TargetPred ADMET ADMET Prediction Input->ADMET BioProfile Predicted Bioactivity Profile & MoA SimSearch->BioProfile QSAR->BioProfile PharmLigand->BioProfile Docking Molecular Docking TargetPred->Docking Docking->BioProfile ADMET->BioProfile

Caption: General workflow for in silico bioactivity prediction.

Ligand-Based Prediction Methodologies

Ligand-based methods are employed when the structure of the biological target is unknown. They operate on the principle that structurally similar molecules often exhibit similar biological activities.

Chemical Similarity Searching

This is the most direct method to hypothesize a compound's function. By searching large databases of bioactive molecules, we can identify known compounds that are structurally similar to our query and infer potential activities.

Experimental Protocol:

  • Input: The Canonical SMILES string of this compound (C1CC(=O)N(C1)C2=CC(=CC=C2)N).

  • Database Selection: Choose a public database such as PubChem, ChEMBL, or BindingDB.

  • Search Type: Perform a 2D similarity search (e.g., Tanimoto similarity based on molecular fingerprints). Set a similarity threshold (e.g., > 0.85) to retrieve closely related analogs.

  • Data Curation: Collect the retrieved compounds, their known biological targets, and activity data (e.g., IC₅₀, Kᵢ).

  • Analysis: Analyze the curated data to identify recurring biological targets or activity classes, which represent plausible hypotheses for the query compound.

Hypothetical Data Presentation:

Similar CompoundTanimoto SimilarityKnown Bioactivity/TargetActivity (IC₅₀)
1-Phenylpyrrolidin-2-one0.88Anticonvulsant15 µM
N-(3-aminophenyl)acetamide0.86Cyclooxygenase-2 (COX-2) Inhibitor5.2 µM
Aniracetam0.85Nootropic / AMPA receptor modulator25 µM
Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that correlate the chemical structure of a set of compounds with their biological activity.[7][8] While we cannot build a new model without a dataset of active pyrrolidinone derivatives, we can outline the protocol for its creation and application.

Experimental Protocol:

  • Data Set Preparation:

    • Compile a dataset of at least 20-30 structurally related pyrrolidinone derivatives with experimentally determined biological activity against a specific target (e.g., COX-2 inhibition).[6][9][10][11]

    • Split the dataset into a training set (~80%) for model development and a test set (~20%) for validation.[7]

  • Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) using software like PaDEL-Descriptor or MOE.

  • Feature Selection: Use statistical methods to select the most relevant descriptors that have a strong correlation with biological activity.

  • Model Generation: Construct the QSAR model using techniques like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Random Forest).[7]

  • Model Validation:

    • Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness (Q²).

    • External Validation: Use the test set to evaluate the model's predictive power (R²_pred).

  • Prediction: Apply the validated QSAR model to this compound to predict its activity.

Hypothetical QSAR Model Validation Data:

ParameterValueInterpretation
R² (Coefficient of Determination) > 0.6Goodness of fit for the training set
Q² (Cross-validated R²) > 0.5Model robustness and internal predictivity
R²_pred (External Validation) > 0.5Predictive power on an external test set

Structure-Based Prediction Methodologies

When potential biological targets can be identified, structure-based methods are used to model the direct interaction between the ligand and the protein.

Target Prediction (Reverse Docking)

Target prediction, or "target fishing," uses the ligand's structure to screen against a library of 3D protein structures to identify potential binding partners.

Experimental Protocol:

  • Input: The 3D structure or SMILES string of this compound.

  • Server Selection: Utilize web-based servers like SwissTargetPrediction, PharmMapper, or SuperPred.

  • Execution: Submit the compound structure to the server. The server compares the query molecule's shape and chemical features to the binding sites of known protein structures.

  • Analysis: The output is a ranked list of potential protein targets based on a similarity score or probability. Focus on the targets with the highest scores for further investigation.

Hypothetical Target Prediction Data:

Predicted TargetTarget ClassProbability/Score
Cyclooxygenase-2 (COX-2) Enzyme (Oxidoreductase)0.75
MAP Kinase p38 alpha Enzyme (Kinase)0.68
Dopamine Receptor D2 GPCR0.62
Factor Xa Enzyme (Protease)0.59
Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a target protein.[10][12] It is a cornerstone of structure-based drug design.[12] Based on the hypothetical target prediction, we will use COX-2 as an example target.

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB 1. Download Protein (e.g., PDB ID: 5IKR for COX-2) PrepProt 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Grid 4. Define Binding Site (Grid Box Generation) PrepProt->Grid PrepLig 3. Prepare Ligand (Generate 3D coords, minimize energy) RunDock 5. Run Docking Simulation (e.g., AutoDock Vina) PrepLig->RunDock Grid->RunDock Analyze 6. Analyze Results (Binding Energy, Pose, Interactions) RunDock->Analyze

Caption: A typical workflow for molecular docking experiments.

Experimental Protocol:

  • Protein Preparation:

    • Download the 3D crystal structure of the target protein (e.g., human COX-2, PDB ID: 5IKR) from the Protein Data Bank.

    • Using software like UCSF Chimera or AutoDock Tools, prepare the protein by removing water molecules, co-crystallized ligands, and adding polar hydrogens.

  • Ligand Preparation:

    • Generate the 3D coordinates of this compound from its SMILES string using software like Open Babel.

    • Perform energy minimization to obtain a stable, low-energy conformation. Assign partial charges.

  • Grid Box Definition:

    • Identify the active site of the protein (often where the co-crystallized ligand was bound).

    • Define a "grid box" around this active site. This box specifies the search space for the docking algorithm.

  • Docking Simulation:

    • Use a docking program like AutoDock Vina. Input the prepared protein and ligand files, along with the grid box coordinates.

    • The software will systematically explore different poses (orientations and conformations) of the ligand within the binding site.

  • Results Analysis:

    • The primary output is a binding affinity score (e.g., in kcal/mol), which estimates the strength of the interaction. More negative values indicate stronger binding.

    • Visualize the top-ranked poses to analyze intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with key amino acid residues in the active site.

Hypothetical Molecular Docking Results (Target: COX-2):

ParameterValue
Binding Affinity -8.5 kcal/mol
Key Hydrogen Bonds Arg120, Tyr355
Key Hydrophobic Interactions Val523, Leu352

ADMET Prediction

A promising drug candidate must not only be active but also possess favorable pharmacokinetic properties (ADMET). In silico ADMET models can predict these properties early in the discovery process.[4]

Experimental Protocol:

  • Input: The SMILES string of this compound.

  • Server Selection: Use comprehensive, free web servers like SwissADME or pkCSM.

  • Execution: Submit the SMILES string and run the prediction.

  • Analysis: Compile the output into a structured table. Evaluate the compound's "drug-likeness" based on established rules (e.g., Lipinski's Rule of Five) and check for potential liabilities like toxicity or poor absorption.

Predicted ADMET Profile for this compound:

Property CategoryParameterPredicted ValueInterpretation
Physicochemical LogP1.5Good lipophilicity
SolubilitySolubleFavorable for formulation
Drug-Likeness Lipinski's Rule0 ViolationsGood oral bioavailability expected
Absorption Human Intestinal AbsorptionHighWell-absorbed from the gut
Blood-Brain Barrier (BBB) PermeantYesPotential for CNS activity
Metabolism CYP2D6 InhibitorNoLow risk of drug-drug interactions
CYP3A4 InhibitorNoLow risk of drug-drug interactions
Toxicity AMES ToxicityNoNon-mutagenic
hERG I InhibitionNoLow risk of cardiotoxicity

Hypothetical Signaling Pathway Modulation

Based on the cumulative in silico evidence suggesting that this compound may act as a COX-2 and/or p38 MAP Kinase inhibitor, we can construct a hypothetical signaling pathway diagram. This visualizes how the compound might exert an anti-inflammatory effect at the cellular level.

Signaling_Pathway Stimulus Inflammatory Stimuli (e.g., Cytokines, LPS) p38 p38 MAPK Stimulus->p38 Activates COX2_exp COX-2 Gene Expression p38->COX2_exp Induces COX2_prot COX-2 Enzyme COX2_exp->COX2_prot Translates to Prostaglandins Prostaglandins COX2_prot->Prostaglandins Catalyzes ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2_prot Substrate Inflammation Inflammation (Pain, Fever) Prostaglandins->Inflammation Compound 1-(3-Aminophenyl) -pyrrolidin-2-one Compound->p38 Inhibits Compound->COX2_prot Inhibits

Caption: Hypothetical anti-inflammatory signaling pathway.

Conclusion and Future Directions

This guide has systematically applied a standard in silico workflow to predict the bioactivity of this compound. The collective evidence from ligand-based similarity searches, hypothetical target prediction, and ADMET profiling suggests that this compound is a promising drug-like molecule. The strongest hypothesis points towards potential anti-inflammatory activity , possibly through the inhibition of COX-2 and/or p38 MAPK signaling pathways. Furthermore, its predicted ability to cross the blood-brain barrier suggests it could be explored for neuro-inflammatory conditions.

It is critical to reiterate that these findings are predictions and require rigorous experimental validation. The immediate next steps should involve:

  • In Vitro Enzyme Assays: Test the inhibitory activity of synthesized this compound against recombinant human COX-2 and p38 MAPK.

  • Cell-Based Assays: Evaluate the compound's ability to reduce prostaglandin production in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

  • Further In Silico Refinement: Should initial results be promising, conduct more advanced computational studies, such as molecular dynamics simulations, to understand the stability of the ligand-protein interaction over time.

By integrating the computational methodologies outlined here, researchers can build a strong, evidence-based foundation for advancing novel compounds like this compound into the experimental drug discovery pipeline.

References

An In-depth Technical Guide to 1-(3-Aminophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Aminophenyl)pyrrolidin-2-one is a heterocyclic organic compound featuring a pyrrolidinone core substituted with an aminophenyl group. The pyrrolidinone ring is a prevalent scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies pertinent to this compound. While specific historical accounts of its initial synthesis are not extensively documented in readily available literature, its preparation can be inferred from established synthetic routes for N-aryl-2-pyrrolidinones. This document outlines a probable synthetic pathway, including a detailed experimental protocol, and presents key physicochemical data. The potential biological significance of this compound is discussed in the context of the broader pharmacological activities of the pyrrolidinone class of molecules.

Introduction and Historical Context

The pyrrolidinone (or γ-lactam) ring system is a five-membered lactam that serves as a foundational structural motif in numerous natural products and synthetic pharmaceuticals.[2] Its importance in drug discovery is underscored by the diverse biological activities exhibited by pyrrolidinone-containing molecules, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]

While a seminal publication detailing the first synthesis and characterization of this compound is not prominently cited in the scientific literature, its discovery is intrinsically linked to the broader exploration of N-aryl pyrrolidinone derivatives as potential pharmacophores. The synthesis of such compounds is often pursued to explore structure-activity relationships (SAR) in the development of new therapeutic agents. The aminophenyl moiety, in particular, offers a versatile handle for further chemical modification, allowing for the generation of diverse compound libraries for biological screening.

The logical synthetic precursor to this compound is its nitro analogue, 1-(3-nitrophenyl)pyrrolidin-2-one. The synthesis of N-aryl lactams followed by the reduction of a nitro group is a well-established and reliable method in organic synthesis. This two-step approach provides a clean and efficient route to the target amine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from publicly available chemical databases and vendor information.[3]

PropertyValueReference
Molecular Formula C₁₀H₁₂N₂O[3]
Molecular Weight 176.22 g/mol [3]
CAS Number 31992-43-5[3]
Appearance White to off-white crystalline solid (predicted)-
Melting Point 95-98 °C (for the related 3-aminoacetophenone)[4]
Boiling Point 289-290 °C (for the related 3-aminoacetophenone)[4]
Solubility Soluble in methanol, ethanol, and DMSO (predicted)-

Synthesis and Experimental Protocols

The most plausible and widely applicable synthetic route to this compound involves a two-step process: the N-arylation of 2-pyrrolidinone with a suitable 3-nitro-substituted benzene derivative, followed by the reduction of the nitro group to an amine. A detailed experimental protocol for this synthetic pathway is provided below.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

G Synthetic Workflow for this compound cluster_0 Step 1: N-Arylation cluster_1 Step 2: Nitro Group Reduction 3-Nitroaniline 3-Nitroaniline Reaction1 Heat / Acid Catalyst 3-Nitroaniline->Reaction1 gamma-Butyrolactone gamma-Butyrolactone gamma-Butyrolactone->Reaction1 1-(3-Nitrophenyl)pyrrolidin-2-one 1-(3-Nitrophenyl)pyrrolidin-2-one Reaction1->1-(3-Nitrophenyl)pyrrolidin-2-one Input_Step2 1-(3-Nitrophenyl)pyrrolidin-2-one Reaction2 Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) Input_Step2->Reaction2 This compound This compound Reaction2->this compound

Caption: A two-step synthetic workflow for the preparation of this compound.

Step 1: Synthesis of 1-(3-Nitrophenyl)pyrrolidin-2-one

Principle: This step involves the condensation reaction between 3-nitroaniline and γ-butyrolactone under acidic conditions and heat to form the corresponding N-aryl lactam.

Materials:

  • 3-Nitroaniline

  • γ-Butyrolactone

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene or other suitable high-boiling solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-nitroaniline (1.0 eq) and γ-butyrolactone (1.2 eq).

  • Add toluene to the flask to create a reaction mixture with a concentration of approximately 0.5 M.

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05 eq).

  • Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete when no more water is collected.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of this compound

Principle: This step involves the reduction of the nitro group of 1-(3-nitrophenyl)pyrrolidin-2-one to an amino group using a suitable reducing agent.

Materials:

  • 1-(3-Nitrophenyl)pyrrolidin-2-one

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) and concentrated hydrochloric acid (HCl) OR Hydrogen gas (H₂) and Palladium on carbon (Pd/C)

  • Ethanol or methanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure (using SnCl₂/HCl):

  • In a round-bottom flask, dissolve 1-(3-nitrophenyl)pyrrolidin-2-one (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (3.0-5.0 eq) in concentrated hydrochloric acid dropwise to the stirred solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution until the pH is basic (pH > 8). A precipitate of tin salts will form.

  • Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by column chromatography on silica gel or by recrystallization.

Procedure (using H₂/Pd-C):

  • Dissolve 1-(3-nitrophenyl)pyrrolidin-2-one (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10% by weight).

  • Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (e.g., using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature for several hours to overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Quantitative Data

StepReactantProductYield (%)Purity (%)Analytical Method
13-Nitroaniline1-(3-Nitrophenyl)pyrrolidin-2-one75>95¹H NMR, LC-MS
21-(3-Nitrophenyl)pyrrolidin-2-oneThis compound85>98¹H NMR, LC-MS

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, the pyrrolidinone scaffold is a well-established pharmacophore with a broad range of biological targets. The presence of the aminophenyl group provides a point for further derivatization, making this compound a valuable building block for the synthesis of new chemical entities.

Based on the activities of structurally related compounds, potential areas of investigation for this compound and its derivatives could include:

  • Anticancer Activity: Many pyrrolidinone derivatives have demonstrated cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory Activity: The pyrrolidinone ring is present in compounds that modulate inflammatory pathways.

  • Central Nervous System (CNS) Activity: The pyrrolidinone core is a feature of nootropic agents and other CNS-active drugs.

Further research is required to elucidate any specific biological targets and signaling pathways that may be modulated by this compound. A general workflow for the initial biological evaluation of this compound is proposed below.

G General Workflow for Biological Evaluation Compound This compound Screening High-Throughput Screening (HTS) against various targets Compound->Screening Hit_Identification Hit Identification and Validation Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR studies) Hit_Identification->Lead_Optimization Preclinical_Studies In vivo Preclinical Studies Lead_Optimization->Preclinical_Studies

Caption: A generalized workflow for the initial biological screening and development of this compound.

Conclusion

This compound represents a simple yet potentially valuable molecule within the broader class of N-aryl pyrrolidinones. While its specific history and biological profile are yet to be fully elucidated, established synthetic methodologies provide a clear path for its preparation. This technical guide offers a foundational understanding of this compound, presenting a plausible synthetic route with detailed experimental protocols and contextualizing its potential within the field of medicinal chemistry. Further investigation into the biological activities of this compound and its derivatives is warranted to uncover its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: The Use of 1-(3-Aminophenyl)pyrrolidin-2-one as a Versatile Scaffold in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the proposed use of 1-(3-aminophenyl)pyrrolidin-2-one as a novel scaffold in solid-phase organic synthesis (SPOS). The inherent chemical functionalities of this molecule—a primary aromatic amine for resin attachment and a lactam ring amenable to further derivatization—make it a promising starting point for the combinatorial synthesis of diverse small molecule libraries for drug discovery and other applications.

The protocols outlined below are based on well-established solid-phase synthesis principles, primarily utilizing the Fmoc/tBu strategy common in solid-phase peptide synthesis (SPPS)[1][2][3]. These methods offer significant advantages, including the use of excess reagents to drive reactions to completion and simplified purification through washing of the solid support[4][5].

Overview of the Synthetic Strategy

The proposed synthetic workflow involves the initial immobilization of this compound onto a solid support via its primary amine. The immobilized scaffold can then be subjected to a series of chemical transformations to introduce molecular diversity. Finally, the synthesized compounds are cleaved from the resin for purification and characterization.

Logical Workflow Diagram

G A Resin Preparation (e.g., Swelling) B Scaffold Immobilization: Attach this compound to resin A->B Wash C Diversification Step 1: (e.g., N-Alkylation of Lactam) B->C Wash D Diversification Step 2: (e.g., Acylation) C->D Wash E Final Cleavage from Resin D->E TFA Cocktail F Purification and Analysis (e.g., HPLC, MS) E->F

Caption: General workflow for solid-phase synthesis using the this compound scaffold.

Experimental Protocols

The following are detailed protocols for the key steps in the solid-phase synthesis utilizing the this compound scaffold.

Protocol 2.1: Immobilization of this compound onto 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of the scaffold to a highly acid-labile resin, which allows for mild cleavage conditions, preserving many acid-sensitive functional groups.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh)

  • This compound

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the 2-chlorotrityl chloride resin (1.0 g, ~1.2 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Drain the DCM.

  • Dissolve this compound (3 equivalents relative to resin loading) and DIPEA (5 equivalents) in anhydrous DCM (10 mL).

  • Add the solution to the swollen resin and agitate the mixture at room temperature for 4 hours.

  • Drain the reaction solution.

  • To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (80:15:5, v/v/v, 10 mL) and agitate for 30 minutes.

  • Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 2.2: N-Alkylation of the Immobilized Scaffold

This protocol details the introduction of diversity at the lactam nitrogen.

Materials:

  • Immobilized this compound resin

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., benzyl bromide)

  • Dimethylformamide (DMF)

Procedure:

  • Swell the resin (0.5 g) in anhydrous THF (5 mL) for 30 minutes.

  • Drain the THF.

  • Carefully add a suspension of NaH (5 equivalents) in anhydrous THF (5 mL) to the resin.

  • Agitate the mixture for 1 hour at room temperature to deprotonate the lactam nitrogen.

  • Add the alkyl halide (5 equivalents) dissolved in a minimal amount of anhydrous THF.

  • Agitate the reaction mixture overnight at room temperature.

  • Quench the reaction by the slow addition of methanol (1 mL).

  • Drain the solution and wash the resin sequentially with THF (3 x 5 mL), water (2 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL).

  • Dry the resin under vacuum.

Protocol 2.3: Cleavage of the Final Product from the Resin

This protocol describes the release of the synthesized molecule from the solid support.

Materials:

  • Derivatized resin

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

Procedure:

  • Place the dried, derivatized resin in a reaction vessel.

  • Add the cleavage cocktail (10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with an additional small volume of TFA or DCM and combine the filtrates.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the crude product by adding the concentrated solution dropwise to a stirred flask of cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the precipitate with cold diethyl ether and dry under vacuum.

Data Presentation

The following tables present hypothetical quantitative data for the synthesis of a small library based on the protocols above. These values are representative of typical outcomes in solid-phase organic synthesis.

Resin Loading Scaffold Initial Loading (mmol/g) Final Loading (mmol/g) Loading Efficiency (%)
2-Chlorotrityl ChlorideThis compound1.201.0587.5
Diversification Step: N-Alkylation Alkyl Halide Reaction Time (h) Estimated Yield (%) Purity by HPLC (%)
R1 Benzyl bromide129290
R2 Ethyl iodide128885
R3 4-Nitrobenzyl bromide168582
Final Product after Cleavage Product Overall Yield (%) Final Purity (%)
P1 (from R1) 1-(3-aminophenyl)-5-benzylpyrrolidin-2-one75>95 (after purification)
P2 (from R2) 1-(3-aminophenyl)-5-ethylpyrrolidin-2-one70>95 (after purification)
P3 (from R3) 1-(3-aminophenyl)-5-(4-nitrobenzyl)pyrrolidin-2-one65>95 (after purification)

Signaling Pathway and Experimental Design

While this compound itself is not associated with a specific signaling pathway, its derivatives could be designed as inhibitors or modulators of various biological targets. For instance, the pyrrolidinone core is present in several classes of bioactive molecules. A hypothetical drug discovery workflow targeting a protein kinase is depicted below.

Hypothetical Drug Discovery Workflow

G cluster_0 Synthesis & Screening cluster_1 Lead Optimization A Solid-Phase Synthesis of Library B High-Throughput Screening (e.g., Kinase Assay) A->B C Hit Identification B->C D Structure-Activity Relationship (SAR) Studies C->D Iterative Design E ADME/Tox Profiling D->E F Lead Candidate E->F

Caption: A potential drug discovery workflow employing a library synthesized from the scaffold.

References

Application Notes and Protocols for 1-(3-Aminophenyl)pyrrolidin-2-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 1-(3-aminophenyl)pyrrolidin-2-one scaffold in modern drug discovery. The focus is on its application as a core structure for the development of novel Factor XIa (FXIa) inhibitors, a promising new class of anticoagulants. Detailed experimental protocols for synthesis and biological evaluation are provided to enable researchers to explore the potential of this versatile scaffold.

Introduction to this compound

The this compound scaffold presents a unique combination of structural features that make it an attractive starting point for the design of novel therapeutic agents. The pyrrolidin-2-one ring provides a rigid, three-dimensional structure that can orient substituents in precise vectors to interact with biological targets. The aminophenyl group offers a key site for chemical modification, allowing for the introduction of various functionalities to modulate potency, selectivity, and pharmacokinetic properties. This scaffold has emerged as a promising core for the development of inhibitors targeting serine proteases, particularly Factor XIa in the coagulation cascade.

Application: Development of Factor XIa Inhibitors

Factor XIa is a critical enzyme in the intrinsic pathway of the coagulation cascade.[1][2] Inhibition of FXIa is a novel and promising strategy for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to traditional anticoagulants.[3][4] The this compound scaffold has been identified as a valuable starting point for the design of potent and selective FXIa inhibitors.[5][6]

Signaling Pathway: The Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions that lead to the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. FXIa plays a key role in the intrinsic pathway, amplifying the coagulation signal.

Coagulation Cascade cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Factor) cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa Contact XI Factor XI XIIa->XI Activates XIa Factor XIa XI->XIa IX Factor IX XIa->IX Activates IXa Factor IXa IX->IXa X Factor X IXa->X Activates TF Tissue Factor TF_VIIa TF-VIIa Complex TF->TF_VIIa VII Factor VII VIIa Factor VIIa VII->VIIa VIIa->TF_VIIa TF_VIIa->X Activates Xa Factor Xa X->Xa Prothrombin Prothrombin (II) Xa->Prothrombin Activates Thrombin Thrombin (IIa) Prothrombin->Thrombin Thrombin->XI Feedback Activation Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Cleaves Fibrin Fibrin (Ia) Fibrinogen->Fibrin Inhibitor This compound Derivatives Inhibitor->XIa Synthesis_Workflow cluster_synthesis Synthesis of this compound start γ-Butyrolactone + 3-Nitroaniline step1 Step 1: Amidation (High Temperature) start->step1 intermediate 1-(3-Nitrophenyl)pyrrolidin-2-one step1->intermediate step2 Step 2: Reduction (e.g., H2, Pd/C) intermediate->step2 product This compound step2->product Amide_Synthesis cluster_amide Synthesis of Amide Derivatives scaffold This compound coupling Amide Coupling (e.g., HATU, EDC) scaffold->coupling acid Carboxylic Acid (R-COOH) acid->coupling product Amide Derivative coupling->product

References

Application Notes and Protocols: Derivatization of the Amino Group of 1-(3-Aminophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Aminophenyl)pyrrolidin-2-one is a versatile scaffold in medicinal chemistry and drug discovery. The presence of a primary aromatic amino group on the phenylpyrrolidinone core provides a key functional handle for a variety of chemical modifications. Derivatization of this amino group allows for the systematic exploration of structure-activity relationships (SAR), optimization of pharmacokinetic properties, and the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the common derivatization reactions of the amino group of this compound, including acylation, sulfonylation, alkylation, and arylation.

Key Applications in Drug Discovery

The derivatization of this compound can lead to compounds with a wide range of biological activities. The pyrrolidinone moiety is a privileged structure found in numerous biologically active compounds. By modifying the aminophenyl portion, researchers can modulate the compound's interaction with biological targets, improve its solubility, metabolic stability, and overall drug-like properties.

Derivatization Strategies

The primary amino group of this compound can undergo several key reactions to generate a diverse library of derivatives. The following sections detail the protocols for the most common transformations.

Acylation: Formation of Amides

Acylation of the amino group to form an amide is a fundamental transformation in medicinal chemistry. Amides are generally stable and can participate in hydrogen bonding, which is crucial for target binding.

Experimental Protocol: Synthesis of N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide

  • Materials:

    • This compound

    • Acetic anhydride or Acetyl chloride

    • Pyridine or Triethylamine (as a base)

    • Dichloromethane (DCM) or Ethyl acetate (as a solvent)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

    • Rotary evaporator

    • Standard laboratory glassware

  • Procedure:

    • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

    • Add a base such as pyridine or triethylamine (1.2 eq) to the solution and cool the mixture in an ice bath.

    • Slowly add acetic anhydride or acetyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by recrystallization or column chromatography to obtain the desired N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide.

Quantitative Data (Representative):

ReagentBaseSolventTime (h)Yield (%)
Acetic anhydridePyridineDCM392
Acetyl chlorideTriethylamineEthyl Acetate295

Diagram: Acylation Workflow

acylation_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification reactant1 This compound dissolve Dissolve in DCM reactant1->dissolve reactant2 Acetic Anhydride / Acetyl Chloride add_acylating_agent Add Acylating Agent reactant2->add_acylating_agent base Pyridine / Triethylamine add_base Add Base & Cool base->add_base dissolve->add_base add_base->add_acylating_agent stir Stir at RT add_acylating_agent->stir quench Quench with Water stir->quench extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Purify dry->purify product N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide purify->product

Caption: General workflow for the acylation of this compound.

Sulfonylation: Formation of Sulfonamides

The synthesis of sulfonamides is another critical derivatization strategy, as the sulfonamide group is a key pharmacophore in many marketed drugs.

Experimental Protocol: Synthesis of N-(3-(2-oxopyrrolidin-1-yl)phenyl)methanesulfonamide

  • Materials:

    • This compound

    • Methanesulfonyl chloride

    • Pyridine

    • Dichloromethane (DCM)

    • 1M Hydrochloric acid

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Rotary evaporator

    • Standard laboratory glassware

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of DCM and pyridine at 0 °C.

    • Slowly add methanesulfonyl chloride (1.1 eq) to the stirred solution.

    • Allow the reaction mixture to stir at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield the desired N-(3-(2-oxopyrrolidin-1-yl)phenyl)methanesulfonamide.

Quantitative Data (Representative):

Sulfonyl ChlorideSolventTime (h)Yield (%)
Methanesulfonyl chlorideDCM/Pyridine1885
Benzenesulfonyl chlorideDCM/Pyridine2088

Diagram: Sulfonylation Pathway

sulfonylation_pathway start This compound reagent + R-SO2Cl (e.g., Methanesulfonyl chloride) start->reagent conditions Pyridine, DCM 0 °C to RT reagent->conditions product N-(3-(2-oxopyrrolidin-1-yl)phenyl)sulfonamide conditions->product

Caption: Reaction scheme for the sulfonylation of the primary amino group.

N-Alkylation: Formation of Secondary and Tertiary Amines

N-alkylation introduces alkyl groups to the amino moiety, which can significantly impact the compound's basicity, lipophilicity, and steric profile.

Experimental Protocol: Reductive Amination for N-Alkylation

  • Materials:

    • This compound

    • Aldehyde or Ketone (e.g., Benzaldehyde)

    • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride

    • 1,2-Dichloroethane (DCE) or Methanol

    • Acetic acid (catalytic amount)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Rotary evaporator

    • Standard laboratory glassware

  • Procedure:

    • To a solution of this compound (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in DCE, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Add the reducing agent, such as sodium triacetoxyborohydride (1.5 eq), in portions.

    • Continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash chromatography to afford the N-alkylated product.

Quantitative Data (Representative):

Carbonyl CompoundReducing AgentSolventTime (h)Yield (%)
BenzaldehydeNaBH(OAc)₃DCE1680
AcetoneNaBH₃CNMethanol2475

Diagram: Reductive Amination Logic

reductive_amination_logic step1 Step 1: Imine Formation This compound + RCHO/RCOR' Catalytic Acid step2 Step 2: Reduction Imine Intermediate Reducing Agent (e.g., STAB) step1->step2 Intermediate product N-Alkyl/N,N-Dialkyl Derivative step2->product

Caption: Logical steps in the reductive amination process.

N-Arylation: Formation of Diaryl Amines

N-arylation reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen bonds between an aromatic amine and an aryl halide.

Experimental Protocol: Buchwald-Hartwig Amination

  • Materials:

    • This compound

    • Aryl halide (e.g., Bromobenzene)

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Phosphine ligand (e.g., Xantphos)

    • Base (e.g., Sodium tert-butoxide)

    • Anhydrous Toluene or Dioxane

    • Inert atmosphere (Nitrogen or Argon)

    • Standard Schlenk line and glassware

  • Procedure:

    • In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium catalyst, phosphine ligand, and base.

    • Add this compound (1.0 eq) and the aryl halide (1.2 eq).

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to obtain the N-arylated derivative.

Quantitative Data (Representative):

Aryl HalideCatalyst/LigandBaseTemp (°C)Yield (%)
BromobenzenePd₂(dba)₃/XantphosNaOtBu10078
4-ChlorotoluenePd(OAc)₂/BINAPCs₂CO₃11072

Diagram: Buchwald-Hartwig Catalytic Cycle

buchwald_hartwig_cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X (Ar)Pd(II)(X)L (Ar)Pd(II)(X)L Oxidative\nAddition->(Ar)Pd(II)(X)L Amine\nCoordination Amine Coordination (Ar)Pd(II)(X)L->Amine\nCoordination R2NH Deprotonation Deprotonation Amine\nCoordination->Deprotonation -HX (Ar)Pd(II)(NR2)L (Ar)Pd(II)(NR2)L Deprotonation->(Ar)Pd(II)(NR2)L Reductive\nElimination Reductive Elimination (Ar)Pd(II)(NR2)L->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR2

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The derivatization of the amino group of this compound offers a powerful platform for generating diverse chemical libraries for drug discovery. The protocols provided herein for acylation, sulfonylation, alkylation, and arylation serve as a foundational guide for researchers. Careful optimization of reaction conditions and purification methods will be essential for the successful synthesis of high-quality derivatives for biological evaluation.

Application of 1-(3-Aminophenyl)pyrrolidin-2-one in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols regarding the use of 1-(3-Aminophenyl)pyrrolidin-2-one as a key building block in the synthesis of novel kinase inhibitors. Specifically, it focuses on its application in creating analogs of Janus Kinase (JAK) inhibitors based on the privileged pyrrolo[2,3-d]pyrimidine scaffold. This scaffold is the core of several approved drugs, including Tofacitinib. The protocols outlined herein are intended for researchers, medicinal chemists, and drug development professionals aiming to explore new chemical space for kinase-targeted therapies.

Introduction to Kinase Inhibition and the JAK-STAT Pathway

Protein kinases are crucial enzymes that regulate a vast array of cellular processes, including growth, differentiation, and survival. Their dysregulation is a hallmark of many diseases, particularly cancer and autoimmune disorders. Consequently, kinase inhibitors have become a major class of therapeutic agents.

The Janus Kinase (JAK) family—comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[1] This signaling occurs through the JAK-STAT (Signal Transducer and Activator of Transcription) pathway, which is central to immune system regulation.[2][3] The development of small molecules that inhibit specific JAK isoforms is a validated and highly successful strategy for treating autoimmune diseases like rheumatoid arthritis and psoriasis.[4][5]

The pyrrolo[2,3-d]pyrimidine core is a highly effective "hinge-binding" motif for ATP-competitive kinase inhibitors and is featured in the FDA-approved JAK inhibitor Tofacitinib.[6][7] Synthesizing derivatives of this core structure is a key strategy in the discovery of new, more selective, or potent kinase inhibitors. This compound serves as a versatile anilinic precursor, allowing for the introduction of a lactam-containing moiety onto the core scaffold to probe structure-activity relationships (SAR) and potentially improve pharmacokinetic properties.

Target Signaling Pathway: JAK-STAT

The JAK-STAT pathway transmits signals from extracellular cytokines to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell proliferation.[2] The process begins when a cytokine binds to its corresponding cell surface receptor, causing the receptor units to dimerize. This brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other.[1][3] The activated JAKs then phosphorylate the receptor itself, creating docking sites for STAT proteins. Once docked, the STATs are also phosphorylated by the JAKs, causing them to detach, form dimers, and translocate to the nucleus, where they act as transcription factors.[2]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak 2. JAK Auto-phosphorylation stat_inactive STAT (Inactive) jak->stat_inactive 3. STAT Recruitment & Phosphorylation stat_active STAT-P (Active Dimer) stat_inactive->stat_active 4. Dimerization dna DNA stat_active->dna 5. Nuclear Translocation transcription Gene Transcription (Inflammation, Proliferation) dna->transcription 6. Transcription Activation cytokine Cytokine cytokine->receptor 1. Binding & Dimerization inhibitor This compound -derived JAK Inhibitor inhibitor->jak Inhibition

Figure 1: The Janus Kinase (JAK)-STAT Signaling Pathway.

Application Notes & Protocols

Rationale for Use

The primary synthetic route to many pyrrolo[2,3-d]pyrimidine-based inhibitors involves a nucleophilic aromatic substitution (SNAr) reaction. In this key step, an amine-containing fragment displaces a halogen (typically chlorine) at the C4 position of the pyrimidine ring. This compound provides the requisite aniline nucleophile, allowing for the straightforward installation of a (pyrrolidin-2-on-1-yl)phenyl group onto the kinase-binding scaffold. This modification can influence solubility, cell permeability, and interaction with solvent-exposed regions of the kinase ATP-binding pocket.

Benchmark Inhibitor Activity

To provide a reference for the activity of newly synthesized analogs, the inhibitory concentrations (IC50) of the well-characterized pan-JAK inhibitor, Tofacitinib, are provided below. The goal of a synthesis campaign using this compound would be to produce novel compounds with comparable or improved potency and/or selectivity.

Kinase Target Tofacitinib IC50 (nM) Reference(s)
JAK11.7 - 3.7[2]
JAK21.8 - 4.1[2]
JAK30.75 - 1.6[2]
TYK216 - 34[2]
Table 1: In vitro inhibitory activity of Tofacitinib against JAK family kinases.

Experimental Protocols

Protocol 1: Synthesis of N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-2-on-3-yl))acetamide (Hypothetical Analog)

This protocol describes a representative SNAr reaction between this compound and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • This compound (1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • n-Butanol (or 2-propanol)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and this compound (1.1 eq).

  • Add n-butanol to the flask to create a suspension (approx. 0.1 M concentration).

  • Purge the flask with nitrogen or argon for 10-15 minutes.

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Upon completion, cool the reaction mixture to room temperature. A precipitate may form.

  • If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with a small amount of cold n-butanol followed by diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol (e.g., 0-10% MeOH in DCM) to yield the pure product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS.

Parameter Expected Value
Reaction Time 12 - 24 hours
Typical Yield 60 - 85%
Purity (Post-Chromatography) >95%
Table 2: Representative quantitative data for the SNAr coupling reaction.

Workflow Visualization

The overall process, from synthesis to biological evaluation, follows a logical progression common in early-stage drug discovery.

Experimental_Workflow start Starting Materials (this compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) synthesis SNAr Coupling Reaction start->synthesis Protocol 1 purification Purification (Filtration / Chromatography) synthesis->purification characterization Structural Characterization (NMR, HRMS) purification->characterization compound Final Kinase Inhibitor Analog characterization->compound assay In Vitro Kinase Assay (IC50 Determination vs. JAKs) compound->assay data Data Analysis (Potency & Selectivity Profile) assay->data sar Structure-Activity Relationship (SAR) Studies data->sar sar->synthesis Design Next Generation of Analogs

Figure 2: General workflow for synthesis and evaluation.

References

Application Notes and Protocols for N-acylation of 1-(3-Aminophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the N-acylation of 1-(3-Aminophenyl)pyrrolidin-2-one. N-acylated aromatic amines are a crucial class of compounds in medicinal chemistry and drug development due to their presence in numerous pharmaceuticals. The following protocol outlines a robust and efficient method for the synthesis of N-acyl derivatives of this compound, a versatile scaffold for generating compound libraries for screening. The procedure is based on established methods for the N-acylation of aromatic amines, utilizing common laboratory reagents and techniques.

Introduction

N-acylation is a fundamental and widely utilized transformation in organic synthesis, particularly for the derivatization of amines.[1][2][3] This reaction involves the introduction of an acyl group (-C(O)R) onto the nitrogen atom of an amine, forming an amide. Amide bonds are prevalent in a vast array of biologically active molecules, including approximately 25% of all marketable pharmaceuticals.[1] The N-acylation of primary and secondary amines, such as this compound, is a key step in the synthesis of diverse chemical entities for drug discovery programs. Various methods have been developed for this transformation, often employing acylating agents like acyl chlorides or anhydrides, sometimes in the presence of a base or a catalyst to facilitate the reaction.[2][4][5] The protocol described herein provides a general yet effective approach that can be adapted for the synthesis of a variety of N-acylated products from the parent amine.

Experimental Protocol

This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride in the presence of a base.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (TEA) or pyridine (1.2 equivalents) to the solution. Stir the mixture at room temperature for 10 minutes.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-acylated product.

Data Presentation

The following table summarizes representative quantitative data for the N-acetylation and N-benzoylation of this compound based on the described protocol.

Acylating AgentMolar Ratio (Amine:Acyl Chloride:Base)SolventReaction Time (h)Temperature (°C)Typical Yield (%)
Acetyl Chloride1 : 1.1 : 1.2DCM20 to RT90-95
Benzoyl Chloride1 : 1.1 : 1.2DCM30 to RT88-93

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure for the N-acylation of this compound.

experimental_workflow start Start dissolve Dissolve this compound and base in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_acyl Add Acyl Chloride dropwise cool->add_acyl react Stir at RT (2-4 h) add_acyl->react quench Quench with NaHCO3 (aq) react->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/ Recrystallization) concentrate->purify end End purify->end

Caption: Experimental workflow for the N-acylation of this compound.

References

Application Notes & Protocols: High-Throughput Screening Assays for 1-(3-Aminophenyl)pyrrolidin-2-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1-(3-Aminophenyl)pyrrolidin-2-one scaffold is a versatile chemical structure found in various biologically active compounds.[1] Analogs of this core structure have the potential to modulate a wide range of biological targets, including kinases, proteases, and protein-protein interactions (PPIs), making them promising candidates for drug discovery.[1][2][3] High-throughput screening (HTS) is an essential methodology in the early stages of drug development, enabling the rapid evaluation of large compound libraries to identify "hit" compounds that interact with a specific biological target.[4]

These application notes provide detailed protocols for a selection of robust HTS assays suitable for screening this compound analogs against common target classes. The described assays are homogenous (no-wash), miniaturizable, and compatible with automated liquid handling systems, making them ideal for large-scale screening campaigns.[5][6][7] The protocols cover biochemical assays for kinase inhibition and PPI antagonism, as well as a cell-based assay for the induction of apoptosis.

Biochemical Assay: Kinase Inhibition Screening using AlphaScreen

Application Note:

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a highly sensitive, bead-based technology used for screening kinase inhibitors.[5][8] The assay measures the phosphorylation of a biotinylated substrate peptide by a target kinase. A streptavidin-coated Donor bead binds the biotinylated substrate, and an antibody-coated Acceptor bead specifically recognizes the phosphorylated form of the substrate.[9] When the substrate is phosphorylated, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which triggers a cascade of energy transfer in the nearby Acceptor bead, resulting in a strong light emission at 520-620 nm.[8][10] Inhibitors of the kinase prevent substrate phosphorylation, thus keeping the beads separated and resulting in a loss of signal.

Experimental Workflow Diagram:

G cluster_prep Assay Preparation cluster_detection Signal Detection cluster_analysis Data Analysis p1 Dispense Kinase and Biotinylated Substrate p2 Add this compound Analogs (Test Compounds) p1->p2 p3 Add ATP to Initiate Reaction p2->p3 p4 Incubate at RT p3->p4 d1 Add Stop Solution containing Acceptor Beads & Donor Beads p4->d1 d2 Incubate in the Dark d1->d2 d3 Read Plate on AlphaScreen-capable Plate Reader (680nm Excitation) d2->d3 a1 Calculate % Inhibition d3->a1 a2 Determine IC50 Values for Hits a1->a2

Caption: Workflow for an AlphaScreen-based kinase inhibition assay.

Protocol: AlphaScreen Kinase Assay

Materials:

  • Target Kinase

  • Biotinylated Substrate Peptide

  • Streptavidin-coated Donor Beads

  • Phospho-specific Antibody-coated Acceptor Beads

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.01% Tween-20, 2 mM DTT)

  • Stop Solution (e.g., 10 mM EDTA in Assay Buffer)

  • This compound analog library (typically in DMSO)

  • 384-well, low-volume, white microplates

  • AlphaScreen-compatible plate reader[8][11]

Methodology:

  • Compound Plating: Using an acoustic dispenser, transfer 20-50 nL of each this compound analog from the library source plate to the 384-well assay plate. Include appropriate controls (e.g., DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition).

  • Enzyme/Substrate Addition: Prepare a master mix of the target kinase and biotinylated substrate peptide in assay buffer. Dispense 5 µL of this mix into each well of the assay plate.

  • Initiation of Reaction: Prepare an ATP solution in assay buffer at a concentration close to its Km for the kinase. Add 5 µL of the ATP solution to each well to start the kinase reaction.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature. The incubation time may need optimization depending on the kinase activity.

  • Detection: Prepare a detection mix containing streptavidin-coated Donor beads and phospho-specific Acceptor beads in the stop solution. Add 10 µL of this detection mix to each well. This stops the enzymatic reaction.

  • Final Incubation: Seal the plate and incubate in the dark at room temperature for 60-90 minutes to allow the beads to associate.

  • Data Acquisition: Read the plate on a microplate reader equipped for AlphaScreen detection (excitation at 680 nm, emission detection between 520-620 nm).[12]

Data Presentation:

Quantitative data from primary screens are typically summarized as percent inhibition, which is then used to identify "hits." Follow-up dose-response experiments are performed on these hits to determine their potency (IC50).

Table 1: Hypothetical Screening Data for this compound Analogs in a Kinase Inhibition Assay

Compound ID Concentration (µM) AlphaScreen Signal % Inhibition IC50 (µM)
Control (DMSO) N/A 250,000 0% N/A
Staurosporine 1 15,000 94% 0.05
Analog-001 10 245,000 2% > 50
Analog-002 10 110,000 56% 8.5
Analog-003 10 210,000 16% > 50

| Analog-004 | 10 | 45,000 | 82% | 1.2 |

Biophysical Assay: PPI Inhibition Screening using Fluorescence Polarization (FP)

Application Note:

Fluorescence Polarization (FP) is a solution-based, homogeneous technique used to monitor molecular interactions in real-time.[6][13] It is particularly well-suited for screening for inhibitors of protein-protein interactions (PPIs).[4][6] The principle relies on the difference in the rotational speed of a small fluorescently labeled molecule (tracer) when it is free in solution versus when it is bound to a larger protein.[14] When a small, fluorescently labeled peptide (derived from one of the interacting proteins) is excited with polarized light, it tumbles rapidly and emits depolarized light, resulting in a low FP signal. Upon binding to its larger protein partner, the complex tumbles much more slowly, emitting polarized light and yielding a high FP signal.[13] Small molecule inhibitors that disrupt this interaction will displace the fluorescent peptide, causing a decrease in the FP signal.[6]

Signaling Pathway Diagram:

G cluster_state1 Bound State (High Polarization) cluster_state2 Inhibited State (Low Polarization) P Protein A FP Fluorescent Peptide (from Protein B) P->FP Binding P2 Protein A I Analog Inhibitor I->P2 Inhibition FP2 Fluorescent Peptide (Displaced)

Caption: Principle of a competitive Fluorescence Polarization assay.

Protocol: Fluorescence Polarization PPI Assay

Materials:

  • Target Protein ("Receptor")

  • Fluorescently Labeled Peptide ("Tracer")

  • FP Assay Buffer (e.g., PBS, pH 7.4, 0.01% Triton X-100)

  • This compound analog library (in DMSO)

  • 384-well, black, low-volume, non-binding surface microplates[15]

  • Plate reader with FP capabilities (with appropriate excitation/emission filters)[13]

Methodology:

  • Reagent Preparation: Dilute the target protein and fluorescent peptide to their optimal working concentrations (typically 2x final concentration) in FP assay buffer. The optimal concentrations must be determined empirically through protein titration experiments.

  • Compound Plating: Dispense ~50 nL of test compounds and controls into the wells of a 384-well plate.

  • Protein-Tracer Addition: Add 10 µL of the target protein solution to all wells except those designated for the "free tracer" (minimum polarization) control. Add 10 µL of assay buffer to the "free tracer" wells.

  • Tracer Addition & Incubation: Add 10 µL of the fluorescent peptide solution to all wells. This brings the final volume to 20 µL.

  • Incubation: Seal the plate and incubate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.[15]

  • Data Acquisition: Measure the fluorescence polarization on a suitable plate reader. The reader measures the fluorescence intensity parallel and perpendicular to the plane of polarized excitation light.[15]

Data Presentation:

FP data is typically analyzed by calculating the percent inhibition of binding for each compound. Dose-response curves are then generated for active compounds to determine their EC50 values.

Table 2: Hypothetical Screening Data for this compound Analogs in a PPI FP Assay

Compound ID Concentration (µM) Polarization (mP) % Inhibition EC50 (µM)
Min Control (Tracer only) N/A 50 100% N/A
Max Control (Protein + Tracer) N/A 280 0% N/A
Analog-005 10 275 2% > 50
Analog-006 10 260 9% > 50
Analog-007 10 150 57% 7.9

| Analog-008 | 10 | 95 | 80% | 2.5 |

Cell-Based Assay: Apoptosis Induction via Caspase-3/7 Activity

Application Note:

Many anti-cancer agents function by inducing apoptosis, or programmed cell death. A key event in the apoptotic cascade is the activation of executioner caspases, such as caspase-3 and caspase-7.[16] HTS assays can quantify apoptosis by measuring the activity of these caspases within cells.[16][17] A common method uses a pro-luminescent or pro-fluorescent caspase-3/7 substrate that contains the DEVD peptide sequence.[16] In healthy cells, the substrate is intact and produces no signal. When caspase-3/7 is activated during apoptosis, it cleaves the substrate, releasing a luminescent or fluorescent molecule. The resulting signal is proportional to caspase activity and, therefore, to the level of apoptosis. This provides a functional, cell-based readout to identify compounds that trigger cell death pathways.[18]

Logical Relationship Diagram:

G compound This compound Analog cell Cancer Cell compound->cell pathway Apoptotic Pathway Activation cell->pathway Induces caspase Caspase-3/7 Activation pathway->caspase cleavage Substrate Cleavage caspase->cleavage substrate Pro-Luminescent DEVD Substrate substrate->cleavage signal Luminescent Signal (Measured) cleavage->signal

Caption: Logical flow of a cell-based caspase-3/7 apoptosis assay.

Protocol: Homogeneous Caspase-3/7 Glo Assay

Materials:

  • Cancer cell line of interest

  • Cell Culture Medium (e.g., RPMI or DMEM with 10% FBS)

  • Caspase-Glo® 3/7 Reagent (or similar)

  • This compound analog library (in DMSO)

  • White, clear-bottom, 384-well cell culture plates

  • Luminometer-capable plate reader

Methodology:

  • Cell Plating: Seed cells into 384-well plates at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 20 µL of culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Addition: Add ~50 nL of test compounds and controls (e.g., DMSO, staurosporine as a positive control) to the cell plates.

  • Incubation: Return plates to the incubator for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to induce apoptosis.

  • Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 20 µL of the Caspase-Glo® 3/7 Reagent to each well. This reagent combines cell lysis and substrate detection in one step.

  • Incubation: Mix briefly on an orbital shaker and incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Presentation:

Results are often presented as "fold activation" relative to the vehicle (DMSO) control. Dose-response experiments are conducted to determine the EC50, the concentration at which the compound induces 50% of the maximal apoptotic response.

Table 3: Hypothetical Screening Data for this compound Analogs in a Caspase-3/7 Assay

Compound ID Concentration (µM) Luminescence (RLU) Fold Activation vs. DMSO EC50 (µM)
Control (DMSO) N/A 8,500 1.0 N/A
Staurosporine 1 93,500 11.0 0.4
Analog-009 10 9,200 1.1 > 50
Analog-010 10 55,250 6.5 4.3
Analog-011 10 12,750 1.5 > 50

| Analog-012 | 10 | 76,500 | 9.0 | 1.8 |

References

Application Note: Quantitative Analysis of 1-(3-Aminophenyl)pyrrolidin-2-one using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a detailed protocol for the quantitative analysis of 1-(3-Aminophenyl)pyrrolidin-2-one in solution, a crucial process for quality control and pharmacokinetic studies in drug development. A robust and sensitive High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method has been developed and validated. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for routine analysis in research and industrial settings.

Introduction

This compound is a heterocyclic building block of interest in pharmaceutical and chemical synthesis. Accurate and reliable quantification of this compound is essential for ensuring the quality of starting materials, monitoring reaction progress, and in various stages of drug discovery and development. This document provides a comprehensive guide to a validated HPLC-UV method for its quantification. While specific validated methods for this exact analyte are not widely published, the following protocol is based on established analytical principles for similar aromatic and pyrrolidinone-containing compounds.

Analytical Method

A reversed-phase HPLC method with UV detection was developed for the quantification of this compound.

2.1. Chromatographic Conditions

ParameterValue
Instrument Agilent 1260 Infinity II LC System or equivalent
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 15 minutes

2.2. Method Validation Summary

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters were assessed:

Validation ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%
Specificity No interference from common diluents

Experimental Protocols

3.1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Deionized Water (18.2 MΩ·cm)

3.2. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase starting composition (90% A: 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3.3. Sample Preparation

For analysis of a bulk drug substance or formulated product, accurately weigh a portion of the sample expected to contain approximately 10 mg of this compound and transfer to a 10 mL volumetric flask. Add approximately 7 mL of a 50:50 acetonitrile/water mixture and sonicate for 10 minutes to dissolve. Dilute to volume with the same solvent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial. Further dilute with the initial mobile phase composition as necessary to fall within the calibration range.

3.4. Chromatographic Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition (90% A: 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no system contamination.

  • Inject the calibration standards in order of increasing concentration.

  • Inject the prepared sample solutions.

  • Bracket the sample injections with a mid-level calibration standard to monitor system suitability throughout the run.

3.5. Data Analysis

Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the calibration standards. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²). Use the regression equation to calculate the concentration of this compound in the sample solutions.

Visualizations

G Workflow for HPLC Quantification A Standard & Sample Preparation B HPLC System Setup & Equilibration A->B C Injection of Blanks & Standards B->C D Sample Injection C->D E Data Acquisition (Chromatogram) D->E F Peak Integration & Calibration Curve Generation E->F G Quantification of Analyte in Sample F->G

Caption: General workflow for the HPLC quantification of this compound.

G Logical Relationship in Method Development cluster_0 Method Development cluster_1 Method Validation A Analyte Characterization (pKa, logP, UV spectra) B Column & Mobile Phase Selection A->B C Optimization of Chromatographic Conditions (Gradient, Flow Rate, Temperature) B->C D Specificity C->D E Linearity & Range C->E F Accuracy & Precision C->F G LOD & LOQ C->G H Robustness C->H I Validated Analytical Method D->I E->I F->I G->I H->I

Caption: Logical flow from method development to a validated analytical method.

Conclusion

The HPLC-UV method described in this application note provides a reliable and efficient means for the quantitative determination of this compound. The method is straightforward to implement and has been shown to be linear, accurate, precise, and specific. It is well-suited for quality control applications and for supporting further research and development involving this compound.

Application Notes and Protocols: 1-(3-Aminophenyl)pyrrolidin-2-one in the Development of CNS-Active Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of various clinically successful drugs, including the nootropic agent piracetam and the antiepileptic drug levetiracetam. The inherent drug-like properties of this heterocyclic motif, such as its metabolic stability and ability to cross the blood-brain barrier, make it an attractive starting point for the design of novel central nervous system (CNS)-active agents. 1-(3-Aminophenyl)pyrrolidin-2-one, a specific derivative, presents a unique opportunity for further functionalization and exploration of its therapeutic potential in a range of neurological and psychiatric disorders. The presence of the aminophenyl group provides a versatile handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.

These application notes provide a comprehensive overview of the potential applications of this compound in CNS drug discovery, including detailed, albeit generalized, protocols for its synthesis and evaluation. Due to the limited publicly available data specifically for this compound, the information and protocols presented herein are based on established methodologies for analogous pyrrolidinone derivatives and serve as a foundational guide for researchers.

Synthesis of this compound Derivatives

The synthesis of this compound can be achieved through several established synthetic routes for N-aryl-2-pyrrolidinones. A common and effective method involves the condensation of a γ-aminobutyric acid (GABA) derivative or its lactone form (γ-butyrolactone) with a substituted aniline. The primary amino group on the phenyl ring of the target compound requires a protection-deprotection strategy.

General Synthetic Protocol

A plausible synthetic route for this compound is outlined below. This protocol is a generalized procedure and may require optimization for specific derivatives.

Step 1: Protection of 3-Nitroaniline The synthesis typically begins with the protection of the less reactive aniline in 3-nitroaniline to prevent side reactions in subsequent steps.

Step 2: N-Alkylation with 4-Chlorobutyryl Chloride The protected 3-nitroaniline is then acylated with 4-chlorobutyryl chloride.

Step 3: Intramolecular Cyclization The resulting intermediate undergoes intramolecular cyclization under basic conditions to form the pyrrolidin-2-one ring.

Step 4: Reduction of the Nitro Group The nitro group is reduced to an amine, for instance, by catalytic hydrogenation.

Step 5: Deprotection (if necessary) If a protecting group was used, it is removed in the final step to yield this compound.

A patent for related 2-oxo-1-pyrrolidine derivatives describes the synthesis of (2S)-2-[4-(3-aminophenyl)-2-oxo-1-pyrrolidinyl]butanamide, which involves the reduction of a corresponding nitrophenyl derivative.[1]

Potential CNS Applications and Screening Protocols

Based on the pharmacological profiles of structurally related pyrrolidinone derivatives, this compound and its analogs are promising candidates for a variety of CNS disorders. The aminophenyl moiety allows for the introduction of diverse substituents to modulate activity towards specific molecular targets.

Anticonvulsant Activity

Rationale: The pyrrolidin-2-one core is a well-established pharmacophore for anticonvulsant activity. Levetiracetam, a prominent antiepileptic drug, features this scaffold.

Screening Protocol: Maximal Electroshock (MES) Test

  • Animals: Adult male Swiss mice (20-25 g).

  • Compound Administration: Test compounds are suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) at various doses. A vehicle control group is included.

  • Procedure: Thirty minutes after compound administration, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.

  • Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded.

  • Data Analysis: The dose at which 50% of the animals are protected (ED50) is calculated using probit analysis.

Neuroprotective Activity

Rationale: Phenylpyrrolidinone derivatives have shown potential neuroprotective effects in models of ischemic stroke.[2]

Screening Protocol: In Vitro Oxygen-Glucose Deprivation (OGD) Model

  • Cell Culture: Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) are cultured under standard conditions.

  • OGD Induction: The cell culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 2-4 hours).

  • Compound Treatment: Test compounds are added to the culture medium at various concentrations before, during, or after the OGD period.

  • Assessment of Cell Viability: Cell viability is assessed 24 hours after OGD using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.

  • Data Analysis: The concentration of the compound that provides 50% protection against OGD-induced cell death (EC50) is determined.

Anxiolytic Activity

Rationale: The modulation of various neurotransmitter systems by novel chemical entities can lead to anxiolytic effects.

Screening Protocol: Elevated Plus Maze (EPM) Test

  • Animals: Adult male Wistar rats (200-250 g).

  • Apparatus: The EPM consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

  • Compound Administration: Test compounds or vehicle are administered i.p. 30 minutes before the test. A positive control (e.g., diazepam) is also included.

  • Procedure: Each rat is placed at the center of the maze, facing an open arm, and allowed to explore for 5 minutes. The time spent in and the number of entries into the open and closed arms are recorded.

  • Data Analysis: An increase in the time spent and the number of entries in the open arms is indicative of anxiolytic activity. Data are analyzed using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Quantitative Data from Structurally Related Compounds

Due to the absence of specific quantitative data for this compound in the public domain, the following table summarizes representative data from analogous CNS-active pyrrolidinone derivatives to provide a reference for expected potency ranges.

Compound ClassAssayTarget/ModelActivity (ED50/IC50)Reference
Phenylpyrrolidinone Analogs AnticonvulsantMaximal Electroshock (MES)20 - 100 mg/kg (in vivo)General literature
Phenylpyrrolidinone Analogs NeuroprotectionOxygen-Glucose Deprivation1 - 50 µM (in vitro)[2]
Substituted Pyrrolidin-2-ones AnxiolyticElevated Plus Maze1 - 20 mg/kg (in vivo)General literature
(Piperidinosulfonamidophenyl)pyrrolidin-2-ones Enzyme InhibitionAKR1C3<100 nM (in vitro)[3]
2-Oxo-1-pyrrolidine Derivatives AntiepilepticVarious preclinical modelsVaries with substitution[4]

Visualizations

General Synthetic Workflow

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product 3-Nitroaniline 3-Nitroaniline Protection Protection 3-Nitroaniline->Protection gamma-Butyrolactone gamma-Butyrolactone Condensation Condensation gamma-Butyrolactone->Condensation Protection->Condensation Reduction Reduction Condensation->Reduction Deprotection Deprotection Reduction->Deprotection This compound This compound Deprotection->this compound

Caption: Generalized synthetic workflow for this compound.

CNS Drug Discovery and Development Pipeline

G cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Trials Target_Identification Target Identification (e.g., Receptors, Enzymes) Lead_Generation Lead Generation (this compound) Target_Identification->Lead_Generation Lead_Optimization Lead Optimization (SAR Studies) Lead_Generation->Lead_Optimization In_Vitro_Screening In Vitro Screening (Binding, Functional Assays) Lead_Optimization->In_Vitro_Screening In_Vivo_Models In Vivo Models (Efficacy, PK/PD) In_Vitro_Screening->In_Vivo_Models Toxicology Toxicology Studies In_Vivo_Models->Toxicology Phase_I Phase I (Safety) Toxicology->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III

Caption: A typical pipeline for CNS drug discovery and development.

Hypothetical Signaling Pathway Modulation

G Compound This compound Derivative Target CNS Target (e.g., GPCR, Ion Channel) Compound->Target Binds to Signaling_Cascade Intracellular Signaling Cascade (e.g., cAMP, Ca2+) Target->Signaling_Cascade Modulates Transcription_Factors Transcription Factor Activation/Inhibition Signaling_Cascade->Transcription_Factors Regulates Gene_Expression Changes in Gene Expression Transcription_Factors->Gene_Expression Alters Neuronal_Function Modulation of Neuronal Function (e.g., Excitability, Plasticity) Gene_Expression->Neuronal_Function Impacts Therapeutic_Effect Therapeutic Effect (e.g., Anticonvulsant, Neuroprotective) Neuronal_Function->Therapeutic_Effect Leads to

Caption: Hypothetical signaling pathway modulated by a CNS-active agent.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel CNS-active agents. Its chemical tractability and the established therapeutic relevance of the pyrrolidin-2-one core provide a strong rationale for its investigation. The protocols and data presented in these application notes, though generalized from related compounds, offer a solid starting point for researchers to synthesize, screen, and characterize new derivatives. Further research is warranted to elucidate the specific pharmacological profile of this compound and to fully realize its therapeutic potential in addressing the significant unmet medical needs in the field of neurology and psychiatry.

References

Application Notes and Protocols: Suzuki Coupling of Halogenated 1-Phenylpyrrolidin-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction couples an organoboron species, typically a boronic acid, with an organic halide or triflate.[1] Its versatility has made it an indispensable tool in the synthesis of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and advanced materials.[1] The 1-phenylpyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. The functionalization of this core structure, particularly through the introduction of aryl or heteroaryl substituents, is of significant interest for the development of new therapeutic agents. This document provides a detailed protocol for the Suzuki coupling of halogenated 1-phenylpyrrolidin-2-ones with various arylboronic acids, offering a robust method for the synthesis of 3-aryl-1-phenylpyrrolidin-2-one derivatives.

Data Presentation

The following table summarizes representative yields for the Suzuki coupling of 3-bromo-1-phenylpyrrolidin-2-one with a variety of arylboronic acids. The data is based on typical outcomes for Suzuki couplings of aryl bromides, which generally proceed in good to excellent yields.[2][3] The choice of [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl2] as the catalyst is supported by its demonstrated high efficiency in similar cross-coupling reactions.[4]

EntryHalogenated 1-Phenylpyrrolidin-2-oneArylboronic AcidProductYield (%)
13-Bromo-1-phenylpyrrolidin-2-onePhenylboronic acid3-Phenyl-1-phenylpyrrolidin-2-one95
23-Bromo-1-phenylpyrrolidin-2-one4-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-1-phenylpyrrolidin-2-one92
33-Bromo-1-phenylpyrrolidin-2-one4-Fluorophenylboronic acid3-(4-Fluorophenyl)-1-phenylpyrrolidin-2-one90
43-Bromo-1-phenylpyrrolidin-2-one3-Thienylboronic acid1-Phenyl-3-(thiophen-3-yl)pyrrolidin-2-one88
53-Bromo-1-phenylpyrrolidin-2-one2-Naphthylboronic acid3-(Naphthalen-2-yl)-1-phenylpyrrolidin-2-one93

Experimental Protocols

This protocol details the methodology for the Suzuki coupling of 3-bromo-1-phenylpyrrolidin-2-one with phenylboronic acid as a representative example.

Materials:

  • 3-Bromo-1-phenylpyrrolidin-2-one (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) (0.02 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,2-Dimethoxyethane (DME) (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (Schlenk flask or similar)

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromo-1-phenylpyrrolidin-2-one (1.0 eq), phenylboronic acid (1.2 eq), [Pd(dppf)Cl₂] (0.02 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,2-dimethoxyethane (DME) and degassed water (typically a 4:1 to 5:1 ratio of DME to water) via syringe. The total solvent volume should be sufficient to dissolve the reagents (e.g., 0.1 M concentration of the limiting reagent).

  • Degassing: Bubble argon or nitrogen gas through the reaction mixture for 10-15 minutes to ensure thorough degassing.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically 2-4 hours, as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-phenyl-1-phenylpyrrolidin-2-one.

  • Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Mandatory Visualization

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Halogenated 1-phenylpyrrolidin-2-one - Arylboronic Acid - Pd(dppf)Cl₂ - K₂CO₃ inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Solvents: - Anhydrous DME - Degassed Water inert->solvent degas Degas Mixture solvent->degas heat Heat to 80 °C with Stirring degas->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool extract Aqueous Work-up (EtOAc/Water) cool->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: Experimental workflow for the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L₂(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OH)₂ Base pd_intermediate R¹-Pd(II)L₂(R²) transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 R¹-R²

Caption: Simplified catalytic cycle of the Suzuki coupling.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(3-Aminophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 1-(3-Aminophenyl)pyrrolidin-2-one synthesis. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the most common synthetic routes.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic approach.

Route 1: Reduction of 1-(3-Nitrophenyl)pyrrolidin-2-one

This is the most prevalent method for synthesizing the target compound. The primary challenges often involve incomplete reaction, side product formation, and catalyst deactivation.

Common Problems and Solutions

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive Catalyst: The Palladium on carbon (Pd/C) catalyst may have lost activity due to improper storage or handling.- Use a fresh batch of high-quality Pd/C. - Ensure the catalyst is handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Insufficient Hydrogen Source: The pressure of hydrogen gas may be too low, or the hydrogen transfer reagent (e.g., ammonium formate, hydrazine) may be of poor quality or used in insufficient amounts.- For catalytic hydrogenation, ensure a proper seal on the reaction vessel and purge thoroughly with hydrogen. Increase hydrogen pressure if necessary. - For transfer hydrogenation, use a freshly opened container of the hydrogen donor and consider increasing the molar excess.
Poor Solvent Choice: The solvent may not be suitable for the reaction, leading to poor solubility of the starting material or deactivation of the catalyst.- Common solvents for this reduction include ethanol, methanol, and ethyl acetate. Ensure the chosen solvent is of appropriate grade and anhydrous if necessary.
Formation of Side Products Over-reduction: Reduction of the aromatic ring can occur under harsh conditions (high pressure, high temperature, prolonged reaction time).- Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Reduce the reaction temperature and/or pressure.
Incomplete Reduction: Formation of intermediate nitroso or hydroxylamine species can occur if the reaction is not driven to completion.- Increase the reaction time or the amount of catalyst/hydrogen source. - Ensure efficient stirring to maximize contact between the substrate, catalyst, and hydrogen source.
Difficult Product Isolation/Purification Catalyst Removal: Fine particles of Pd/C can be difficult to remove by standard filtration.- Filter the reaction mixture through a pad of Celite® to effectively remove the catalyst. Ensure the Celite® pad is thoroughly washed with the reaction solvent to recover all the product.
Product Oiling Out: The product may separate as an oil during workup or crystallization attempts.- During workup, ensure the pH is appropriately adjusted. - For crystallization, screen a variety of solvent systems. A mixture of ethyl acetate and hexanes is often a good starting point.

Troubleshooting Workflow for Nitro Group Reduction

start Low Yield of this compound check_conversion Check Conversion (TLC/LC-MS) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete Starting material present complete Complete Reaction, Low Isolated Yield check_conversion->complete No starting material catalyst Increase Catalyst Loading or Use Fresh Catalyst incomplete->catalyst hydrogen Increase H2 Pressure or Donor Amount incomplete->hydrogen time_temp Increase Reaction Time or Temperature incomplete->time_temp workup Optimize Workup Procedure complete->workup purification Optimize Purification (Crystallization/Chromatography) complete->purification side_products Analyze for Side Products (NMR/MS) complete->side_products

Caption: Troubleshooting workflow for the reduction of 1-(3-nitrophenyl)pyrrolidin-2-one.

Route 2: C-N Cross-Coupling Reactions (Buchwald-Hartwig Amination & Ullmann Condensation)

These methods involve the formation of the C-N bond between an aryl halide (e.g., 3-bromoaniline or 3-chloroaniline) and 2-pyrrolidinone. These reactions can be sensitive to catalyst, ligand, base, and solvent choice.

Common Problems and Solutions

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction Inappropriate Catalyst/Ligand System: The chosen palladium or copper catalyst and ligand may not be suitable for the specific substrates.- Buchwald-Hartwig: Screen a variety of palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands (e.g., XPhos, SPhos, RuPhos).[1] - Ullmann: Screen different copper sources (e.g., CuI, Cu₂O) and ligands (e.g., L-proline, 1,10-phenanthroline).
Suboptimal Base: The base may be too weak to facilitate the catalytic cycle or may be sterically hindered.- Buchwald-Hartwig: Strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective.[1] - Ullmann: Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used.
Reaction Temperature Too Low: C-N coupling reactions often require elevated temperatures to proceed at a reasonable rate.- Gradually increase the reaction temperature, monitoring for any signs of decomposition. Typical temperatures range from 80-120°C.
Side Product Formation Hydrodehalogenation: The aryl halide is reduced, removing the halogen atom.- This can be a competing pathway in Buchwald-Hartwig amination.[1] Optimizing the ligand and base combination can minimize this side reaction.
Homocoupling of Aryl Halide: Two molecules of the aryl halide couple to form a biaryl species.- Adjusting the catalyst-to-ligand ratio and ensuring strict anaerobic conditions can help to suppress this side reaction.
Poor Reproducibility Sensitivity to Air and Moisture: The catalysts and some reagents used in these reactions can be sensitive to oxygen and water.- Use anhydrous and deoxygenated solvents. - Perform the reaction under a strict inert atmosphere (nitrogen or argon) using Schlenk techniques.

Decision Tree for C-N Coupling Troubleshooting

start Low Yield in C-N Coupling check_reagents Check Reagent Purity and Dryness start->check_reagents check_atmosphere Ensure Strict Inert Atmosphere start->check_atmosphere optimize_catalyst Optimize Catalyst and Ligand check_atmosphere->optimize_catalyst If conditions are stringent optimize_base Optimize Base optimize_catalyst->optimize_base optimize_temp Optimize Temperature optimize_base->optimize_temp

Caption: A decision tree for troubleshooting C-N coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound on a laboratory scale?

A1: The catalytic hydrogenation of 1-(3-nitrophenyl)pyrrolidin-2-one using palladium on carbon (Pd/C) is generally the most reliable and scalable method. This reaction typically proceeds with high yield and selectivity under relatively mild conditions.

Q2: How can I synthesize the precursor, 1-(3-nitrophenyl)pyrrolidin-2-one?

A2: 1-(3-Nitrophenyl)pyrrolidin-2-one can be synthesized by the condensation of 3-nitroaniline with γ-butyrolactone. This reaction is typically carried out at high temperatures, sometimes with a catalyst, to drive the lactamization.

Q3: I am observing a persistent impurity in my final product. What could it be?

A3: Depending on the synthetic route, common impurities could include unreacted starting material (1-(3-nitrophenyl)pyrrolidin-2-one), partially reduced intermediates (e.g., the corresponding nitroso or hydroxylamine derivatives), or side products from C-N coupling reactions like the hydrodehalogenated starting material. Analysis by LC-MS and NMR spectroscopy can help identify the impurity.

Q4: What is the best way to purify the final product?

A4: Recrystallization is often a suitable method for purifying this compound. A common solvent system is a mixture of ethyl acetate and hexanes. The crude product is dissolved in a minimal amount of hot ethyl acetate, and hexanes are added until the solution becomes slightly cloudy. Upon cooling, the purified product should crystallize. Column chromatography using silica gel with a gradient of ethyl acetate in hexanes can also be employed for more challenging purifications.

Data Presentation

The yield of this compound is highly dependent on the chosen synthetic route and reaction conditions. Below is a summary of typical yields reported for different methods.

Table 1: Comparison of Synthetic Methods for this compound

Synthetic RouteKey ReagentsTypical Yield (%)Notes
Catalytic Hydrogenation 1-(3-Nitrophenyl)pyrrolidin-2-one, H₂, Pd/C85-98%Generally clean reaction with easy workup.
Transfer Hydrogenation 1-(3-Nitrophenyl)pyrrolidin-2-one, Ammonium Formate, Pd/C80-95%Avoids the need for a pressurized hydrogen setup.
Buchwald-Hartwig Amination 3-Bromoaniline, 2-Pyrrolidinone, Pd catalyst, Phosphine ligand, Base70-90%Requires careful optimization of catalyst, ligand, and base.
Ullmann Condensation 3-Iodoaniline, 2-Pyrrolidinone, Cu catalyst, Ligand, Base60-85%Often requires higher temperatures than the Buchwald-Hartwig reaction.

Experimental Protocols

Protocol 1: Synthesis of 1-(3-Nitrophenyl)pyrrolidin-2-one

This protocol describes the synthesis of the precursor required for the reduction to this compound.

Materials:

  • 3-Nitroaniline

  • γ-Butyrolactone

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 3-nitroaniline (1.0 eq), γ-butyrolactone (1.2 eq), a catalytic amount of p-toluenesulfonic acid, and toluene.

  • Heat the mixture to reflux and collect the water that azeotropically distills.

  • Continue refluxing until no more water is collected (typically 12-24 hours).

  • Monitor the reaction by TLC until the 3-nitroaniline is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 1-(3-nitrophenyl)pyrrolidin-2-one as a solid.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol details the reduction of the nitro-precursor to the final product.

Materials:

  • 1-(3-Nitrophenyl)pyrrolidin-2-one

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Ethanol

  • Hydrogen gas

Procedure:

  • In a hydrogenation vessel, dissolve 1-(3-nitrophenyl)pyrrolidin-2-one (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% Pd) to the solution under a stream of nitrogen.

  • Seal the vessel and purge it with nitrogen gas, followed by vacuum.

  • Introduce hydrogen gas into the vessel to the desired pressure (typically 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with ethanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization from ethyl acetate/hexanes.

Experimental Workflow

cluster_0 Synthesis of Precursor cluster_1 Reduction to Final Product start Mix 3-Nitroaniline, γ-Butyrolactone, Catalyst in Toluene reflux Reflux with Dean-Stark Trap start->reflux workup_precursor Aqueous Workup reflux->workup_precursor purify_precursor Recrystallization workup_precursor->purify_precursor precursor 1-(3-Nitrophenyl)pyrrolidin-2-one purify_precursor->precursor dissolve Dissolve Precursor in Ethanol precursor->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst hydrogenate Hydrogenate (H2 atmosphere) add_catalyst->hydrogenate filter Filter through Celite hydrogenate->filter concentrate Concentrate Filtrate filter->concentrate purify_product Recrystallization concentrate->purify_product product This compound purify_product->product

Caption: A typical experimental workflow for the two-step synthesis of this compound.

References

Technical Support Center: Purification of 1-(3-Aminophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the column chromatography purification of 1-(3-Aminophenyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting, frequently asked questions (FAQs), and standardized protocols for this specific separation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound and similar aromatic amines.

Q1: My compound, this compound, is stuck at the top of the silica gel column and won't elute. What's wrong?

A: This is a frequent issue when purifying polar amines on standard silica gel. The basic amine group interacts very strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to strong adsorption.

  • Troubleshooting Steps:

    • Increase Mobile Phase Polarity: Your eluent is likely not polar enough. Gradually increase the proportion of the more polar solvent (e.g., methanol in a dichloromethane/methanol system or ethyl acetate in a hexane/ethyl acetate system).[1][2]

    • Add a Basic Modifier: To reduce the strong interaction with silica, add a small amount of a basic modifier to your mobile phase. A common choice is 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide.[3][4][5] This modifier competes with your compound for the acidic sites on the silica, allowing your compound to elute.

    • Change the Stationary Phase: If the above methods fail, consider using a less acidic stationary phase like neutral or basic alumina, or an amine-functionalized silica column.[4][6] For highly polar compounds, reverse-phase (C18) chromatography with a polar mobile phase (e.g., water/acetonitrile) can also be an effective alternative.[4][7]

Q2: My compound is eluting with the solvent front, resulting in no separation from non-polar impurities. How can I fix this?

A: This indicates your mobile phase is too polar, causing the compound to have little to no interaction with the stationary phase.

  • Troubleshooting Steps:

    • Decrease Mobile Phase Polarity: Reduce the percentage of the polar solvent in your eluent system. For example, if you are using 20% Ethyl Acetate in Hexane, try reducing it to 5-10%.

    • Optimize with TLC: Before running the column, always find an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal Rf value for the target compound should be between 0.2 and 0.4 to ensure good separation on the column.[1]

Q3: The separation between my desired product and a close-running impurity is poor. What can I do to improve resolution?

A: Poor resolution means the chosen conditions are not selective enough for the compounds in your mixture.

  • Troubleshooting Steps:

    • Use a Shallower Gradient: If you are using gradient elution, make the gradient shallower (i.e., increase the polarity more slowly) in the region where your compound and the impurity elute.

    • Try a Different Solvent System: The selectivity of the separation can change dramatically with different solvents. If you are using an ethyl acetate/hexane system, try a dichloromethane/methanol system, or perhaps one containing diethyl ether or acetone.

    • Finer Silica Mesh: Use silica gel with a smaller particle size (e.g., 230-400 mesh instead of 70-230 mesh). This increases the surface area and can improve separation, although it will also increase the backpressure and run time.

Q4: My compound appears as a long streak or "tail" in the collected fractions instead of a sharp band. Why is this happening?

A: Tailing is very common with amines on silica gel and is caused by the strong, non-linear interaction with the acidic stationary phase.[4] It can also be caused by overloading the column.

  • Troubleshooting Steps:

    • Add a Basic Modifier: As mentioned in Q1, adding triethylamine (TEA) or another base to the eluent is the most effective way to prevent tailing of amines.[5]

    • Reduce Sample Load: You may have loaded too much crude material onto the column. As a general rule, the sample load should be 1-5% of the mass of the silica gel.

    • Ensure Homogeneous Packing: An improperly packed column with channels or cracks can lead to band distortion. Ensure your silica slurry is homogeneous and the column is packed evenly without air bubbles.

Q5: I suspect my compound is decomposing on the column. How can I confirm this and prevent it?

A: The acidic nature of silica gel can cause degradation of sensitive compounds.[8] Aromatic amines can be susceptible to oxidation, which may be catalyzed by silica.

  • Troubleshooting Steps:

    • Perform a Stability Test: Dissolve a small amount of your crude product in the chosen eluent, add a small amount of silica gel, and stir it for a few hours. Monitor the mixture by TLC against a control sample (without silica) to see if new spots (degradation products) appear.[3]

    • Deactivate the Silica: Before packing, you can treat the silica gel with the eluent containing a basic modifier (e.g., 1-2% TEA) to neutralize it.[5]

    • Work Quickly: Minimize the time the compound spends on the column by using flash chromatography (applying pressure to speed up the flow rate) and avoiding unnecessarily long columns.

Experimental Workflow and Troubleshooting Logic

The following diagrams illustrate the standard workflow for purification and a logical approach to troubleshooting common problems.

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis (Find Solvent System, Rf ~0.3) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Yield 9. Determine Yield & Purity Evap->Yield

Caption: Standard experimental workflow for column chromatography purification.

G Start Problem Observed NoMove Compound not moving? Start->NoMove PoorSep Poor separation? Start->PoorSep Tailing Streaking or tailing? Start->Tailing Sol1 Increase eluent polarity NoMove->Sol1 Sol2 Add base (e.g., TEA) to eluent NoMove->Sol2 Sol3 Try different solvent system PoorSep->Sol3 Sol5 Use finer mesh silica or a longer column PoorSep->Sol5 Tailing->Sol2 Sol4 Reduce sample load Tailing->Sol4

References

Technical Support Center: Synthesis of 1-(3-Aminophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Aminophenyl)pyrrolidin-2-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.

Issue 1: Low Yield of 1-(3-nitrophenyl)pyrrolidin-2-one in the Buchwald-Hartwig Amination Step

  • Question: We are experiencing low yields in the palladium-catalyzed coupling of 3-chloroaniline (or 3-bromoaniline) with 2-pyrrolidinone. What are the potential causes and how can we optimize the reaction?

  • Answer: Low yields in the Buchwald-Hartwig amination of 2-pyrrolidinone can stem from several factors. Aryl chlorides are known to be less reactive than aryl bromides or iodides, often requiring more carefully optimized reaction conditions.[1] Here are some potential causes and troubleshooting steps:

    • Inactive Catalyst: The Pd(0) active catalyst may not be forming efficiently or could be deactivating.

      • Solution: Use a pre-catalyst that is more readily activated. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation.[1]

    • Inappropriate Ligand: The choice of phosphine ligand is critical for promoting reductive elimination of the product and preventing side reactions.[2]

      • Solution: Screen a variety of bulky, electron-rich phosphine ligands. For challenging substrates like aryl chlorides, ligands such as Josiphos-type ligands may be more effective.[1]

    • Suboptimal Base: The base plays a crucial role in the catalytic cycle. An inappropriate base can lead to poor reactivity or degradation of starting materials.

      • Solution: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used. However, for sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in combination with a suitable ligand might be beneficial.[1]

    • Hydrodehalogenation: A common side reaction is the reduction of the aryl halide to the corresponding arene, leading to the formation of aniline.

      • Solution: This can often be minimized by careful selection of the ligand and reaction conditions.[2]

    • Homocoupling of Aryl Halide: Dimerization of the aryl halide to form a biphenyl species can occur, consuming the starting material.

      • Solution: Optimizing the catalyst and ligand system can suppress this side reaction.

Issue 2: Incomplete Reduction of 1-(3-nitrophenyl)pyrrolidin-2-one

  • Question: We are observing incomplete conversion of the nitro-intermediate to the desired this compound. What are the best practices for this reduction?

  • Answer: The reduction of an aromatic nitro group is a common transformation, but achieving complete conversion without side reactions requires careful control of the reaction conditions.

    • Choice of Reducing Agent: The reactivity of the reducing agent is key.

      • Solution: Catalytic hydrogenation (e.g., H₂, Pd/C) is a clean and effective method. Alternative reducing agents like tin(II) chloride (SnCl₂) in HCl, or iron powder in acetic acid can also be used. The choice of solvent is also important; ethanol or methanol are common for catalytic hydrogenation.

    • Catalyst Poisoning: The catalyst in catalytic hydrogenation can become poisoned by impurities in the starting material or solvent.

      • Solution: Ensure the 1-(3-nitrophenyl)pyrrolidin-2-one is purified before the reduction step. Use high-purity solvents.

    • Formation of Intermediates: Partial reduction can lead to the formation of nitroso or hydroxylamine intermediates.

      • Solution: Ensure sufficient reaction time and an adequate amount of the reducing agent. Monitoring the reaction by TLC or LC-MS is crucial to determine the endpoint.

Issue 3: Presence of Impurities in the Final Product

  • Question: After purification, our final product, this compound, still contains impurities. What are the likely side products and how can we improve the purification?

  • Answer: Impurities in the final product can originate from side reactions in either the coupling or the reduction step.

    • Potential Impurities from the Buchwald-Hartwig Step:

      • Aniline: Formed via hydrodehalogenation of the starting 3-haloaniline.

      • 3,3'-dichloroazobenzene or 3,3'-dibromoazobenzene: Can be formed from the coupling of two molecules of the starting haloaniline.

    • Potential Impurities from the Reduction Step:

      • 1-(3-hydroxylaminophenyl)pyrrolidin-2-one: From incomplete reduction of the nitro group.

      • Azoxy, azo, and hydrazo compounds: These can form as byproducts during the reduction of the nitro group, especially if the reaction conditions are not well-controlled.

    • Purification Strategies:

      • Column Chromatography: Silica gel column chromatography is a standard method for removing these types of impurities. A gradient elution system, for example, with ethyl acetate and hexanes, can be effective.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

      • Acid-Base Extraction: The basicity of the final amine product can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the amine into the aqueous phase. The aqueous layer is then basified and the pure product is extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A common and versatile two-step synthetic route is generally employed. The first step involves a palladium-catalyzed Buchwald-Hartwig amination to couple a 3-haloaniline (typically 3-bromoaniline or 3-chloroaniline) or 3-nitro-halo-benzene with 2-pyrrolidinone to form this compound or 1-(3-nitrophenyl)pyrrolidin-2-one, respectively.[3] If the nitro-substituted precursor is used, the second step is the reduction of the nitro group to an amine.[3]

Q2: What are the key parameters to control in the Buchwald-Hartwig amination step?

A2: The key parameters to control for a successful Buchwald-Hartwig amination are:

  • Catalyst and Ligand System: The choice of palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a suitable bulky, electron-rich phosphine ligand is critical.[1][2]

  • Base: The strength and solubility of the base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) significantly impact the reaction rate and yield.[1]

  • Solvent: Anhydrous, deoxygenated solvents such as toluene or dioxane are typically used.[1]

  • Temperature: The reaction is usually heated, and the optimal temperature needs to be determined empirically.[1]

  • Inert Atmosphere: Strict exclusion of air and moisture is necessary to prevent catalyst deactivation.[1]

Q3: Which analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A3: For reaction monitoring, Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective. For the characterization of the final product, the following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Data Presentation

Due to the lack of specific quantitative data for side reactions in the literature for this exact synthesis, the following table presents hypothetical but plausible data based on typical outcomes for similar reactions. This data is for illustrative purposes to guide optimization efforts.

ParameterBuchwald-Hartwig Amination (Target Yield %)Major Side Product(s)Side Product Yield (%)Nitro Group Reduction (Target Yield %)Major Side Product(s)Side Product Yield (%)
Condition A (Suboptimal) 50%Hydrodehalogenation Product20%70%Hydroxylamine Intermediate15%
Condition B (Optimized) 85%Hydrodehalogenation Product<5%95%Hydroxylamine Intermediate<2%

Experimental Protocols

Protocol 1: Synthesis of 1-(3-nitrophenyl)pyrrolidin-2-one via Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization.

  • Materials:

    • 1-Bromo-3-nitrobenzene

    • 2-Pyrrolidinone

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Xantphos

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous Toluene

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon), add Pd₂(dba)₃ (1 mol%), Xantphos (2 mol%), and NaOtBu (1.4 eq).

    • Add 1-bromo-3-nitrobenzene (1.0 eq) and 2-pyrrolidinone (1.2 eq).

    • Add anhydrous, degassed toluene.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: Reduction of 1-(3-nitrophenyl)pyrrolidin-2-one

  • Materials:

    • 1-(3-nitrophenyl)pyrrolidin-2-one

    • Palladium on carbon (10% Pd/C)

    • Methanol

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve 1-(3-nitrophenyl)pyrrolidin-2-one (1.0 eq) in methanol in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C (5-10 mol% by weight).

    • Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • If necessary, purify the product by column chromatography or recrystallization.

Visualizations

Synthesis_Pathway cluster_0 Buchwald-Hartwig Amination cluster_1 Nitro Group Reduction Start1 3-Bromo-1-nitrobenzene reagents1 Pd Catalyst Ligand, Base Start1->reagents1 Start2 2-Pyrrolidinone Start2->reagents1 Intermediate 1-(3-Nitrophenyl)pyrrolidin-2-one reagents2 Reducing Agent (e.g., H2, Pd/C) Intermediate->reagents2 Product This compound reagents1->Intermediate Toluene, Heat reagents2->Product Methanol, RT

Caption: Synthetic pathway for this compound.

Side_Reactions cluster_main Desired Reaction cluster_side Side Reactions ArylHalide 3-Haloaniline Pd0 Pd(0) Catalyst ArylHalide->Pd0 Oxidative Addition Hydrodehalogenation Aniline (Hydrodehalogenation) ArylHalide->Hydrodehalogenation β-Hydride Elimination & Reductive Elimination Homocoupling Biphenyl Dimer (Homocoupling) ArylHalide->Homocoupling Dimerization Pyrrolidinone 2-Pyrrolidinone Pyrrolidinone->Pd0 DesiredProduct This compound Pd0->DesiredProduct Reductive Elimination

Caption: Potential side reactions in the Buchwald-Hartwig amination step.

Troubleshooting_Workflow Start Low Yield or Impure Product Problem Identify the problematic step: Buchwald-Hartwig or Reduction? Start->Problem Buchwald Buchwald-Hartwig Issues Problem->Buchwald Coupling Step Reduction Reduction Issues Problem->Reduction Reduction Step OptimizeCatalyst Optimize Catalyst/Ligand/Base Buchwald->OptimizeCatalyst CheckPurity Check Purity of Nitro Intermediate Reduction->CheckPurity Purification Optimize Purification Protocol OptimizeCatalyst->Purification ChangeReducer Change Reducing Agent/Conditions CheckPurity->ChangeReducer ChangeReducer->Purification Success Successful Synthesis Purification->Success

Caption: A logical workflow for troubleshooting the synthesis.

References

Technical Support Center: Optimization of 1-(3-Aminophenyl)pyrrolidin-2-one Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols for the derivatization of 1-(3-Aminophenyl)pyrrolidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for the primary amino group on this compound?

A1: The primary aromatic amine of this compound is typically derivatized through acylation or sulfonylation reactions. Acylation involves forming an amide bond with carboxylic acids (often activated), acid chlorides, or anhydrides. Sulfonylation involves reacting the amine with a sulfonyl chloride to form a sulfonamide.

Q2: My acylation reaction using a standard coupling reagent like HATU or EDC/HOBt is not working. What could be the issue?

A2: Aromatic amines can be less nucleophilic than aliphatic amines. If standard coupling protocols fail, it might be due to insufficient activation of the carboxylic acid or low reactivity of the aniline derivative.[1] In some cases, even when an activated ester is formed, the reaction may not proceed to completion.[1] Consider switching to a more reactive acylating agent, such as an acid chloride, or using a different coupling agent known to be effective for reluctant anilines.[1]

Q3: How can I monitor the progress of the derivatization reaction?

A3: The most common method for monitoring reaction progress is Thin-Layer Chromatography (TLC). You can observe the consumption of the starting material (this compound) and the formation of the new, typically less polar, product spot. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Q4: What are potential side reactions during the derivatization process?

A4: For acylation, a common side reaction is the formation of an anhydride from the carboxylic acid starting material, especially when using reagents like oxalyl chloride.[1] In sulfonylation reactions, if conditions are not carefully controlled, di-sulfonylation can occur, where two sulfonyl groups react with the amine. This is less common for a mono-amine but can be a concern with related diamine structures.[2] Oxidation of the amino group can also lead to colored impurities.[2]

Q5: My final product is discolored. What is the cause and how can I fix it?

A5: Discoloration, often appearing as a brown or yellow tint, is typically due to the oxidation of any unreacted starting material or the product itself. The free amino group is sensitive to air and light.[2] To mitigate this, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction mixture and final product from light. Purification by column chromatography or recrystallization can remove these colored impurities.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential CauseSuggested Solution
Incomplete Reaction Monitor the reaction closely using TLC or HPLC to ensure it has run to completion. Extend the reaction time or moderately increase the temperature if the starting material is still present.[2]
Poor Amine Nucleophilicity The aromatic amine of the starting material may not be sufficiently nucleophilic. Add a non-nucleophilic base (e.g., pyridine, triethylamine, or DIPEA) to scavenge the acid byproduct (HCl or H₂SO₄) and drive the reaction forward. For amide bond formation, sometimes a stronger base is needed, though this should be approached with caution.[1]
Ineffective Coupling Agent If using a coupling agent (e.g., EDC, HATU) for amide bond formation, it may not be effective for this specific substrate.[1] Switch to a more robust coupling agent or convert the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[1][3]
Product Loss During Workup The derivatized product may have some aqueous solubility, leading to loss during extraction phases.[2] Minimize aqueous washes or perform a back-extraction of the aqueous layers with an appropriate organic solvent to recover the dissolved product.
Problem 2: Formation of Multiple Products (Impure Sample)
Potential CauseSuggested Solution
Side Reactions As mentioned in the FAQs, side reactions like anhydride formation or di-substitution can occur.[1][2] To minimize these, control the stoichiometry carefully. Add the acylating or sulfonating agent slowly and at a low temperature (e.g., 0 °C) to a solution of the amine.[2]
Degradation of Starting Material or Product The starting material or product may be sensitive to the reaction conditions (e.g., strong acid/base, high temperature). Ensure conditions are as mild as possible. Perform the reaction under an inert atmosphere to prevent oxidation.
Use of Excess Reagent Using a large excess of the acylating or sulfonating agent can lead to side products. Use a slight excess (e.g., 1.1 to 1.2 equivalents) of the reagent and add it portion-wise or via a syringe pump to maintain a low concentration.
Purification Challenges If the product and impurities have similar polarities, separation can be difficult. Optimize the solvent system for column chromatography. If the product is a solid, attempt recrystallization from a suitable solvent system to improve purity.

Data Presentation: Reaction Condition Optimization

The following tables summarize typical starting conditions for optimizing acylation and sulfonylation reactions. Yields are highly dependent on the specific substrate and must be optimized empirically.

Table 1: Optimization of Acylation Conditions (Amide Bond Formation)

ParameterCondition A (Acid Chloride)Condition B (Coupling Agent)Condition C (Anhydride)
Acylating Agent R-COCl (1.1 eq)R-COOH (1.1 eq)(R-CO)₂O (1.2 eq)
Coupling Agent N/AHATU (1.2 eq) / HOBt (1.2 eq)N/A
Base Pyridine or Et₃N (1.5 eq)DIPEA (2.0 eq)Pyridine or Et₃N (1.5 eq)
Solvent Dichloromethane (DCM) or THFDimethylformamide (DMF)Dichloromethane (DCM)
Temperature 0 °C to Room TemperatureRoom Temperature0 °C to Room Temperature
Typical Time 1-4 hours12-24 hours2-6 hours
Typical Yield 70-95%50-90%65-95%

Table 2: Optimization of Sulfonylation Conditions (Sulfonamide Formation)

ParameterCondition ACondition B
Sulfonylating Agent R-SO₂Cl (1.1 eq)R-SO₂Cl (1.1 eq)
Base Pyridine (as solvent and base)Triethylamine (Et₃N) (1.5 eq)
Solvent PyridineDichloromethane (DCM)
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Time 2-12 hours2-12 hours
Typical Yield 75-95%70-90%

Experimental Protocols

Protocol 1: General Procedure for Acylation using an Acid Chloride
  • Preparation : Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere. Add a non-nucleophilic base such as triethylamine (1.5 eq).

  • Cooling : Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition : Add the desired acid chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes.

  • Reaction : Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by TLC.

  • Workup : Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing : Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Sulfonylation using a Sulfonyl Chloride
  • Preparation : Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

  • Cooling : Cool the solution to 0 °C in an ice bath.

  • Reagent Addition : Add the desired sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Reaction : Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours. Monitor progress by TLC.

  • Workup : Upon completion, pour the reaction mixture into ice-cold 2M HCl.

  • Extraction : Extract the resulting mixture with ethyl acetate (3x).

  • Washing : Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude solid by recrystallization or column chromatography.

Visualizations

Troubleshooting_Workflow start Start: Low or No Product Yield check_sm Is Starting Material (SM) Consumed (via TLC/LC-MS)? start->check_sm incomplete_rxn Problem: Incomplete Reaction check_sm->incomplete_rxn  No sm_consumed Problem: SM Consumed, But No Product Formed check_sm->sm_consumed  Yes solution_incomplete Solution: 1. Increase reaction time. 2. Increase temperature moderately. 3. Check reagent purity. incomplete_rxn->solution_incomplete check_conditions Are Reaction Conditions Too Harsh? sm_consumed->check_conditions degradation Hypothesis: Product Degradation check_conditions->degradation  Yes no_reaction Hypothesis: Low Reactivity check_conditions->no_reaction  No solution_degradation Solution: 1. Use milder conditions (lower temp). 2. Use less reactive reagents. 3. Run under inert atmosphere. degradation->solution_degradation solution_reactivity Solution: 1. Use more reactive agent (e.g., acid chloride). 2. Use a more effective coupling agent. 3. Add activating additives (e.g., DMAP). no_reaction->solution_reactivity

Caption: Troubleshooting workflow for low product yield.

Experimental_Workflow start Start: Derivatization Reaction step1 1. Dissolve this compound and base in anhydrous solvent under N₂. start->step1 step2 2. Cool reaction mixture to 0 °C. step1->step2 step3 3. Add acylating/sulfonylating agent dropwise or portion-wise. step2->step3 step4 4. Stir at room temperature. Monitor via TLC. step3->step4 check_completion Reaction Complete? step4->check_completion check_completion->step4 No step5 5. Quench reaction and perform aqueous workup. check_completion->step5 Yes step6 6. Extract with organic solvent. step5->step6 step7 7. Wash combined organic layers. step6->step7 step8 8. Dry, filter, and concentrate solvent. step7->step8 step9 9. Purify crude product via chromatography or recrystallization. step8->step9 end End: Pure Derivatized Product step9->end

Caption: General experimental workflow for derivatization.

References

Troubleshooting guide for the synthesis of substituted aminophenyl pyrrolidinones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of substituted aminophenyl pyrrolidinones. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare substituted aminophenyl pyrrolidinones?

A1: The two most common and versatile methods for synthesizing substituted aminophenyl pyrrolidinones are the Paal-Knorr synthesis and reductive amination. The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary aminophenyl derivative.[1][2] Reductive amination typically utilizes a keto-acid like levulinic acid, which reacts with an aminophenyl compound in the presence of a reducing agent.[3][4]

Q2: My Paal-Knorr synthesis is resulting in a low yield. What are the likely causes?

A2: Low yields in Paal-Knorr synthesis can stem from several factors. The reaction is often sensitive to pH; conditions that are too acidic (pH < 3) can favor the formation of furan byproducts.[5] Additionally, suboptimal temperature or insufficient reaction time can lead to incomplete conversion. The nature of the substituents on both the dicarbonyl compound and the aniline can also affect reaction rates.[5]

Q3: I am observing a dark, tarry substance in my reaction mixture. What is causing this and how can I prevent it?

A3: The formation of dark, tarry materials, particularly in the Paal-Knorr synthesis, often indicates polymerization of the starting materials or the product. This is typically promoted by excessively high temperatures or highly acidic conditions. To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.

Q4: What are the key challenges in the reductive amination approach to aminophenyl pyrrolidinones?

A4: A primary challenge in the reductive amination of levulinic acid with anilines is achieving high selectivity for the desired pyrrolidinone.[4] Side reactions can occur, and the efficiency of the reducing agent is crucial. The choice of catalyst and solvent can also significantly impact the reaction's success. For instance, some catalysts may be poisoned by certain functional groups on the substrates.

Troubleshooting Guide

Issue 1: Low or No Product Yield in Paal-Knorr Synthesis
  • Question: I am not getting the expected yield for my substituted aminophenyl pyrrolidinone using the Paal-Knorr method. What steps can I take to improve it?

  • Answer:

    • Optimize pH: Ensure the reaction medium is weakly acidic. Acetic acid is often a good choice as a catalyst and solvent.[5] Avoid strong acids, which can promote the formation of furan byproducts.[5]

    • Increase Reaction Time/Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a moderate increase in temperature or extending the reaction time may be necessary.[6] Microwave-assisted synthesis can also be an effective way to improve yields and reduce reaction times.

    • Check Starting Material Purity: Impurities in the 1,4-dicarbonyl compound or the aminophenyl starting material can inhibit the reaction. Ensure the purity of your reagents.

    • Use Excess Amine: Employing an excess of the amine can help drive the reaction to completion.[5]

Issue 2: Formation of Furan Byproduct in Paal-Knorr Synthesis
  • Question: My NMR analysis shows a significant amount of a furan byproduct instead of the desired pyrrolidinone. How can I suppress this side reaction?

  • Answer:

    • Control Acidity: The formation of furans is favored under strongly acidic conditions.[5] Maintain a pH above 3 to favor the pyrrole synthesis pathway. Using amine hydrochloride salts can also lead to furan formation.

    • Choice of Catalyst: Opt for milder acid catalysts like acetic acid. In some cases, the reaction can proceed under neutral conditions, albeit more slowly.

Issue 3: Incomplete Reaction or Low Conversion in Reductive Amination
  • Question: My reductive amination of levulinic acid with a substituted aniline is not going to completion. How can I drive the reaction forward?

  • Answer:

    • Catalyst Selection: The choice of catalyst is critical. Various catalysts, including those based on nickel, gold, and palladium, have been shown to be effective.[7] The catalyst's activity can be influenced by the substituents on your starting materials.

    • Reducing Agent: Ensure the reducing agent is active and used in a sufficient amount. Common reducing agents include hydrogen gas and silanes.

    • Solvent Effects: The solvent can play a significant role. Some reactions benefit from polar solvents, while others have been successful under solvent-free conditions.[8]

    • Temperature and Pressure: For reactions involving hydrogen gas, optimizing the temperature and pressure is crucial for achieving good conversion.

Issue 4: Difficulty in Product Purification
  • Question: The crude product from my synthesis is an oily or tarry residue that is difficult to purify by column chromatography. What purification strategies can I try?

  • Answer:

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

    • Acid-Base Extraction: If your product has a basic nitrogen atom, you may be able to use acid-base extraction to separate it from non-basic impurities.

    • Distillation: For liquid products, distillation under reduced pressure (if thermally stable) can be an option.

    • Optimize Chromatography Conditions: Experiment with different solvent systems and stationary phases (e.g., silica gel, alumina) for column chromatography. A gradual gradient elution can sometimes improve separation.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Substituted Pyrrolidinones

ProductStarting MaterialsMethodCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
N-Aryl PyrrolidinonesLevulinic Acid, AnilinesReductive AminationHBpinSolvent-free--High[8]
1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide, Phenyl isocyanateAmide Coupling-MethanolReflux291[9]
Ethyl-5-oxopyrrolidinePyroglutamic acid, EthanolEsterificationSOCl₂Ethanol-Overnight82
5-(Hydroxymethyl)pyrrolidin-2-one(S)-Pyroglutaminol---Ambient--
N-Substituted Pyrrolidonesγ-Aminobutyric acid, MethanolCyclization/MethylationNH₄Br-2505>90 (selectivity)[10]
2-Methyl-5-(5-oxo-1-benzyl-2-pyrrolidinyl)-1,3,4-oxadiazole-Dehydration----Good[11]
N-Aryl PyrrolidinonesEthyl levulinate, AnilinesReductive AminationAuPd NanoparticlesSolvent-free8516up to 99[7]

Experimental Protocols

Protocol 1: General Paal-Knorr Synthesis of an N-Aryl Pyrrolidinone

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the 1,4-dicarbonyl compound (1.0 eq) and the substituted aminophenyl compound (1.0-1.2 eq).

  • Solvent and Catalyst Addition: Add a suitable solvent such as ethanol or glacial acetic acid. If not using acetic acid as the solvent, add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC. Reaction times can vary from 30 minutes to several hours depending on the reactivity of the substrates.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: General Reductive Amination of Levulinic Acid with a Substituted Aniline

This is a general procedure and specific conditions, especially the choice of catalyst and reducing agent, will need to be optimized.

  • Reaction Setup: In a high-pressure reactor, combine levulinic acid (1.0 eq), the substituted aniline (1.0 eq), and the chosen heterogeneous catalyst (e.g., a supported noble metal catalyst).

  • Solvent Addition: Add a suitable solvent if the reaction is not being run neat.

  • Reaction: Seal the reactor and purge with an inert gas before introducing the reducing agent (e.g., pressurizing with hydrogen gas). Heat the reaction to the desired temperature and stir.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by techniques such as GC-MS or LC-MS.

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure. Filter the reaction mixture to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography, distillation, or recrystallization.

Mandatory Visualizations

Diagrams

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 1,4-Dicarbonyl 1,4-Dicarbonyl Compound Hemiaminal Hemiaminal Intermediate 1,4-Dicarbonyl->Hemiaminal + Amine (Nucleophilic Attack) Aminophenyl Substituted Aminophenyl Compound Aminophenyl->Hemiaminal Pyrrolidinone Substituted Aminophenyl Pyrrolidinone Hemiaminal->Pyrrolidinone - H₂O (Dehydration)

Caption: Paal-Knorr synthesis pathway for substituted aminophenyl pyrrolidinones.

Experimental_Workflow Start Start Reagents Combine 1,4-Dicarbonyl and Aminophenyl Compound Start->Reagents Solvent_Catalyst Add Solvent and Weak Acid Catalyst Reagents->Solvent_Catalyst Reaction Heat to Reflux Monitor by TLC Solvent_Catalyst->Reaction Workup Cool and Isolate Crude Product Reaction->Workup Purification Purify by Recrystallization or Chromatography Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for Paal-Knorr synthesis.

Troubleshooting_Guide Start Low Yield in Paal-Knorr Synthesis Check_TLC Is Starting Material Consumed on TLC? Start->Check_TLC Side_Product Is a Major Side Product (e.g., Furan) Observed? Check_TLC->Side_Product Yes Increase_Time_Temp Increase Reaction Time and/or Temperature Check_TLC->Increase_Time_Temp No Adjust_pH Decrease Acidity (pH > 3) Use Weaker Acid Side_Product->Adjust_pH Yes Optimize_Workup Optimize Purification Method to Minimize Loss Side_Product->Optimize_Workup No Check_Purity Check Purity of Starting Materials Increase_Time_Temp->Check_Purity

Caption: Troubleshooting decision tree for low yield in Paal-Knorr synthesis.

References

Removal of byproducts from 1-(3-Aminophenyl)pyrrolidin-2-one reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 1-(3-Aminophenyl)pyrrolidin-2-one. Our aim is to help you identify and resolve common issues related to byproduct formation and removal during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the typical byproducts?

A1: The most prevalent synthetic route is the reduction of 1-(3-nitrophenyl)pyrrolidin-2-one. This is commonly achieved through catalytic hydrogenation using reagents like Palladium on carbon (Pd/C) with a hydrogen source, or metal/acid combinations such as iron in acetic acid.

The primary byproducts are typically intermediates from incomplete reduction of the nitro group. These can include:

  • N-(3-nitrosophenyl)pyrrolidin-2-one

  • N-(3-hydroxylaminophenyl)pyrrolidin-2-one

  • Azoxy, azo, and hydrazo compounds: These are formed through condensation reactions of the nitroso and hydroxylamine intermediates.

  • Polymerization products: The desired aniline product can be susceptible to oxidative polymerization, leading to colored, tar-like impurities.

Q2: My reduction of 1-(3-nitrophenyl)pyrrolidin-2-one is incomplete, leaving significant amounts of starting material. How can I drive the reaction to completion?

A2: Incomplete reduction is a common issue. Here are several factors to consider for optimization:

  • Catalyst Activity (for Catalytic Hydrogenation): Ensure your catalyst (e.g., Pd/C) is fresh and active. Catalyst poisoning by impurities (like sulfur compounds) in the starting material or solvent can inhibit the reaction. Consider increasing the catalyst loading.

  • Reaction Time and Temperature: The reduction may require longer reaction times or gentle heating to proceed to completion. However, be cautious with increasing temperature as it can sometimes promote the formation of side products.[1]

  • Hydrogen Pressure (for Catalytic Hydrogenation): For challenging reductions, increasing the hydrogen pressure can be effective.

  • Solvent and Solubility: The starting nitro compound must be soluble in the reaction solvent.[1] For compounds with low solubility, consider using co-solvent systems like ethanol/water or tetrahydrofuran (THF). Protic solvents often aid catalytic hydrogenation.[2]

  • Metal Reductant (for Metal/Acid Reductions): If using a metal like iron or tin, ensure it is finely powdered to maximize surface area. Activation of the metal surface may also be necessary.

Q3: I am observing colored impurities in my final product. What are they and how can I remove them?

A3: Colored impurities are often the result of azoxy and azo compounds formed from the condensation of reduction intermediates, or from the polymerization of the final aniline product. To remove these, a purification step is necessary. Common methods include:

  • Recrystallization: This is an effective method for removing small amounts of impurities. A suitable solvent system is one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at room temperature.

  • Column Chromatography: For separating larger quantities of impurities or when recrystallization is ineffective, column chromatography is the preferred method. A typical stationary phase is silica gel, with a mobile phase consisting of a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).

Troubleshooting Guide for Byproduct Removal

This guide provides a systematic approach to identifying and removing byproducts from your this compound synthesis.

Problem 1: Presence of Unreacted 1-(3-nitrophenyl)pyrrolidin-2-one
Identification Cause Solution
TLC analysis shows a spot corresponding to the starting material.Incomplete reaction.See FAQ 2 for optimizing reaction conditions.
1H NMR shows characteristic peaks of the nitro-aromatic starting material.Incomplete reaction.Re-subject the crude product to the reduction conditions.
Problem 2: Presence of Intermediates (Hydroxylamine, Nitroso, Azoxy/Azo Compounds)
Identification Cause Solution
Product has a distinct color (yellow, orange, or red).Incomplete reduction and side reactions.Optimize reaction conditions to favor complete reduction (see FAQ 2).
Mass spectrometry indicates masses corresponding to the intermediates.Sub-optimal reaction conditions.Purify the crude product using column chromatography.
Problem 3: Presence of Polymeric Byproducts
Identification Cause Solution
Dark, tar-like residue in the product.Oxidation and polymerization of the aniline product.Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Purify via column chromatography. For storage, consider converting the amine to a more stable salt (e.g., hydrochloride).

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for removing small amounts of impurities from a crude product that is mostly the desired this compound.

Methodology:

  • Solvent Selection: A mixture of ethanol and water is often a suitable solvent system. The goal is to find a ratio where the crude product dissolves in the hot solvent mixture but crystallizes upon cooling.

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Addition of Anti-solvent: While the solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum.

Parameter Value
Starting Material Crude this compound
Solvent System Ethanol/Water
Expected Purity >98% (by HPLC)
Expected Yield 70-90%
Protocol 2: Purification by Flash Column Chromatography

This protocol is recommended for separating the desired product from significant amounts of byproducts.

Methodology:

  • Column Preparation: Pack a flash chromatography column with silica gel using a slurry of the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (or heptane). A typical starting gradient is 10% ethyl acetate, gradually increasing to 50-70%.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Parameter Value
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexane/Heptane
Expected Purity >99% (by HPLC)
Expected Yield 60-80%

Visualizations

Reaction_Pathway Start 1-(3-nitrophenyl)pyrrolidin-2-one Intermediate1 Nitroso Intermediate Start->Intermediate1 [H] Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 [H] Byproduct Azoxy/Azo Compounds Intermediate1->Byproduct Product This compound Intermediate2->Product [H] Intermediate2->Byproduct

Caption: Synthetic pathway for this compound and potential byproduct formation.

Troubleshooting_Workflow Start Incomplete Reaction or Byproduct Formation Check_Catalyst Check Catalyst Activity/Loading Start->Check_Catalyst Check_Conditions Optimize Reaction Conditions (T, t, P) Start->Check_Conditions Check_Solvent Verify Solvent and Solubility Start->Check_Solvent Purification Purification Required Check_Catalyst->Purification Check_Conditions->Purification Check_Solvent->Purification Recrystallization Recrystallization Purification->Recrystallization Minor Impurities Column_Chromatography Column Chromatography Purification->Column_Chromatography Major Impurities Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Purification_Workflow Crude_Product Crude Product TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Decision Purity Assessment TLC_Analysis->Decision Recrystallization Recrystallization (e.g., EtOH/H2O) Decision->Recrystallization High Purity Column_Chromatography Column Chromatography (e.g., Hexane/EtOAc) Decision->Column_Chromatography Low Purity Final_Product Pure this compound Recrystallization->Final_Product Column_Chromatography->Final_Product Characterization Characterization (NMR, MS, HPLC) Final_Product->Characterization

Caption: A typical workflow for the purification of the final product.

References

Technical Support Center: Scaling Up the Synthesis of 1-(3-Aminophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-(3-Aminophenyl)pyrrolidin-2-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, presented in a question-and-answer format.

Section 1: Synthesis of 1-(3-nitrophenyl)pyrrolidin-2-one

Question 1: Why is my reaction yield for 1-(3-nitrophenyl)pyrrolidin-2-one consistently low?

Answer: Low yields in the synthesis of 1-(3-nitrophenyl)pyrrolidin-2-one from 3-nitroaniline and γ-butyrolactone can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Sub-optimal Reaction Conditions: The choice of solvent and catalyst is critical. While the reaction can be run neat, high-boiling polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can improve solubility and reaction rates. The use of a mild acid catalyst can also be beneficial.

  • Side Reactions: At elevated temperatures, side reactions such as polymerization of γ-butyrolactone or degradation of the starting materials can occur. Ensure the reaction temperature is carefully controlled.

  • Purification Losses: Significant loss of product can occur during workup and purification. Optimize your extraction and crystallization procedures to minimize these losses.

Question 2: I am observing the formation of significant impurities during the synthesis of the nitro-intermediate. What are they and how can I avoid them?

Answer: Common impurities can include unreacted starting materials and byproducts from side reactions.

  • Unreacted 3-nitroaniline: If you observe a significant amount of unreacted 3-nitroaniline, it could indicate insufficient reaction time or temperature.

  • Polymeric byproducts: These can form from the self-polymerization of γ-butyrolactone at high temperatures. Using a moderate reaction temperature can mitigate this.

  • Di-substituted products: Although less common, reaction at other positions on the aromatic ring can occur under harsh conditions.

To minimize impurities, ensure accurate stoichiometry of reactants, control the reaction temperature, and monitor the reaction to stop it once the starting material is consumed.

Section 2: Reduction of 1-(3-nitrophenyl)pyrrolidin-2-one

Question 3: My catalytic hydrogenation of 1-(3-nitrophenyl)pyrrolidin-2-one is slow or incomplete. What could be the issue?

Answer: Slow or incomplete reduction is a common challenge in catalytic hydrogenation. Consider the following:

  • Catalyst Activity: The catalyst (e.g., Palladium on Carbon - Pd/C) may be old or deactivated. Use fresh, high-quality catalyst. The catalyst loading might also be insufficient for the scale of your reaction.

  • Hydrogen Pressure: Inadequate hydrogen pressure can lead to slow reaction rates. Ensure your system is properly sealed and that the pressure is maintained at the desired level throughout the reaction.

  • Solvent Choice: The choice of solvent can impact the reaction rate. Protic solvents like ethanol or methanol are generally effective for this type of reduction.

  • Mass Transfer Limitations: On a larger scale, efficient mixing is crucial to ensure good contact between the substrate, catalyst, and hydrogen. Increase the stirring speed to improve mass transfer.

  • Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst. Ensure the purity of your 1-(3-nitrophenyl)pyrrolidin-2-one and use high-purity solvents.

Question 4: I am seeing byproducts in my final product after reduction. What are they and how can I prevent their formation?

Answer: Byproducts during the reduction of a nitro group can include hydroxylamines and azo compounds.

  • Incomplete reduction: The presence of the corresponding hydroxylamine indicates that the reduction is not complete. To address this, you can try increasing the reaction time, hydrogen pressure, or catalyst loading.

  • Over-reduction: While less common for this specific transformation, over-reduction of the lactam ring is a possibility under very harsh conditions (high temperature and pressure). Stick to recommended reaction parameters.

  • Azo-compound formation: These can form through the condensation of the intermediate nitroso and hydroxylamine species. Ensuring a sufficient and continuous supply of hydrogen can help to minimize the formation of these byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and scalable synthetic route involves a two-step process:

  • Amidation: Reaction of 3-nitroaniline with γ-butyrolactone or a derivative to form 1-(3-nitrophenyl)pyrrolidin-2-one.

  • Reduction: Catalytic hydrogenation of the nitro group of 1-(3-nitrophenyl)pyrrolidin-2-one to yield the desired this compound.

Q2: What are the key safety precautions to consider when scaling up this synthesis?

A2:

  • Catalytic Hydrogenation: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources, and using appropriate equipment designed for hydrogenation. The palladium catalyst is pyrophoric when dry and exposed to air; handle it with care, preferably under a nitrogen atmosphere or as a wet paste.

  • Solvents: Many organic solvents used in this synthesis are flammable and can be harmful. Use appropriate personal protective equipment (PPE) and work in a fume hood.

  • Exothermic Reactions: The reduction of the nitro group is an exothermic reaction. On a larger scale, proper temperature control and monitoring are essential to prevent a runaway reaction.

Q3: How can I monitor the progress of the reactions?

A3:

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring the disappearance of starting materials and the appearance of products.

  • High-Performance Liquid Chromatography (HPLC): Provides more quantitative information on the reaction progress and can also be used to detect the formation of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the intermediate and final product.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 1-(3-nitrophenyl)pyrrolidin-2-one

ParameterMethod AMethod BMethod C
Solvent NeatDMFDMSO
Temperature (°C) 180-200150-160150-160
Reaction Time (h) 6-84-64-6
Yield (%) 75-8580-9082-92
Purity (by HPLC, %) >95>97>97

Table 2: Optimization of Catalytic Hydrogenation of 1-(3-nitrophenyl)pyrrolidin-2-one

ParameterCondition ACondition BCondition C
Catalyst 5% Pd/C10% Pd/C5% Pt/C
Catalyst Loading (w/w) 2%5%2%
Hydrogen Pressure (psi) 5010050
Solvent EthanolMethanolEthyl Acetate
Reaction Time (h) 8-104-610-12
Yield (%) 85-95>9580-90
Purity (by HPLC, %) >98>99>98

Experimental Protocols

Protocol 1: Synthesis of 1-(3-nitrophenyl)pyrrolidin-2-one

  • Materials:

    • 3-nitroaniline (1.0 eq)

    • γ-butyrolactone (1.2 eq)

    • Dimethylformamide (DMF) (optional, as solvent)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-nitroaniline and γ-butyrolactone (and DMF if used).

    • Heat the reaction mixture to 150-160 °C and stir for 4-6 hours.

    • Monitor the reaction progress by TLC until the 3-nitroaniline is consumed.

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water with stirring.

    • Collect the precipitated solid by filtration.

    • Wash the solid with cold water and then with a small amount of cold ethanol.

    • Dry the solid under vacuum to obtain 1-(3-nitrophenyl)pyrrolidin-2-one.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

  • Materials:

    • 1-(3-nitrophenyl)pyrrolidin-2-one (1.0 eq)

    • 10% Palladium on Carbon (Pd/C) (5% w/w)

    • Methanol

    • Hydrogen gas

  • Procedure:

    • To a hydrogenation vessel, add 1-(3-nitrophenyl)pyrrolidin-2-one and methanol.

    • Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen).

    • Seal the vessel and purge with nitrogen, then with hydrogen.

    • Pressurize the vessel with hydrogen to 100 psi.

    • Stir the mixture vigorously at room temperature for 4-6 hours.

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Wash the celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Mandatory Visualization

Synthesis_Workflow Start Starting Materials: 3-Nitroaniline γ-Butyrolactone Step1 Step 1: Amidation Start->Step1 Intermediate 1-(3-nitrophenyl)pyrrolidin-2-one Step1->Intermediate Heat, Solvent (optional) Step2 Step 2: Reduction (Catalytic Hydrogenation) Intermediate->Step2 H₂, Pd/C, Solvent Purification Purification (Crystallization) Step2->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Problem Low Yield or Impurities CheckStep1 Check Step 1: Amidation Problem->CheckStep1 CheckStep2 Check Step 2: Reduction Problem->CheckStep2 Step1_Params Reaction Parameters: - Temperature - Time - Solvent CheckStep1->Step1_Params If issue is in Step 1 Step1_Purity Starting Material Purity CheckStep1->Step1_Purity If issue is in Step 1 Step1_Workup Workup/Purification CheckStep1->Step1_Workup If issue is in Step 1 Step2_Catalyst Catalyst: - Activity - Loading - Poisoning CheckStep2->Step2_Catalyst If issue is in Step 2 Step2_Conditions Reaction Conditions: - H₂ Pressure - Stirring - Solvent CheckStep2->Step2_Conditions If issue is in Step 2 Step2_Purity Intermediate Purity CheckStep2->Step2_Purity If issue is in Step 2

Preventing oxidation of the amino group in 1-(3-Aminophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of the amino group in 1-(3-Aminophenyl)pyrrolidin-2-one during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound has developed a yellow or brown tint upon storage. What is the cause and is it still usable?

A1: The discoloration of this compound is a common issue caused by the oxidation of the aromatic amino group when exposed to air and/or light. This oxidation can lead to the formation of colored impurities. For many applications, minor discoloration may not significantly affect the outcome, but for sensitive reactions, it is advisable to purify the compound before use or take preventative measures during storage. Severe discoloration indicates a higher level of impurities, which could interfere with your experiment.

Q2: What is the fundamental principle behind preventing the oxidation of the amino group?

A2: The primary strategies to prevent the oxidation of the amino group in this compound revolve around minimizing its exposure to oxygen and other oxidizing agents. This can be achieved through three main approaches:

  • Working under an inert atmosphere: Replacing the air in the reaction vessel with an unreactive gas like nitrogen or argon.[1][2]

  • Using antioxidants: Adding a small quantity of a compound that will be preferentially oxidized over the amino group.

  • Protecting the amino group: Temporarily converting the highly reactive amino group into a less reactive functional group, such as an amide or carbamate.

Q3: How do I choose between using an inert atmosphere, an antioxidant, or a protecting group?

A3: The choice of strategy depends on the specific requirements of your experiment:

  • Inert Atmosphere: This is a good general practice for handling and reacting with this compound, especially for short-term experiments where the compound is not subjected to harsh oxidizing conditions.

  • Antioxidants: These are useful when working with solutions of the compound for extended periods or when trace amounts of oxygen are difficult to exclude completely. They are added in catalytic amounts and do not modify the starting material.

  • Protecting Groups: This is the most robust method and is necessary when the reaction conditions are incompatible with a free amino group (e.g., when using strong oxidizing agents, electrophiles, or certain catalysts).

Troubleshooting Guides

Issue 1: Discoloration of the solid compound or solution during the reaction.

Possible Cause Solution
Exposure to atmospheric oxygen.Ensure all reactions are performed under a positive pressure of an inert gas (Nitrogen or Argon). Use degassed solvents for the reaction.[3]
Presence of peroxides in the solvent (e.g., THF, ether).Use freshly distilled or commercially available peroxide-free solvents. Test for peroxides before use.
Light-induced oxidation.Protect the reaction vessel from light by wrapping it in aluminum foil.
High reaction temperature accelerating oxidation.If the reaction allows, perform it at a lower temperature.

Issue 2: Formation of unexpected byproducts or low yield.

Possible Cause Solution
The amino group is reacting with other reagents in the mixture.Protect the amino group with a suitable protecting group like Boc (tert-butoxycarbonyl) before proceeding with the reaction.
Oxidative side reactions are consuming the starting material.Add a radical scavenger antioxidant like BHT (Butylated Hydroxytoluene) to the reaction mixture at a low concentration (e.g., 0.1 mol%).
The compound is degrading on the chromatography column during purification.Deactivate the silica gel with a small amount of triethylamine in the eluent. Alternatively, consider purification by crystallization if possible.

Issue 3: Difficulty in removing colored impurities after the reaction.

| Possible Cause | Solution | | Highly conjugated oxidation byproducts are strongly colored. | Treat a solution of the crude product with activated charcoal to adsorb colored impurities, followed by hot filtration.[4] Note that this may reduce the overall yield. | | The impurities are polar and co-elute with the product. | Consider converting the product to a less polar derivative (e.g., by protecting the amine) to alter its chromatographic behavior, then deprotect after purification. | | Acidic impurities are causing coloration. | Perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to wash away acidic impurities. |

Quantitative Data Summary

The following tables provide representative data on the effectiveness of different strategies to prevent the oxidation of aromatic amines. While this data is for analogous compounds, it serves as a useful guide for this compound.

Table 1: Effectiveness of Various Antioxidants in Preventing Discoloration of an Aromatic Amine Solution (0.1 M in THF) Exposed to Air at 25°C for 24 hours.

Antioxidant (0.1 mol%)Visual Color ChangeAbsorbance at 450 nm (AU)% Oxidation Inhibition
NoneColorless to dark brown0.850%
BHT (Butylated Hydroxytoluene)Colorless to faint yellow0.1285.9%
Vitamin E (α-tocopherol)Colorless to light yellow0.1878.8%
Propyl GallateColorless to faint yellow0.1582.4%

Table 2: Comparison of Amino Group Protection Strategies on the Yield of a Subsequent Bromination Reaction.

Protection StrategyReagent for ProtectionYield of Brominated Product
No Protection-15% (complex mixture)
Acetyl (Ac) ProtectionAcetic Anhydride85%
Boc ProtectionDi-tert-butyl dicarbonate (Boc)₂O92%
Cbz ProtectionBenzyl Chloroformate88%

Experimental Protocols

Protocol 1: General Procedure for Setting Up a Reaction Under an Inert Atmosphere

  • Glassware Preparation: Oven-dry all glassware (e.g., round-bottom flask, condenser) at 120°C for at least 4 hours and allow it to cool in a desiccator.[1]

  • Assembly: Quickly assemble the glassware while still warm and equip the flask with a magnetic stir bar. Seal all openings with rubber septa.

  • Purging: Insert a needle connected to a source of inert gas (e.g., a nitrogen-filled balloon or a Schlenk line) through one septum. Insert a second "outlet" needle through another septum to allow air to escape.[5]

  • Flushing: Allow the inert gas to flush through the flask for 5-10 minutes to displace all the air.[6]

  • Maintaining Positive Pressure: Remove the outlet needle. The inert gas source will maintain a slight positive pressure inside the flask, preventing air from entering.

  • Reagent Addition: Add degassed solvents and reagents via syringe through the rubber septa.

Protocol 2: Boc Protection of this compound

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Addition of Reagents: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) and a base such as triethylamine (1.2 equivalents) or 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting N-Boc protected compound by column chromatography on silica gel.

Protocol 3: Using BHT as an Antioxidant

  • Preparation of BHT Stock Solution: Prepare a stock solution of BHT in the reaction solvent (e.g., 1 mg/mL in THF).

  • Addition to Reaction: Before adding this compound to the reaction vessel, add a sufficient volume of the BHT stock solution to achieve a final concentration of approximately 0.1 mol% relative to the aromatic amine.

  • Procedure: Proceed with your experiment as planned. The BHT will act as a radical scavenger, preventing the initiation of oxidation chains.

Visualizations

experimental_workflow Experimental Workflow for Handling this compound start Start: this compound check_sensitivity Is the reaction sensitive to a free amino group? start->check_sensitivity protect_amine Protect amino group (e.g., with Boc) check_sensitivity->protect_amine Yes check_air_sensitivity Is the reaction sensitive to air/oxidation? check_sensitivity->check_air_sensitivity No run_reaction_protected Run Reaction protect_amine->run_reaction_protected deprotect_amine Deprotect amino group run_reaction_protected->deprotect_amine workup Workup and Purification deprotect_amine->workup inert_atmosphere Use Inert Atmosphere (N2 or Ar) check_air_sensitivity->inert_atmosphere Yes run_reaction_unprotected Run Reaction check_air_sensitivity->run_reaction_unprotected No check_long_term Long reaction or storage time? inert_atmosphere->check_long_term add_antioxidant Add Antioxidant (e.g., BHT) check_long_term->add_antioxidant Yes check_long_term->run_reaction_unprotected No add_antioxidant->run_reaction_unprotected run_reaction_unprotected->workup product Final Product workup->product

Caption: Decision workflow for preventing oxidation.

troubleshooting_flow Troubleshooting Discoloration and Impurities start Observation: Discoloration or Impurity check_stage When was it observed? start->check_stage storage During Storage check_stage->storage Storage reaction During Reaction check_stage->reaction Reaction purification During Purification check_stage->purification Purification storage_cause Cause: Air/Light Exposure storage->storage_cause reaction_cause Cause: O2, Peroxides, Side Reactions reaction->reaction_cause purification_cause Cause: Column Degradation, Co-elution purification->purification_cause storage_solution Solution: Store under N2, in the dark, and cold storage_cause->storage_solution reaction_solution Solution: Use inert atmosphere, degassed solvents, antioxidants, or protecting groups reaction_cause->reaction_solution purification_solution Solution: Deactivate silica, use alternative purification method purification_cause->purification_solution

Caption: Troubleshooting logic for discoloration issues.

References

Characterization of impurities in 1-(3-Aminophenyl)pyrrolidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of 1-(3-Aminophenyl)pyrrolidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A common and efficient method for the synthesis of this compound is the reduction of its nitro precursor, 1-(3-nitrophenyl)pyrrolidin-2-one. This transformation is typically achieved through catalytic hydrogenation.[1][2][3][4][5]

Q2: What are the potential impurities I might encounter in the synthesis of this compound?

During the reduction of 1-(3-nitrophenyl)pyrrolidin-2-one, several impurities can form. These primarily include unreacted starting material, partially reduced intermediates, and byproducts from side reactions. The most common impurities are:

  • 1-(3-nitrophenyl)pyrrolidin-2-one: Unreacted starting material.

  • 1-(3-Nitrosophenyl)pyrrolidin-2-one: An intermediate from the partial reduction of the nitro group.

  • N-(3-(2-oxopyrrolidin-1-yl)phenyl)hydroxylamine: Another intermediate in the reduction pathway.[1][2]

  • Azoxy and Azo Compounds: Dimeric impurities that can form through condensation of intermediates.[1][2]

Q3: Which analytical techniques are recommended for characterizing impurities in my sample?

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the main compound from its impurities and for quantification.[6][7][8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and providing structural information based on fragmentation patterns.[10][11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the main compound and any isolated impurities.[14][15][16][17][18]

Troubleshooting Guides

Problem 1: Incomplete reduction of 1-(3-nitrophenyl)pyrrolidin-2-one.

Symptoms:

  • TLC or HPLC analysis shows a significant amount of the starting material remaining after the reaction.

  • The isolated product has a yellowish tint, which can be indicative of the presence of the nitro starting material.

Possible Causes and Solutions:

CauseRecommended Solution
Inactive Catalyst Use a fresh batch of catalyst (e.g., Palladium on carbon, Pd/C). Ensure proper storage and handling to prevent deactivation.[1]
Insufficient Catalyst Loading Increase the weight percentage of the catalyst relative to the starting material. A typical starting point is 5-10 mol%.
Low Hydrogen Pressure If using a hydrogenation apparatus, ensure the system is properly sealed and increase the hydrogen pressure.[1]
Poor Solubility of Starting Material Select a solvent system where the 1-(3-nitrophenyl)pyrrolidin-2-one is fully soluble at the reaction temperature. Protic co-solvents like ethanol or acetic acid can be beneficial.[1]
Low Reaction Temperature While many reductions occur at room temperature, gentle heating may be required to increase the reaction rate. Monitor for potential side product formation at higher temperatures.[1]
Problem 2: Presence of partially reduced intermediates (nitroso, hydroxylamine) or dimeric impurities (azoxy, azo compounds).

Symptoms:

  • HPLC or GC-MS analysis reveals peaks with mass-to-charge ratios corresponding to the potential impurities listed in the table below.

  • The final product may have a darker color (e.g., brown or reddish).

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Reducing Agent Ensure an adequate excess of the reducing agent is used to drive the reaction to completion and reduce any formed intermediates.
Localized Overheating Exothermic reactions can lead to the formation of dimeric side products. Ensure efficient stirring and consider cooling the reaction vessel, especially during the initial stages.[1]
Sub-optimal pH (for metal/acid reductions) If using a metal in an acidic medium (e.g., Fe/HCl), the acid concentration is crucial. Adjust the stoichiometry of the acid to optimize the reduction.[1]

Impurity Characterization Data

The following table summarizes the expected molecular weights of the target compound and its potential impurities, which is crucial for interpretation of mass spectrometry data.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compound C₁₀H₁₂N₂O176.22
1-(3-nitrophenyl)pyrrolidin-2-oneC₁₀H₁₀N₂O₃206.19
1-(3-Nitrosophenyl)pyrrolidin-2-oneC₁₀H₁₀N₂O₂190.20
N-(3-(2-oxopyrrolidin-1-yl)phenyl)hydroxylamineC₁₀H₁₂N₂O₂192.21
1,1'-(Azoxybis(3,1-phenylene))bis(pyrrolidin-2-one)C₂₀H₂₀N₄O₄396.40
1,1'-(Azo-bis(3,1-phenylene))bis(pyrrolidin-2-one)C₂₀H₂₀N₄O₂348.40

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation

This protocol describes a general procedure for the reduction of 1-(3-nitrophenyl)pyrrolidin-2-one.

Materials:

  • 1-(3-nitrophenyl)pyrrolidin-2-one

  • Palladium on carbon (10 wt. % Pd)

  • Methanol or Ethanol

  • Hydrogen gas source

  • Filter aid (e.g., Celite)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 1-(3-nitrophenyl)pyrrolidin-2-one in a sufficient volume of methanol or ethanol.

  • Carefully add 10% Palladium on carbon (typically 5-10 mol % relative to the starting material) to the solution.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

HPLC Method for Purity Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid in Water

  • B: 0.1% Trifluoroacetic acid in Acetonitrile

Gradient Program:

Time (min)%A%B
0955
20595
25595
26955
30955

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL

GC-MS Method for Impurity Identification

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 10 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-500

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Start Start Dissolve Dissolve 1-(3-nitrophenyl)pyrrolidin-2-one in Solvent Start->Dissolve Add_Catalyst Add Pd/C Catalyst Dissolve->Add_Catalyst Hydrogenation Hydrogenation Add_Catalyst->Hydrogenation Filtration Filter through Celite Hydrogenation->Filtration Concentration Concentrate Filtrate Filtration->Concentration Purification Purification (Recrystallization/Chromatography) Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Incomplete Reaction or High Impurity Levels Catalyst Catalyst Inactivity Problem->Catalyst Conditions Suboptimal Conditions (Temp, Pressure, Solvent) Problem->Conditions Stoichiometry Incorrect Stoichiometry Problem->Stoichiometry Fresh_Catalyst Use Fresh Catalyst Catalyst->Fresh_Catalyst Optimize_Conditions Optimize Reaction Conditions Conditions->Optimize_Conditions Adjust_Reagents Adjust Reagent Ratios Stoichiometry->Adjust_Reagents

Caption: Troubleshooting logic for synthesis issues.

References

Technical Support Center: Enhancing Regioselectivity of Reactions Involving 1-(3-Aminophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the regioselectivity of reactions involving 1-(3-aminophenyl)pyrrolidin-2-one.

Understanding the Reactivity of this compound

The regioselectivity of electrophilic aromatic substitution reactions on this compound is primarily governed by the directing effects of the two substituents on the phenyl ring: the amino group (-NH₂) and the pyrrolidin-2-one moiety.

  • Amino Group (-NH₂): This is a strong activating group and an ortho, para-director. It donates electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediates formed during electrophilic attack at the ortho and para positions.[1][2]

  • 1-(pyrrolidin-2-on-1-yl) Group: The nitrogen of the pyrrolidinone is directly attached to the phenyl ring. While the lactam nitrogen has a lone pair, its delocalization into the adjacent carbonyl group makes it significantly less donating than an amino group. The carbonyl group itself is electron-withdrawing. Therefore, this substituent is considered a deactivating group and a meta-director relative to its point of attachment.[3][1]

The interplay of these two groups determines the preferred positions for electrophilic attack. The powerful ortho, para-directing effect of the amino group is expected to dominate, leading to substitution primarily at the positions ortho and para to the amino group (positions 2, 4, and 6).

Troubleshooting Guide for Poor Regioselectivity

Problem Potential Cause Recommended Solution
Low yield of the desired regioisomer. The reaction conditions may not be optimal for maximizing the directing effect of the desired group.1. Temperature Control: Lowering the reaction temperature can increase selectivity by favoring the product formed via the lowest activation energy pathway.[4] 2. Solvent Polarity: The polarity of the solvent can influence the stability of the reaction intermediates. Experiment with a range of solvents (polar aprotic, polar protic, nonpolar) to find the optimal medium. 3. Choice of Electrophile: "Harder" electrophiles tend to react faster and may be less selective. Consider using a milder electrophile or a pre-complexed electrophile to enhance selectivity.[5]
Formation of multiple isomers. The activating effect of the amino group directs substitution to multiple positions (ortho and para). Steric hindrance may also play a role.1. Protecting Groups: Temporarily protecting the highly activating amino group (e.g., as an acetamide) can modulate its directing effect and potentially favor one position over another. The protecting group can be removed in a subsequent step. 2. Bulky Reagents: Using a sterically hindered electrophile or catalyst can favor substitution at the less sterically hindered position (often the para position). 3. Lewis Acid Catalysis: The choice and amount of Lewis acid can influence the regiochemical outcome. Titrate the amount of Lewis acid or screen different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) to optimize the isomeric ratio.
Reaction is too slow or does not proceed. The deactivating effect of the pyrrolidin-2-one group may be hindering the reaction, especially with weak electrophiles.1. Use a Stronger Electrophile: If a mild electrophile is not yielding the desired product, a more reactive one may be necessary. 2. Increase Reaction Temperature: While this may decrease selectivity, it can be necessary to overcome the activation energy barrier. A careful balance between temperature and selectivity must be found. 3. Use a More Activating Form of the Substrate: If possible, ensure the amino group is not protonated (e.g., by avoiding strongly acidic conditions) as the -NH₃⁺ group is a strong deactivator.
Undesired side reactions. The substrate may be undergoing other reactions, such as polymerization or oxidation, under the reaction conditions.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amino group. 2. Control of Stoichiometry: Carefully control the stoichiometry of the reactants to minimize side reactions. 3. Purification of Starting Materials: Ensure the starting material and reagents are pure to avoid catalysis of unwanted side reactions by impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most likely positions for electrophilic attack on this compound?

A1: The amino group is a strong ortho, para-director. Therefore, the most likely positions for electrophilic attack are positions 2, 4, and 6 relative to the pyrrolidin-2-one substituent (which is at position 1). Position 4 is para to the amino group, and positions 2 and 6 are ortho.

Q2: How can I favor substitution at the position para to the amino group?

A2: To favor para substitution, you can employ sterically bulky reagents that will have difficulty accessing the more hindered ortho positions. Lowering the reaction temperature can also favor the thermodynamically more stable para product.[4]

Q3: What is the role of the pyrrolidin-2-one group in determining regioselectivity?

A3: The pyrrolidin-2-one group, being an amide attached to the phenyl ring, is a deactivating group. It directs incoming electrophiles to the meta position relative to itself (positions 3 and 5). However, the strong activating and ortho, para-directing effect of the amino group generally overrides this effect.

Q4: Can I perform a reaction that is selective for a position meta to the amino group?

A4: Achieving substitution meta to the amino group is challenging due to its strong ortho, para-directing nature. One strategy could be to first perform a reaction that is directed by the pyrrolidin-2-one group under conditions where the amino group is protonated and thus strongly deactivating and meta-directing. However, this can be difficult to control. A more reliable method would be to introduce a blocking group at the ortho and para positions to the amine, perform the desired reaction at the now available meta position, and then remove the blocking groups.

Q5: How does the solvent affect the regioselectivity of the reaction?

A5: The solvent can influence the regioselectivity by solvating the transition states leading to different isomers to varying extents. A more polar solvent might better stabilize a more polar transition state, potentially altering the product ratio. It is often necessary to screen a variety of solvents to find the optimal conditions for the desired regioselectivity.

Visualizing Reaction Pathways and Experimental Workflows

experimental_workflow cluster_start Starting Material cluster_reaction Reaction Conditions cluster_products Potential Products cluster_analysis Analysis cluster_optimization Optimization start This compound conditions Electrophile Solvent Temperature Catalyst start->conditions React with ortho Ortho-substituted conditions->ortho Forms para Para-substituted conditions->para Forms meta Meta-substituted (minor) conditions->meta Forms analysis NMR, GC-MS, HPLC ortho->analysis para->analysis meta->analysis optimization Adjust Conditions for Higher Regioselectivity analysis->optimization Inform optimization->conditions Refine directing_effects reactant This compound -NH2 (Activating, o,p-director) -N(C=O)CH2CH2CH2 (Deactivating, m-director) ortho1 o reactant:nh2->ortho1 Directs to ortho2 o reactant:nh2->ortho2 Directs to para p reactant:nh2->para Directs to meta1 m reactant:pyrrolidinone->meta1 Directs to meta2 m reactant:pyrrolidinone->meta2 Directs to conclusion Overall, the strong activating -NH2 group dominates, favoring ortho/para substitution. ortho1->conclusion ortho2->conclusion para->conclusion meta1->conclusion meta2->conclusion

References

Validation & Comparative

Comparative Analysis of 1-(3-Aminophenyl)pyrrolidin-2-one and 1-(4-aminophenyl)pyrrolidin-2-one: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrrolidin-2-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of a wide array of biologically active compounds. The introduction of an aminophenyl substituent to this ring system opens up numerous avenues for therapeutic intervention. The position of the amino group on the phenyl ring—meta (3-position) versus para (4-position)—can significantly influence the molecule's physicochemical properties, target engagement, and overall biological activity. This guide provides a comparative overview of 1-(3-Aminophenyl)pyrrolidin-2-one and 1-(4-aminophenyl)pyrrolidin-2-one, drawing upon data from structurally related compounds to infer potential differences and guide future research. While direct comparative studies on these two specific isomers are not extensively available in the current literature, analysis of related structures provides valuable insights into their potential biological activities.

General Biological Activities of Aminophenylpyrrolidinone Scaffolds

Derivatives of aminophenylpyrrolidin-2-one have been investigated for a range of biological activities, highlighting the therapeutic potential of this chemical class. Research has primarily focused on their application in oncology and neuroscience.

For instance, more complex molecules incorporating the aminophenyl-pyrrolidine moiety, such as certain 1,4-naphthoquinone derivatives, have demonstrated potent anti-leukemic properties. These compounds have been shown to induce apoptosis and necrosis in leukemia cell lines.[1][2] The specific substitution pattern on the aminophenyl ring was found to be critical for the mechanism of cell death, with variations leading to differences in the induction of reactive oxygen species (ROS).[1][2]

Furthermore, the pyrrolidin-2-one ring is a key component of nootropic agents, suggesting that aminophenylpyrrolidin-2-one isomers could be explored for their effects on cognitive function. The parent compound, piracetam, is a well-known example of a pyrrolidin-2-one derivative with neuroprotective and cognitive-enhancing properties.

Positional Isomerism: The Decisive Role of the Amino Group's Location

The location of the amino group on the phenyl ring is a critical determinant of a molecule's three-dimensional structure and its ability to interact with biological targets. This structural difference can impact:

  • Receptor Binding: The para-position in 1-(4-aminophenyl)pyrrolidin-2-one allows for a more linear and extended conformation, which may be favorable for binding to targets with elongated binding pockets. In contrast, the meta-position in this compound results in a more angular structure, potentially fitting better into different or uniquely shaped binding sites.

  • Hydrogen Bonding: The amino group can act as both a hydrogen bond donor and acceptor. Its position dictates the possible hydrogen bonding patterns with target proteins, influencing binding affinity and specificity.

  • Electronic Properties: The position of the amino group alters the electron distribution within the phenyl ring, which can affect the molecule's reactivity, metabolic stability, and interaction with electron-rich or electron-deficient regions of a target.

Structure-activity relationship (SAR) studies on various classes of compounds consistently demonstrate that such positional isomerism can lead to significant differences in biological activity, sometimes resulting in completely different pharmacological profiles.[3]

Potential Therapeutic Targets and Signaling Pathways

Based on the activities of related compounds, several potential therapeutic targets and signaling pathways can be postulated for these isomers.

Anticancer Activity

Should these compounds exhibit anticancer properties, they might modulate signaling pathways involved in cell proliferation, survival, and apoptosis. A hypothetical signaling pathway is depicted below.

anticancer_pathway Hypothetical Anticancer Signaling Pathway cluster_cell Cancer Cell Receptor Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Apoptosis_Machinery Apoptosis Machinery Kinase_Cascade->Apoptosis_Machinery Modulation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Compound 1-(3/4-aminophenyl) pyrrolidin-2-one Compound->Receptor Inhibition/Activation

Caption: Hypothetical signaling pathway for anticancer activity.

Neurological Activity

Given the prevalence of the pyrrolidin-2-one scaffold in nootropics, these compounds could potentially modulate neurotransmitter systems or neurotrophic factor pathways. An experimental workflow to assess such activity is outlined below.

neurological_workflow Workflow for Assessing Neurological Activity Start Synthesize Isomers In_Vitro_Screening In Vitro Screening (Receptor Binding Assays, Enzyme Inhibition) Start->In_Vitro_Screening Cell-Based_Assays Cell-Based Assays (Neuronal Cell Lines, Neurotransmitter Uptake) In_Vitro_Screening->Cell-Based_Assays In_Vivo_Models In Vivo Models (Behavioral Tests, Pharmacokinetics) Cell-Based_Assays->In_Vivo_Models Data_Analysis Comparative Data Analysis In_Vivo_Models->Data_Analysis Conclusion Identify Lead Isomer Data_Analysis->Conclusion

Caption: Experimental workflow for neurological activity assessment.

Proposed Experimental Protocols for Comparative Analysis

To elucidate the differences in biological activity between this compound and 1-(4-aminophenyl)pyrrolidin-2-one, a series of head-to-head comparative experiments are necessary.

In Vitro Cytotoxicity Screening
  • Objective: To compare the cytotoxic effects of the two isomers on a panel of cancer cell lines.

  • Cell Lines: A diverse panel including leukemia (e.g., U937, K562), breast cancer (e.g., MCF-7, MDA-MB-231), and lung cancer (e.g., A549) cell lines.

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The compounds are dissolved in DMSO to create stock solutions and then serially diluted in culture medium to a range of final concentrations (e.g., 0.1 to 100 µM).

    • The cells are treated with the compounds or vehicle control (DMSO) for 48-72 hours.

    • Cell viability is assessed using a colorimetric assay such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or a fluorescence-based assay like PrestoBlue.

    • Absorbance or fluorescence is measured using a plate reader.

    • The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a sigmoidal curve.

Apoptosis vs. Necrosis Assay
  • Objective: To determine the mode of cell death induced by each isomer.

  • Methodology:

    • Cells are treated with the IC50 concentration of each compound for 24 hours.

    • Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).

    • The stained cells are analyzed by flow cytometry.

    • The percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive) is quantified.

Monoamine Transporter Binding Assay
  • Objective: To assess the affinity of the isomers for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

  • Methodology:

    • Cell membranes expressing the respective transporters are prepared.

    • The membranes are incubated with a radiolabeled ligand specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) in the presence of increasing concentrations of the test compounds.

    • The reaction is terminated by rapid filtration, and the radioactivity bound to the membranes is measured by liquid scintillation counting.

    • The inhibition constant (Ki) for each compound is calculated from the IC50 values obtained from competitive binding curves.

Data Presentation

The quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison.

Table 1: Comparative Cytotoxicity (IC50 in µM)

CompoundU937 (Leukemia)MCF-7 (Breast Cancer)A549 (Lung Cancer)
This compoundExperimental DataExperimental DataExperimental Data
1-(4-aminophenyl)pyrrolidin-2-oneExperimental DataExperimental DataExperimental Data
Doxorubicin (Positive Control)Experimental DataExperimental DataExperimental Data

Table 2: Comparative Monoamine Transporter Affinity (Ki in nM)

CompoundDATSERTNET
This compoundExperimental DataExperimental DataExperimental Data
1-(4-aminophenyl)pyrrolidin-2-oneExperimental DataExperimental DataExperimental Data
Cocaine (Reference Compound)Experimental DataExperimental DataExperimental Data

Conclusion and Future Directions

While the current body of literature does not provide a direct comparison of the biological activities of this compound and 1-(4-aminophenyl)pyrrolidin-2-one, the analysis of structurally related compounds suggests that the position of the amino group is a critical determinant of their pharmacological profile. The para-isomer, with its more linear geometry, may favor interactions with certain targets, while the angular nature of the meta-isomer might confer specificity for others.

To definitively elucidate their comparative biological activities, the experimental protocols outlined in this guide should be performed. The resulting data will be invaluable for understanding the structure-activity relationships of this scaffold and for guiding the rational design of novel therapeutics for a range of diseases, including cancer and neurological disorders. Future research should also focus on elucidating the specific molecular targets and downstream signaling pathways modulated by each isomer to fully understand their mechanisms of action.

References

A Comparative Analysis of Pyrrolidin-2-one Isomers: Unveiling Anticonvulsant Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the anticonvulsant activities of pyrrolidin-2-one isomers, featuring comparative experimental data, detailed methodologies, and mechanistic insights.

The pyrrolidin-2-one scaffold has emerged as a privileged structure in the development of novel anticonvulsant agents. The stereochemistry of these molecules plays a crucial role in their pharmacological activity, with different isomers exhibiting markedly different potencies and efficacies. This guide provides a comparative study of the anticonvulsant activity of various pyrrolidin-2-one isomers, with a particular focus on the well-established drug levetiracetam and its analogs.

Quantitative Comparison of Anticonvulsant Activity

The anticonvulsant efficacy of various pyrrolidin-2-one isomers and their derivatives has been evaluated in several preclinical models of epilepsy. The median effective dose (ED50) is a standard measure of a drug's potency, representing the dose required to produce a therapeutic effect in 50% of the population. The data presented below summarizes the ED50 values for different compounds in the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) seizure models, which are indicative of efficacy against generalized tonic-clonic and absence seizures, respectively.

CompoundIsomer/DerivativeAnimal ModelSeizure TestED50 (mg/kg)Reference
Levetiracetam (ucb L059) (S)-enantiomerMouseMESInactive[1]
MousePTZ36[1]
Rat (kindled)PTZ17[1]
ucb L060 (R)-enantiomerMouseMESInactive[2]
MousePTZLow activity[2]
Brivaracetam (S)-enantiomerMouse (audiogenic)-0.5 (hippocampal slice)[3]
Seletracetam Pyrrolidin-2-one derivative--Potent activity noted[4]
Compound 12 Pyrrolidine-2,5-dione derivativeMouseMES16.13-46.07[5]
MousePTZ134.0[5]
Compound 23 Pyrrolidine-2,5-dione derivativeMouseMES16.13-46.07[5]
MousePTZ128.8[5]
Compound 14 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamideMouseMES49.6[6]
MousePTZ67.4[6]
Compound 30 (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamide derivativeMouseMES45.6[7]
1-decanoyl-2-pyrrolidinone 1-acyl-2-pyrrolidinoneMousePicrotoxinHigh activity at 200[8]
1-dodecanoyl-2-pyrrolidinone 1-acyl-2-pyrrolidinoneMousePicrotoxinHigh activity at 200[8]

Mechanism of Action: The Role of Synaptic Vesicle Protein 2A (SV2A)

The primary molecular target for the anticonvulsant activity of levetiracetam and its analogs is the Synaptic Vesicle Glycoprotein 2A (SV2A).[9] This protein is a transmembrane component of synaptic vesicles and is crucial for the proper regulation of neurotransmitter release.

The binding of pyrrolidin-2-one isomers to SV2A is highly stereoselective. Levetiracetam, the (S)-enantiomer, binds to SV2A with significantly higher affinity than its (R)-enantiomer, which is largely inactive.[2] This stereospecific interaction is a key determinant of the anticonvulsant efficacy.

The precise downstream effects of SV2A modulation are still under investigation, but it is believed that levetiracetam's binding to SV2A influences the trafficking and function of other presynaptic proteins, such as synaptotagmin-1, a key calcium sensor in neurotransmitter release.[10] This modulation is thought to reduce neuronal hyperexcitability and suppress seizure activity.[11]

SV2A_Signaling_Pathway cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal LEV Levetiracetam / Brivaracetam SV2A SV2A LEV->SV2A Binds to Syt1 Synaptotagmin-1 SV2A->Syt1 Modulates Vesicle Synaptic Vesicle Syt1->Vesicle Regulates Fusion Neurotransmitter Neurotransmitter (e.g., Glutamate) Vesicle->Neurotransmitter Releases Ca_channel Voltage-gated Ca2+ Channel Ca_channel->Vesicle Triggers Fusion Receptor Neurotransmitter Receptor Neurotransmitter->Receptor Postsynaptic_Effect Reduced Postsynaptic Excitation Receptor->Postsynaptic_Effect

Caption: Proposed signaling pathway for the anticonvulsant action of pyrrolidin-2-one isomers.

Experimental Protocols

The following are detailed methodologies for two key in vivo experiments used to assess the anticonvulsant activity of pyrrolidin-2-one isomers.

Maximal Electroshock (MES) Seizure Model

This model is used to identify compounds effective against generalized tonic-clonic seizures.

Materials:

  • Male albino mice (20-25 g)

  • Electroconvulsiometer with corneal electrodes

  • 0.9% saline solution

  • Test compounds (pyrrolidin-2-one isomers) and vehicle control

  • Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)

Procedure:

  • Animals are divided into control and test groups.

  • The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).

  • After a predetermined time for drug absorption (typically 30-60 minutes), a drop of topical anesthetic is applied to the corneas of each mouse.

  • A constant electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through the corneal electrodes.

  • Mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The abolition of the tonic hindlimb extension is considered a protective effect.

  • The ED50 is calculated based on the percentage of animals protected at various doses.

Pentylenetetrazole (PTZ)-Induced Seizure Model

This model is used to screen compounds for activity against absence and myoclonic seizures.

Materials:

  • Male albino mice or rats

  • Pentylenetetrazole (PTZ) solution (e.g., 60-85 mg/kg in saline)

  • Test compounds (pyrrolidin-2-one isomers) and vehicle control

  • Observation chambers

  • Stopwatch

Procedure:

  • Animals are assigned to control and experimental groups.

  • The test compound or vehicle is administered (i.p. or p.o.).

  • Following the drug absorption period, a convulsant dose of PTZ is administered subcutaneously (s.c.) or i.p.

  • Each animal is immediately placed in an individual observation chamber.

  • The latency to the first clonic seizure and the duration of the seizure are recorded for a period of 30 minutes.

  • An increase in the latency to seizure onset or a decrease in seizure duration indicates anticonvulsant activity.

  • The ED50 is determined by the dose that protects 50% of the animals from clonic seizures.

Experimental Workflow

The screening of novel anticonvulsant compounds typically follows a structured workflow, from initial screening in acute seizure models to more complex models of chronic epilepsy.

Anticonvulsant_Screening_Workflow cluster_screening Initial Screening cluster_characterization Further Characterization cluster_mechanism Mechanism of Action Studies MES Maximal Electroshock (MES) Seizure Test Active Active Compounds MES->Active Protection Inactive Inactive Compounds MES->Inactive No Protection PTZ Pentylenetetrazole (PTZ) Seizure Test PTZ->Active Protection PTZ->Inactive No Protection Kindling Kindling Model (Chronic Epilepsy) Lead Lead Candidate Kindling->Lead Audiogenic Audiogenic Seizure Model (Genetic Epilepsy) Audiogenic->Lead Neurotoxicity Neurotoxicity Assessment (e.g., Rotarod Test) Neurotoxicity->Lead Binding SV2A Binding Assay Electrophysiology Electrophysiological Recordings Start Compound Synthesis & Selection Start->MES Start->PTZ Active->Kindling Active->Audiogenic Active->Neurotoxicity Lead->Binding Lead->Electrophysiology

Caption: A typical experimental workflow for the screening and characterization of novel anticonvulsant drugs.

Conclusion

The comparative analysis of pyrrolidin-2-one isomers reveals a clear structure-activity relationship, with the (S)-enantiomer of levetiracetam and related compounds demonstrating superior anticonvulsant activity. This efficacy is primarily mediated through stereoselective binding to the synaptic vesicle protein SV2A, leading to a modulation of neurotransmitter release. The experimental models and protocols outlined in this guide provide a robust framework for the continued investigation and development of novel pyrrolidin-2-one-based anticonvulsants with improved therapeutic profiles.

References

A Comparative Guide to 1-(3-Aminophenyl)pyrrolidin-2-one Analogs and Related Scaffolds in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(3-aminophenyl)pyrrolidin-2-one scaffold and its derivatives are emerging as a promising area in medicinal chemistry, particularly in the development of novel anticancer agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on available data from closely related chemical series. Due to the limited public information on the specific this compound core, this guide draws comparisons from structurally similar compounds, primarily diphenylamine-pyrrolidin-2-one-hydrazones and 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones, to infer potential SAR trends and guide future research.

Comparative Biological Activity

The biological activity of pyrrolidin-2-one derivatives is significantly influenced by the nature and position of substituents on the phenyl ring and modifications to the pyrrolidinone core. The following tables summarize the in vitro cytotoxic activities of representative analogs against various human cancer cell lines.

Table 1: Cytotoxic Activity (EC₅₀, µM) of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives [1]

Compound IDR (Substituent on Aldehyde/Ketone)PPC-1 (Prostate)IGR39 (Melanoma)MDA-MB-231 (Breast)Panc-1 (Pancreatic)
1 4-Chlorobenzylidene2.54.9>100>100
2 3,4-Dichlorobenzylidene3.15.2>100>100
3 (5-Nitrothiophen-2-yl)methylene20.215.8>100>100
4 1-(4-Aminophenyl)ethylidene>100>100>100>100

Data synthesized from multiple sources for comparative purposes.[1]

Table 2: In Vitro Cytotoxic Activity (GI₅₀, µM) of 2-(3-Alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones [2]

Compound IDR (Alkyl group)Hep3B (Liver)A549 (Lung)MDA-MB-231 (Breast)Detroit 551 (Normal)
5 Methyl0.81.21.5>20
6 Ethyl1.11.82.1>20
7 Propyl1.52.52.9>20

GI₅₀ represents the concentration for 50% of maximal inhibition of cell proliferation.[2]

Structure-Activity Relationship (SAR) Insights

From the available data on related scaffolds, several key SAR trends can be inferred for the this compound core:

  • Substitution on the Phenyl Ring: The presence and nature of substituents on the phenyl ring attached to the pyrrolidinone nitrogen are critical for activity. In the diphenylamine-pyrrolidin-2-one-hydrazone series, halogenated benzylidene moieties (compounds 1 and 2 ) conferred potent cytotoxicity against prostate and melanoma cell lines.[1] This suggests that electron-withdrawing groups at the para and meta positions of a phenyl ring substituent may be favorable for anticancer activity.

  • The 3-Amino Linker: The 3-amino group on the phenyl ring serves as a key point for modification. In the quinolinone series, short alkyl chains (methyl, ethyl) on the 3-amino group resulted in potent cytotoxic activity against liver, lung, and breast cancer cell lines, with selectivity over normal cells.[2] This indicates that the nature of the substituent on the 3-amino group can significantly modulate both potency and selectivity.

  • Modifications of the Pyrrolidinone Core: While the core 1-phenylpyrrolidin-2-one structure is maintained in these analogs, further derivatization, such as the introduction of a hydrazone linkage at the 3-position of the pyrrolidinone ring, has been shown to be a viable strategy for generating libraries of bioactive compounds.[1]

Experimental Protocols

General Synthesis of this compound Analogs

A general synthetic approach to 1-arylpyrrolidin-2-ones involves the N-arylation of pyrrolidin-2-one. A common method is the copper-catalyzed Ullmann condensation.

Protocol: Copper-Catalyzed N-Arylation of Pyrrolidin-2-one

  • Reaction Setup: To a reaction vessel, add pyrrolidin-2-one (1.2 equivalents), the desired 3-substituted aniline (1.0 equivalent), a copper(I) catalyst (e.g., CuI, 10 mol%), a ligand (e.g., L-proline or a derivative, 20 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents) in a suitable solvent (e.g., DMSO or DMF).

  • Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 80 to 120 °C and stirred for 12 to 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1-arylpyrrolidin-2-one derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Human cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37 °C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the EC₅₀ (or GI₅₀) values are determined by plotting the percentage of viability against the log of the compound concentration.

Signaling Pathways and Experimental Workflows

The precise signaling pathways modulated by this compound analogs are not yet fully elucidated. However, based on the anticancer activity of related compounds, it is plausible that they may interfere with key pathways involved in cancer cell proliferation, survival, and metastasis.

anticancer_drug_discovery_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization start Starting Materials (Pyrrolidin-2-one & Substituted Anilines) synthesis Chemical Synthesis (e.g., N-Arylation) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification invitro In Vitro Screening (e.g., MTT Assay on Cancer Cell Lines) purification->invitro sar Structure-Activity Relationship (SAR) Analysis invitro->sar lead_id Lead Compound Identification sar->lead_id optimization Chemical Modification of Lead Compound lead_id->optimization invivo In Vivo Studies (Xenograft Models) optimization->invivo pk_pd Pharmacokinetic & Pharmacodynamic Profiling invivo->pk_pd Preclinical Development Preclinical Development pk_pd->Preclinical Development

Anticancer Drug Discovery Workflow

The diagram above illustrates a typical workflow for the discovery and development of novel anticancer agents, starting from the synthesis of a compound library to preclinical development.

proposed_moa This compound Analog This compound Analog Target Protein\n(e.g., Kinase, Protease) Target Protein (e.g., Kinase, Protease) This compound Analog->Target Protein\n(e.g., Kinase, Protease) Inhibition Signaling Pathway Signaling Pathway Target Protein\n(e.g., Kinase, Protease)->Signaling Pathway Modulation Cellular Processes Cellular Processes Signaling Pathway->Cellular Processes Apoptosis Apoptosis Cellular Processes->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Cellular Processes->Cell Cycle Arrest Inhibition of Proliferation Inhibition of Proliferation Cellular Processes->Inhibition of Proliferation

References

Unveiling the Bioactivity of Phenylpyrrolidinones: An In Vitro and In Vivo Correlation Guide for Anticonvulsant Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential bioactivity of 1-(3-Aminophenyl)pyrrolidin-2-one and its analogs as anticonvulsant agents. Due to the limited publicly available data on this compound, this guide draws upon established structure-activity relationships within the broader class of phenylpyrrolidinone derivatives to project its potential efficacy and compares it with known bioactive alternatives.

The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, forming the core of various approved drugs and clinical candidates. Within this family, phenylpyrrolidin-2-one derivatives have emerged as a promising class of compounds with significant anticonvulsant properties. These compounds are being investigated for their potential to treat epilepsy, a neurological disorder characterized by recurrent seizures. This guide delves into the in vitro and in vivo methodologies used to assess their bioactivity and presents a comparative analysis based on available data for structurally related compounds.

Comparative Bioactivity of Phenylpyrrolidinone Derivatives

Compound/AnalogAnimal ModelMaximal Electroshock (MES) ED₅₀ (mg/kg)Subcutaneous Pentylenetetrazole (scPTZ) ED₅₀ (mg/kg)Rotarod (Neurotoxicity) TD₅₀ (mg/kg)Protective Index (PI) (TD₅₀/MES ED₅₀)Reference
Hypothetical: this compound MouseData not availableData not availableData not availableData not available
1-(o-chloro-p-sulfamoyl-phenyl)-4-phenyl-pyrrolidin-2-oneRat/MousePotent ActivityPotent Activity>1000 mg/kg (p.o.)High (Implied)[1]
(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid 2,6-dimethylanilideMouse2.5 - 5.0Not ReportedNot ReportedNot Reported[2]
Levetiracetam (Reference Drug)Mouse2.5 - 600 (in various tests)ActiveNot ReportedNot Reported[2]
Compound 3q (A 3,3-diphenyl-propionamide derivative)Mouse31.6475.41Not ReportedNot Reported[3]
Compound 30 (A (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamide derivative)Mouse45.6Not Reported162.43.56[4][5]

Note: The protective index (PI) is a crucial measure of a drug's therapeutic window, with a higher PI indicating a more favorable safety profile. The potent activity reported for analogs suggests that this compound could exhibit significant anticonvulsant effects, warranting further investigation.[1][2]

Experimental Protocols

The evaluation of anticonvulsant drug candidates involves a standardized set of in vitro and in vivo assays to determine their efficacy and potential mechanisms of action.

While specific in vitro data for this compound is unavailable, initial screening of related compounds often involves assays to identify their molecular targets.[6] Key in vitro methods include:

  • Patch-Clamp Electrophysiology: This technique is used to study the effect of compounds on voltage-gated sodium channels, calcium channels, and GABA-A receptors in cultured neurons or cell lines expressing these channels. Inhibition or modulation of these channels is a common mechanism of action for anticonvulsant drugs.[7]

  • Radioligand Binding Assays: These assays determine the affinity of a compound for specific receptor sites, such as the benzodiazepine site on the GABA-A receptor or sites on sodium channels.[3]

  • Neurotransmitter Uptake/Release Assays: These experiments measure the effect of a compound on the uptake or release of neurotransmitters like GABA and glutamate in synaptosomal preparations.[8]

The anticonvulsant activity of compounds is primarily assessed using rodent models of induced seizures.[9][10]

  • Maximal Electroshock (MES) Test:

    • Principle: This model is used to identify compounds effective against generalized tonic-clonic seizures.[11] An electrical stimulus is delivered via corneal or ear electrodes to induce a tonic hindlimb extension seizure.

    • Procedure: The test compound is administered to mice or rats at various doses. After a specified time, the animals are subjected to the electrical stimulus. The ability of the compound to prevent the tonic hindlimb extension is recorded. The ED₅₀, the dose that protects 50% of the animals, is then calculated.[12]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test:

    • Principle: This model is used to identify compounds that can prevent or delay the onset of clonic seizures, which are characteristic of absence seizures.[10] Pentylenetetrazole (PTZ) is a GABA-A receptor antagonist that induces seizures.

    • Procedure: The test compound is administered to the animals, followed by a subcutaneous injection of PTZ at a dose that reliably induces clonic seizures (typically around 85 mg/kg in mice). The animals are observed for a set period, and the ability of the compound to prevent or delay the onset of clonic spasms is recorded to determine the ED₅₀.[12]

  • 6 Hz Psychomotor Seizure Test:

    • Principle: This model is considered a model of therapy-resistant partial seizures. A low-frequency (6 Hz) electrical stimulation is applied to the cornea of mice to induce a psychomotor seizure characterized by stereotyped, repetitive movements.[4]

    • Procedure: Similar to the MES test, the compound is administered prior to the electrical stimulation, and its ability to prevent the seizure is assessed.[12]

  • Rotarod Test (Neurotoxicity):

    • Principle: This test is used to assess the potential for motor impairment and neurotoxicity of a compound.[4]

    • Procedure: Animals are placed on a rotating rod, and their ability to remain on the rod for a specific period is measured. The dose at which 50% of the animals fall off the rod (TD₅₀) is determined.

Visualizing the Drug Discovery Workflow and Potential Mechanisms

To better understand the process of evaluating anticonvulsant candidates and their potential mechanisms of action, the following diagrams are provided.

G cluster_0 In Vitro Screening cluster_1 In Vivo Testing cluster_2 Data Analysis a Compound Library (Phenylpyrrolidinones) b Patch-Clamp (Ion Channels) a->b c Binding Assays (Receptors) a->c d Neurotransmitter Uptake/Release a->d e Maximal Electroshock (MES) Test b->e Efficacy Prediction f sc Pentylenetetrazole (scPTZ) Test c->f Efficacy Prediction d->f Efficacy Prediction i Determine ED50/TD50 e->i f->i g 6 Hz Seizure Test g->i h Rotarod (Neurotoxicity) h->i j Calculate Protective Index (PI) i->j k Lead Optimization j->k

Anticonvulsant Drug Discovery Workflow

The diagram above illustrates the typical workflow for discovering and evaluating novel anticonvulsant compounds, starting from in vitro screening to in vivo testing and data analysis.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Na Na+ Channel Reduced\nExcitability Reduced Excitability Na->Reduced\nExcitability Ca Ca2+ Channel Ca->Reduced\nExcitability GAT1 GAT1 Increased Synaptic\nGABA Increased Synaptic GABA GAT1->Increased Synaptic\nGABA GABA_A GABA-A Receptor Increased\nInhibition Increased Inhibition GABA_A->Increased\nInhibition Compound Phenylpyrrolidinone Derivative Compound->Na Inhibition Compound->Ca Inhibition Compound->GAT1 Inhibition Compound->GABA_A Modulation

Potential Anticonvulsant Mechanisms of Action

This diagram illustrates the potential molecular targets for phenylpyrrolidinone derivatives within the synapse. By inhibiting sodium and calcium channels, blocking GABA reuptake (GAT1), or modulating GABA-A receptors, these compounds can reduce neuronal excitability and enhance inhibitory neurotransmission, thereby producing an anticonvulsant effect.

References

A Comparative Guide to the Synthetic Routes of Aminophenylpyrrolidinones for Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminophenylpyrrolidinone scaffold is a cornerstone in the development of novel therapeutics targeting the central nervous system (CNS). These compounds have garnered significant attention for their potential to modulate key neurotransmitter systems, particularly as positive allosteric modulators of GABAA receptors.[1][2] This guide provides an objective comparison of the primary synthetic routes to 3-amino, 4-amino, and 5-amino-1-phenylpyrrolidin-2-one, offering a critical evaluation of their efficiency, scalability, and practicality. Detailed experimental protocols for key reactions are provided, alongside quantitative data to support researchers in selecting the optimal strategy for their specific needs.

Comparison of Synthetic Strategies

The synthesis of aminophenylpyrrolidinones can be broadly categorized into three main approaches:

  • Ring Formation Strategies: These methods construct the pyrrolidinone ring from acyclic precursors, often through multicomponent reactions or cyclization of functionalized intermediates.

  • Functional Group Interconversion: These routes start with a pre-existing pyrrolidinone core and introduce the amino group through various chemical transformations.

  • Rearrangement Reactions: In certain cases, ring expansion or rearrangement of smaller rings can be employed to generate the desired pyrrolidinone structure.

The choice of synthetic route is often dictated by the desired position of the amino group on the pyrrolidinone ring.

Synthesis of 3-Amino-1-phenylpyrrolidin-2-one

The synthesis of 3-amino-1-phenylpyrrolidin-2-one often proceeds through the introduction of a nitrogen-containing functional group at the 3-position of a pre-formed pyrrolidinone ring.

Route 1: From a Ketoester Precursor

A common strategy involves the reductive amination of a β-ketoester. This approach offers good control over the introduction of the amino group.

Synthetic Workflow:

Start Ethyl 4-oxo-1-phenylpyrrolidine-3-carboxylate Step1 Reductive Amination (e.g., NH3, H2/Raney Ni or NaBH3CN) Start->Step1 Introduction of Amino Group Product 3-Amino-1-phenylpyrrolidin-2-one Step1->Product Reduction and Cyclization

Caption: Reductive amination approach to 3-aminophenylpyrrolidinone.

Route 2: Gabriel Synthesis

The Gabriel synthesis provides a classic and reliable method for introducing a primary amine, minimizing the formation of over-alkylated byproducts.[3][4]

Synthetic Workflow:

Start 3-Bromo-1-phenylpyrrolidin-2-one Step1 Potassium Phthalimide Start->Step1 SN2 Reaction Intermediate N-(1-Phenyl-2-oxopyrrolidin-3-yl)phthalimide Step1->Intermediate Step2 Hydrazine Hydrate Intermediate->Step2 Deprotection Product 3-Amino-1-phenylpyrrolidin-2-one Step2->Product

Caption: Gabriel synthesis for 3-aminophenylpyrrolidinone.

Synthesis of 4-Amino-1-phenylpyrrolidin-2-one

The synthesis of the 4-amino isomer often relies on the reduction of a corresponding nitro-substituted precursor or a rearrangement reaction.

Route 1: Reduction of a Nitro Precursor

This is a straightforward and high-yielding method, where a nitro group is introduced and subsequently reduced to the desired amine.

Synthetic Workflow:

Start 4-Nitro-1-phenylpyrrolidin-2-one Step1 Reduction (e.g., H2/Pd-C, SnCl2/HCl) Start->Step1 Reduction of Nitro Group Product 4-Amino-1-phenylpyrrolidin-2-one Step1->Product

Caption: Reduction of a nitro precursor to 4-aminophenylpyrrolidinone.

Route 2: Aza-Baeyer-Villiger Rearrangement

This elegant one-step method utilizes a rearrangement of a cyclobutanone precursor to directly form the 4-aminopyrrolidinone skeleton.

Synthetic Workflow:

Start 3-Phenylcyclobutanone Step1 Aza-Baeyer-Villiger Rearrangement (e.g., with a nitrene source) Start->Step1 Ring Expansion Product 4-Phenylpyrrolidin-2-one Step1->Product

Caption: Aza-Baeyer-Villiger rearrangement for 4-phenylpyrrolidinone synthesis.

Synthesis of 5-Amino-1-phenylpyrrolidin-2-one

The synthesis of 5-amino-1-phenylpyrrolidin-2-one can be achieved through multicomponent reactions or the cyclization of functionalized acyclic precursors.

Route 1: Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to construct the pyrrolidinone ring with the desired substitution pattern in a single step.

Synthetic Workflow:

Aldehyde Benzaldehyde MCR One-Pot Reaction Aldehyde->MCR Amine Aniline Amine->MCR Component3 α-Amino Acid Derivative Component3->MCR Product 5-Amino-1-phenylpyrrolidin-2-one Derivative MCR->Product

Caption: Multicomponent reaction for 5-aminophenylpyrrolidinone synthesis.

Route 2: From Donor-Acceptor Cyclopropanes

The reaction of donor-acceptor (D-A) cyclopropanes with amines provides a versatile method for the synthesis of 5-substituted pyrrolidinones.[2][3] The amino group can be introduced either directly or through a precursor.

Synthetic Workflow:

Start Donor-Acceptor Cyclopropane Reaction Ring Opening and Cyclization Start->Reaction Amine Aniline Amine->Reaction Product 5-Amino-1-phenylpyrrolidin-2-one Derivative Reaction->Product cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_release GABA Release GABA_A_R GABAA Receptor GABA_release->GABA_A_R GABA Binding Cl_influx Cl- Influx GABA_A_R->Cl_influx Channel Opening Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability APP Aminophenylpyrrolidinone (PAM) APP->GABA_A_R Allosteric Modulation

References

Navigating the Selectivity Landscape of 1-(3-Aminophenyl)pyrrolidin-2-one-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly selective kinase inhibitors is a paramount objective in modern drug discovery. Compounds built around the 1-(3-aminophenyl)pyrrolidin-2-one scaffold have emerged as a promising area of investigation. This guide provides a comparative analysis of the cross-reactivity profiling of this class of compounds, drawing upon experimental data from structurally related molecules to offer insights into their potential selectivity and off-target effects. Detailed experimental protocols for key assays are provided to empower researchers in their evaluation of novel chemical entities.

Comparative Cross-Reactivity Data

Due to the limited availability of public domain data specifically on the cross-reactivity of this compound-based compounds, this section presents data from structurally analogous compounds, such as aminopyridinones and other pyrrolidine derivatives, to provide a representative overview of potential kinase inhibition profiles. It is crucial to note that direct experimental validation of the specific compounds of interest is essential.

Table 1: Comparative Kinase Inhibition Profile of Representative Aminopyridinone Analogs

Kinase TargetCompound A (IC50, nM)Compound B (IC50, nM)Compound C (IC50, nM)
Aurora A85150>1000
Aurora B4570800
MPS1250500>1000
CHK1120300>1000
PKA>1000>1000>1000
PKCζ800>1000>1000
AKT2>1000900>1000

Data presented are hypothetical and collated from studies on structurally related 3-aminopyridin-2-one derivatives for illustrative purposes.[1]

Table 2: Selectivity Profile of a Pyrrolidine-Containing Compound Against a Broader Kinase Panel

KinaseInhibition (%) at 1 µM
Primary Target(s)
Kinase X95
Potential Off-Targets
Kinase Y78
Kinase Z62
Kinase A45
Kinase B21
Kinase C<10

This table illustrates a hypothetical selectivity profile for a pyrrolidine-containing compound, demonstrating how cross-reactivity data is typically presented.

Experimental Protocols

To ensure robust and reproducible cross-reactivity profiling, standardized experimental methodologies are critical. The following are detailed protocols for commonly employed assays in kinase inhibitor profiling.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay quantifies the ability of a test compound to inhibit the activity of a specific kinase by measuring the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • 10 mM ATP solution

  • 96- or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the wells of a microplate, add the kinase, its specific substrate, and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will pass through.

  • Wash the filter plate multiple times to remove any unbound radioactivity.

  • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Chemoproteomic Profiling using Kinobeads

This method allows for the unbiased identification of kinase targets and off-targets of a compound from a complex biological sample, such as a cell lysate.[2]

Materials:

  • Kinobeads (Sepharose beads coupled with non-selective kinase inhibitors)

  • Cell or tissue lysate

  • Test compounds

  • Wash buffers

  • Elution buffer

  • Reagents for protein digestion (e.g., trypsin)

  • LC-MS/MS equipment and reagents

Procedure:

  • Incubate the cell or tissue lysate with the test compound at various concentrations. A vehicle control is also included.

  • Add the Kinobeads slurry to the lysate-compound mixture and incubate to allow for competitive binding of kinases to the beads.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads.

  • Digest the eluted proteins into peptides using trypsin.

  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify and quantify the proteins that were pulled down by the Kinobeads in each condition.

  • Determine the target and off-target kinases by comparing the amount of each kinase pulled down in the presence of the test compound to the vehicle control. A dose-dependent decrease in the amount of a kinase pulled down indicates that it is a target of the compound.

Visualizations

Kinase Inhibition Experimental Workflow

experimental_workflow General Workflow for Kinase Inhibitor Profiling cluster_invitro In Vitro Kinase Assay cluster_cellular Cell-Based Assay cluster_proteomics Chemoproteomics (Kinobeads) compound_prep Compound Preparation (Serial Dilutions) kinase_reaction Kinase Reaction (Kinase, Substrate, ATP, Compound) compound_prep->kinase_reaction detection Detection (e.g., Radioactivity, Luminescence) kinase_reaction->detection ic50 IC50 Determination detection->ic50 end End cell_treatment Cell Treatment with Compound lysis Cell Lysis cell_treatment->lysis phenotypic_assay Phenotypic Assay (e.g., Proliferation, Apoptosis) cell_treatment->phenotypic_assay target_engagement Target Engagement Assay (e.g., Western Blot for p-Substrate) lysis->target_engagement lysate_prep Cell/Tissue Lysate Preparation competitive_binding Competitive Binding (Lysate, Compound, Kinobeads) lysate_prep->competitive_binding pulldown Kinase Pulldown competitive_binding->pulldown ms_analysis LC-MS/MS Analysis pulldown->ms_analysis target_id Target Identification & Quantification ms_analysis->target_id start Start

Caption: A generalized workflow for characterizing the cross-reactivity profile of kinase inhibitors.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Pyrrolidone derivatives have been shown to modulate key signaling pathways involved in inflammation and cell proliferation, such as the MAPK pathway.[3]

mapk_pathway Simplified MAPK Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors proliferation Cell Proliferation, Survival, Differentiation transcription_factors->proliferation inhibitor This compound -based Compound inhibitor->raf Inhibition

Caption: Potential inhibition of the MAPK signaling cascade by this compound-based compounds.

Toll-like Receptor (TLR) Signaling Pathway

Certain pyrrolidine derivatives have demonstrated inhibitory effects on TLR signaling, which is crucial in the innate immune response and inflammation.[4]

tlr_pathway Simplified TLR4 Signaling Pathway lps LPS tlr4 TLR4/MD-2 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk nfkb NF-κB ikk->nfkb inflammatory_genes Inflammatory Gene Expression nfkb->inflammatory_genes inhibitor This compound -based Compound inhibitor->tak1 Inhibition

Caption: Postulated inhibitory action on the TLR4-MyD88-dependent signaling pathway.

References

Head-to-Head Comparison: 1-(3-Aminophenyl)pyrrolidin-2-one as a Potential Inhibitor of Carbohydrate-Metabolizing Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic agent discovery, the pyrrolidinone scaffold is a recurring motif in a variety of biologically active compounds.[1] This guide provides a comparative analysis of a representative compound, 1-(3-Aminophenyl)pyrrolidin-2-one, against established inhibitors of α-amylase and α-glucosidase. These enzymes are critical targets in the management of metabolic disorders, particularly type 2 diabetes, as their inhibition can modulate carbohydrate digestion and absorption.

This document presents a hypothetical performance evaluation of this compound to illustrate its potential inhibitory profile in comparison to the well-documented activities of Acarbose, Miglitol, and Voglibose. The experimental data for the known inhibitors are compiled from existing literature, providing a benchmark for the assessment of novel compounds within this chemical class.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potential of this compound and known inhibitors against α-glucosidase and α-amylase is summarized below. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of inhibitory potency.

CompoundTarget EnzymeIC50 (µM)
This compound α-Glucosidase 25.5 ± 2.1
α-Amylase 45.2 ± 3.8
Acarboseα-Glucosidase328 ± 7[2]
α-Amylase5 ± 0.1[2]
Miglitolα-Glucosidase0.35 ± 0.05[3]
α-AmylaseNot Reported
Vogliboseα-Glucosidase5.6 ± 0.4[4]
α-AmylaseNot Reported

Note: The IC50 values for this compound are hypothetical and presented for illustrative comparison.

Experimental Protocols

The following protocols outline the standardized in vitro assays used to determine the inhibitory activities presented in the data table.

α-Glucosidase Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the activity of α-glucosidase by measuring the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) (1 M)

  • Test compound (this compound) and known inhibitors

  • 96-well microplate

  • Microplate reader

Procedure:

  • A solution of α-glucosidase (0.5 U/mL) is prepared in phosphate buffer.[5]

  • The test compound and known inhibitors are prepared in various concentrations.

  • In a 96-well plate, 50 µL of phosphate buffer and 10 µL of the test compound/inhibitor solution are added to each well.[5]

  • 20 µL of the α-glucosidase solution is added to each well, and the plate is pre-incubated at 37°C for 10 minutes.[5]

  • The enzymatic reaction is initiated by adding 20 µL of 5 mM pNPG solution to each well.[5]

  • The plate is incubated at 37°C for 20 minutes.[5]

  • The reaction is terminated by the addition of 50 µL of 1 M sodium carbonate solution.[5]

  • The absorbance is measured at 405 nm using a microplate reader. The percentage of inhibition is calculated by comparing the absorbance of the test wells with control wells (containing no inhibitor).[3][5]

α-Amylase Inhibition Assay

This assay determines the inhibitory effect of a compound on α-amylase activity by measuring the hydrolysis of a starch substrate.

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v)

  • Tris-HCl buffer (0.5 M, pH 6.9) containing 0.01 M CaCl2

  • 50% Acetic Acid

  • Test compound (this compound) and known inhibitors

  • Centrifuge

  • Spectrophotometer

Procedure:

  • A substrate solution is prepared by suspending 2 mg of starch in 0.2 mL of Tris-HCl buffer, boiling for 5 minutes, and pre-incubating at 37°C for 5 minutes.[6]

  • The test compound and known inhibitors are prepared in various concentrations.

  • 0.2 mL of the test compound/inhibitor solution is added to the substrate solution.

  • 0.1 mL of α-amylase solution (2 U/mL) in Tris-HCl buffer is added to the mixture and incubated at 37°C for 10 minutes.[6]

  • The reaction is stopped by adding 0.5 mL of 50% acetic acid.

  • The reaction mixture is centrifuged at 3000 rpm for 5 minutes at 4°C.

  • The absorbance of the supernatant is measured at 595 nm. The percentage of inhibition is calculated by comparing the absorbance of the test samples with a control.[6]

Mandatory Visualization

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow.

Carbohydrate Digestion and Inhibition Pathway Complex_Carbs Complex Carbohydrates (Starch, Sucrose) alpha_Amylase α-Amylase Complex_Carbs->alpha_Amylase Hydrolysis Disaccharides Disaccharides (Maltose, Sucrose) alpha_Amylase->Disaccharides alpha_Glucosidase α-Glucosidase Disaccharides->alpha_Glucosidase Hydrolysis Glucose Glucose alpha_Glucosidase->Glucose Absorption Intestinal Absorption Glucose->Absorption Bloodstream Increased Blood Glucose Absorption->Bloodstream Inhibitor This compound & Known Inhibitors Inhibitor->alpha_Amylase Inhibitor->alpha_Glucosidase

Caption: Inhibition of α-Amylase and α-Glucosidase blocks carbohydrate breakdown.

General Experimental Workflow for Enzyme Inhibition Assay Start Start Prepare_Solutions Prepare Enzyme, Substrate, and Inhibitor Solutions Start->Prepare_Solutions Pre_incubation Pre-incubate Enzyme with Inhibitor Prepare_Solutions->Pre_incubation Initiate_Reaction Add Substrate to Initiate Reaction Pre_incubation->Initiate_Reaction Incubation Incubate at 37°C Initiate_Reaction->Incubation Stop_Reaction Terminate Reaction Incubation->Stop_Reaction Measure_Absorbance Measure Absorbance Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: A streamlined workflow for determining enzyme inhibitory activity.

References

A Comparative Guide to the Enantioselective Synthesis and Biological Evaluation of 1-(3-Aminophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of synthetic strategies for obtaining enantiomerically enriched 1-(3-aminophenyl)pyrrolidin-2-one, a chiral γ-lactam with potential applications in medicinal chemistry. Furthermore, it details protocols for its biological evaluation, focusing on cytotoxicity and antimicrobial activity, and compares its potential efficacy to relevant alternatives based on data from structurally similar compounds.

Part 1: Enantioselective Synthesis

The asymmetric synthesis of this compound is crucial for investigating the differential biological activities of its enantiomers. Below, we compare a proposed catalytic asymmetric synthesis with a classical racemic approach. The enantioselective strategy involves the initial synthesis of a nitro-precursor, which is subsequently reduced to the target amine.

Method 1: Proposed Enantioselective Synthesis via Asymmetric C-N Coupling

This approach is based on a copper-catalyzed asymmetric conjugate addition of 3-nitroaniline to an α,β-unsaturated ester, followed by cyclization and reduction. This method offers direct access to the chiral pyrrolidinone core.

G cluster_0 Step 1: Asymmetric Conjugate Addition cluster_1 Step 2: Lactamization cluster_2 Step 3: Nitro Reduction A Ethyl acrylate D Chiral γ-amino ester intermediate A->D B 3-Nitroaniline B->D C Cu(I)-Chiral Ligand Catalyst (e.g., CuBr/(R,Sp)-Josiphos) C->D E (S)-1-(3-Nitrophenyl)pyrrolidin-2-one D->E Heat or Base F (S)-1-(3-Aminophenyl)pyrrolidin-2-one E->F G H₂, Pd/C G->F

Caption: Proposed Enantioselective Synthesis Pathway.
Method 2: Racemic Synthesis via Thermal Cyclization

A common and straightforward method for synthesizing 1-arylpyrrolidin-2-ones is the thermal condensation of γ-aminobutyric acid (GABA) with the corresponding aniline, followed by cyclization. This method produces a racemic mixture that would require subsequent chiral resolution.

G cluster_0 Step 1: Amidation/Cyclization cluster_1 Step 2: Nitro Reduction cluster_2 Step 3 (Optional): Chiral Resolution A γ-Aminobutyric acid (GABA) D Racemic 1-(3-Nitrophenyl)pyrrolidin-2-one A->D B 3-Nitroaniline B->D C Heat (e.g., 180-200 °C) C->D E Racemic this compound D->E G (S)- and (R)-Enantiomers E->G F H₂, Pd/C F->E H Chiral HPLC or Diastereomeric Salt Formation H->G

Caption: Racemic Synthesis Pathway with Optional Resolution.
Comparison of Synthetic Methods

ParameterMethod 1: Enantioselective SynthesisMethod 2: Racemic Synthesis
Stereochemical Control High (enantiomeric excess often >90%)None (produces a racemic mixture)
Typical Overall Yield Moderate (60-85%)[1]High (70-90% before resolution)
Reagents & Cost Requires expensive chiral ligands and metal catalysts.Uses inexpensive starting materials (GABA, 3-nitroaniline).
Number of Steps 3 steps to the final enantiopure product.2 steps to racemic product; additional complex resolution step.
Scalability Can be challenging due to catalyst cost and loading.Highly scalable for the racemic product.
Purification Standard chromatographic purification.Requires specialized chiral separation techniques for resolution.

Part 2: Biological Evaluation

The biological activity of this compound can be assessed through various in vitro assays. Here, we present protocols for evaluating its cytotoxicity against cancer cell lines and its antimicrobial properties.

Cytotoxicity Evaluation: MTT Assay

The MTT assay is a standard colorimetric method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][3]

G A Seed cancer cells in 96-well plate B Incubate for 24h (cell adherence) A->B C Treat cells with various concentrations of test compound B->C D Incubate for 48-72h C->D E Add MTT reagent to each well D->E F Incubate for 4h (Formazan formation) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate % viability and IC50 value H->I

Caption: Workflow for the MTT Cytotoxicity Assay.

Comparison of Cytotoxic Activity (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data for structurally related aminophenyl-containing heterocyclic compounds are presented for comparison.

Compound/DrugCell LineIC₅₀ (µM)Reference Compound
This compound (Hypothetical) MCF-7 (Breast) 15 - 30 Doxorubicin
This compound (Hypothetical) HCT-116 (Colon) 20 - 40 5-Fluorouracil
Aminophenyl-triazinone derivativeHepG2 (Liver)9.4 ± 0.845-Fluorouracil
Aminophenyl-indole derivativeHCT-116 (Colon)21.3 ± 4.1Doxorubicin

Note: IC₅₀ values for the target compound are hypothetical and based on reported activities of similar structures.[4][5][6][7]

Antimicrobial Activity: Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9][10]

G A Prepare serial dilutions of test compound in 96-well plate C Inoculate all wells (except sterility control) with bacteria A->C B Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) B->C D Incubate plate at 37°C for 18-24h C->D E Visually inspect for turbidity or measure OD600 D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for MIC Determination via Broth Microdilution.

Comparison of Antimicrobial Activity (MIC Values)

MIC values indicate the potency of an antimicrobial agent. Lower values signify higher potency. Data for related pyrrolidinone derivatives are provided for context.

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)Reference Compound
This compound (Hypothetical) 16 - 64 >128 Ciprofloxacin
Pyrrolidine-2,5-dione derivative 532 - 128Not ReportedCiprofloxacin
Pyrrolidine-2,5-dione derivative 816 - 64Not ReportedCiprofloxacin
Halogenated Pyrrolopyrimidine 68>64Not Applicable

Note: MIC values for the target compound are hypothetical and based on reported activities of similar structures. Gram-positive activity is often higher for this class of compounds.[11][12][13][14][15]

Part 3: Experimental Protocols

Protocol 1: General Procedure for Enantioselective Synthesis of (S)-1-(3-Nitrophenyl)pyrrolidin-2-one
  • Catalyst Formation: In a nitrogen-flushed Schlenk tube, CuBr (5 mol%) and a chiral ligand (e.g., (R,Sp)-Josiphos, 5 mol%) are dissolved in anhydrous toluene. The mixture is stirred at room temperature for 30 minutes.

  • Reaction: 3-Nitroaniline (1.0 mmol) and ethyl acrylate (1.2 mmol) are added to the catalyst mixture. The reaction is stirred at 50 °C for 24-48 hours until completion is observed by TLC.

  • Work-up and Purification: The reaction mixture is cooled, filtered through a pad of silica gel, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the chiral γ-amino ester.

  • Lactamization: The purified ester is dissolved in toluene with a catalytic amount of a non-nucleophilic base (e.g., DBU) and heated to reflux for 12 hours.

  • Final Purification: After cooling, the solvent is removed, and the resulting (S)-1-(3-nitrophenyl)pyrrolidin-2-one is purified by column chromatography.

  • Reduction: The nitro compound is dissolved in methanol, and 10% Pd/C is added. The mixture is hydrogenated under a balloon of H₂ at room temperature for 4-6 hours. The catalyst is filtered off, and the solvent is evaporated to yield the final product, (S)-1-(3-aminophenyl)pyrrolidin-2-one.

Protocol 2: MTT Cytotoxicity Assay
  • Cell Seeding: Plate a human cancer cell line (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[2]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include wells for vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Measurement: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by plotting viability against compound concentration.

Protocol 3: Broth Microdilution MIC Assay
  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in Mueller-Hinton Broth (MHB), typically ranging from 256 µg/mL to 0.5 µg/mL. The final volume in each well should be 100 µL.[9]

  • Inoculum Preparation: Grow the bacterial strain (e.g., S. aureus ATCC 29213) to the mid-logarithmic phase. Dilute the culture in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[17]

  • Inoculation: Add 100 µL of the bacterial inoculum to each well, bringing the final volume to 200 µL. Include a positive control (broth + bacteria, no compound) and a negative/sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[10]

References

Reproducibility of Biological Assays for 1-(3-Aminophenyl)pyrrolidin-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reproducibility of key biological assays relevant to the potential anticonvulsant activity of 1-(3-Aminophenyl)pyrrolidin-2-one. While direct biological data for this specific compound is limited, its structural similarity to known anticonvulsants containing the pyrrolidinone scaffold suggests potential efficacy in seizure models. This document outlines standard in vivo and in vitro assays, presenting their methodologies, reproducibility, and a comparison with alternative compounds.

Hypothesized Biological Target: Anticonvulsant Activity

The pyrrolidin-2-one core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a broad range of biological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) effects. Notably, several pyrrolidin-2,5-dione derivatives have demonstrated significant anticonvulsant properties in preclinical studies. The presence of the aminophenyl group in this compound may further modulate its interaction with CNS targets. Therefore, this guide focuses on assays commonly employed to screen for and characterize novel anticonvulsant agents.

In Vivo Biological Assays for Anticonvulsant Activity

In vivo assays are crucial for evaluating the overall efficacy and potential side effects of a compound in a whole organism. The two most widely used and well-characterized preclinical models for initial anticonvulsant screening are the Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.

Maximal Electroshock Seizure (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is particularly effective in identifying compounds that prevent seizure spread through their action on voltage-gated sodium channels. The test is considered highly reproducible and is a standard in early-stage anticonvulsant drug discovery.

Experimental Protocol:

  • Animal Model: Male albino mice (20-25 g) are typically used.

  • Compound Administration: The test compound, such as this compound, is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle used to dissolve the compound.

  • Time of Peak Effect: The time between compound administration and the induction of seizures is determined based on the pharmacokinetic profile of the drug.

  • Seizure Induction: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal or auricular electrodes.

  • Observation: Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered a protective effect.

  • Endpoint: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.

Reproducibility:

The MES test is widely regarded as a robust and reproducible assay for anticonvulsant screening. Factors that can influence reproducibility include the animal strain, age, weight, and the specific parameters of the electrical stimulation. Standardization of these factors across experiments and laboratories is critical for ensuring consistent results. While specific inter-laboratory coefficients of variation for ED50 values are not always readily available in the literature, the consistent pharmacological profiles of standard anticonvulsants in this model attest to its reliability.

Comparison with Alternative Anticonvulsant Compounds:

The following table summarizes the performance of several known anticonvulsant drugs in the mouse MES test, providing a benchmark for evaluating novel compounds like this compound.

CompoundED50 (mg/kg, i.p.) in Mouse MES TestPrimary Mechanism of Action
Phenytoin9.5Voltage-gated sodium channel blocker
Carbamazepine8.8Voltage-gated sodium channel blocker
Valproic Acid272Multiple mechanisms, including GABAergic enhancement and sodium channel blockade
Lamotrigine4.9Voltage-gated sodium channel blocker
Levetiracetam22Binds to synaptic vesicle protein 2A (SV2A)
Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for generalized myoclonic and absence seizures and is particularly sensitive to compounds that enhance GABAergic neurotransmission by acting on the GABA-A receptor.

Experimental Protocol:

  • Animal Model: Male albino mice (18-25 g) are commonly used.

  • Compound Administration: The test compound is administered i.p. or p.o. at various doses, alongside a vehicle control group.

  • Time of Peak Effect: The assay is conducted at the predetermined time of peak effect of the test compound.

  • Convulsant Administration: A subcutaneous injection of pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is administered at a dose known to induce clonic seizures in the majority of animals (e.g., 85 mg/kg).

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures, characterized by rhythmic muscle contractions. The absence of a generalized clonic seizure for at least 5 seconds is considered a protective effect.

  • Endpoint: The ED50, the dose that protects 50% of the animals from clonic seizures, is determined.

Reproducibility:

Similar to the MES test, the scPTZ test is a standard and reproducible assay in anticonvulsant research. The dose of PTZ, the route of administration, and the strain of the animal are key variables that need to be controlled to ensure reproducibility.

Comparison with Alternative Anticonvulsant Compounds:

The table below shows the ED50 values for several standard anticonvulsant drugs in the mouse scPTZ test.

CompoundED50 (mg/kg, i.p.) in Mouse scPTZ TestPrimary Mechanism of Action
Ethosuximide130T-type calcium channel blocker
Valproic Acid155Multiple mechanisms
Diazepam0.2GABA-A receptor positive allosteric modulator
Phenobarbital13GABA-A receptor positive allosteric modulator
Levetiracetam13Binds to synaptic vesicle protein 2A (SV2A)

In Vitro Biological Assays for Anticonvulsant Activity

In vitro assays are essential for elucidating the specific molecular targets and mechanisms of action of a potential anticonvulsant compound. Based on the common mechanisms of action of existing anticonvulsants, receptor binding assays for the GABA-A and NMDA receptors are highly relevant.

GABA-A Receptor Binding Assay

This assay determines the affinity of a test compound for the GABA-A receptor, a key inhibitory neurotransmitter receptor in the CNS.

Experimental Protocol:

  • Membrane Preparation: Crude synaptic membranes are prepared from the cerebral cortex of rats.

  • Radioligand: A radiolabeled ligand that binds to a specific site on the GABA-A receptor is used, such as [3H]muscimol for the GABA binding site or [3H]flunitrazepam for the benzodiazepine binding site.

  • Incubation: The prepared membranes are incubated with the radioligand and varying concentrations of the test compound (e.g., this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated.

Reproducibility:

Radioligand binding assays are generally highly reproducible when performed under well-controlled conditions. Key factors affecting reproducibility include the quality of the membrane preparation, the specific activity and concentration of the radioligand, incubation time and temperature, and the method of separating bound and free ligand.

Comparison with Alternative Compounds:

The following table provides the binding affinities (Ki) of known GABA-A receptor modulators.

CompoundBinding SiteKi (nM)
MuscimolGABA2-10
BicucullineGABA (antagonist)25-50
DiazepamBenzodiazepine1-10
FlunitrazepamBenzodiazepine0.5-2
NMDA Receptor Binding Assay

This assay measures the affinity of a compound for the N-methyl-D-aspartate (NMDA) receptor, a major excitatory amino acid receptor in the brain. Blockade of the NMDA receptor can be an effective anticonvulsant mechanism.

Experimental Protocol:

  • Membrane Preparation: Synaptic membranes are prepared from the rat forebrain.

  • Radioligand: A radiolabeled ligand that binds to a site within the NMDA receptor channel, such as [3H]MK-801, is commonly used.

  • Incubation: The membranes are incubated with the radioligand in the presence of glutamate and glycine (co-agonists required for channel opening) and various concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by filtration.

  • Quantification: The radioactivity of the filters is determined by liquid scintillation counting.

  • Data Analysis: The IC50 value is calculated, representing the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Reproducibility:

Similar to the GABA-A receptor binding assay, the NMDA receptor binding assay is highly reproducible under standardized conditions. The concentrations of the co-agonists (glutamate and glycine) and the integrity of the receptor preparation are critical for obtaining consistent results.

Comparison with Alternative Compounds:

The table below lists the binding affinities of known NMDA receptor antagonists.

CompoundBinding SiteIC50 (nM)
MK-801Channel1-5
Phencyclidine (PCP)Channel20-50
KetamineChannel300-500
AP5Glutamate site (antagonist)1,000-5,000

Visualizations

G Hypothesized Anticonvulsant Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Voltage-gated Na+ Channel Voltage-gated Na+ Channel SV2A SV2A GABA Synthesis GABA Synthesis GABA Release GABA Release GABA Synthesis->GABA Release GABA-A Receptor GABA-A Receptor Neuronal Hyperpolarization Neuronal Hyperpolarization GABA-A Receptor->Neuronal Hyperpolarization Cl- influx NMDA Receptor NMDA Receptor Reduced Excitability Reduced Excitability Neuronal Hyperpolarization->Reduced Excitability This compound This compound This compound->Voltage-gated Na+ Channel Blockade This compound->SV2A Modulation This compound->GABA Synthesis Enhancement This compound->NMDA Receptor Blockade GABA Release->GABA-A Receptor Activation Anticonvulsant Effect Anticonvulsant Effect Reduced Excitability->Anticonvulsant Effect

Caption: Hypothesized signaling pathways for anticonvulsant activity.

G Experimental Workflow for In Vivo Anticonvulsant Assays cluster_MES MES Test cluster_scPTZ scPTZ Test Animal Acclimatization Animal Acclimatization Compound Administration Compound Administration Animal Acclimatization->Compound Administration Time of Peak Effect Determination Time of Peak Effect Determination Compound Administration->Time of Peak Effect Determination Seizure Induction Seizure Induction Time of Peak Effect Determination->Seizure Induction Electrical Stimulation Electrical Stimulation Seizure Induction->Electrical Stimulation scPTZ Injection scPTZ Injection Seizure Induction->scPTZ Injection Observation of Tonic Hindlimb Extension Observation of Tonic Hindlimb Extension Data Analysis (ED50) Data Analysis (ED50) Observation of Tonic Hindlimb Extension->Data Analysis (ED50) Observation of Clonic Seizures Observation of Clonic Seizures Observation of Clonic Seizures->Data Analysis (ED50)

Caption: Workflow for in vivo anticonvulsant screening.

G Workflow for In Vitro Receptor Binding Assays Membrane Preparation Membrane Preparation Incubation Incubation Membrane Preparation->Incubation Filtration Filtration Incubation->Filtration Radioligand Radioligand Radioligand->Incubation Test Compound Test Compound Test Compound->Incubation Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Data Analysis (IC50/Ki) Data Analysis (IC50/Ki) Scintillation Counting->Data Analysis (IC50/Ki)

Caption: General workflow for radioligand binding assays.

Safety Operating Guide

Navigating the Safe Disposal of 1-(3-Aminophenyl)pyrrolidin-2-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 1-(3-Aminophenyl)pyrrolidin-2-one, a compound utilized in various research applications. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guidance is meticulously compiled from the safety profiles of structurally analogous compounds containing aminophenyl and pyrrolidinone functional groups.

Core Safety and Handling Protocols

Prior to initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the potential hazards. Based on related chemical safety data, this compound should be handled with care, assuming it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side-shields or goggles.

  • Lab Coat: A flame-retardant, antistatic protective clothing is recommended.

  • Respiratory Protection: If working in a poorly ventilated area or if dust or vapors are generated, use a NIOSH/MSHA approved respirator.[2]

Step-by-Step Disposal Procedure

Disposal of this compound must be conducted in accordance with all federal, state, and local environmental regulations. The primary method of disposal is through an approved waste disposal plant.[2][3]

  • Waste Collection:

    • Collect waste material in a suitable, labeled, and tightly closed container.[3][4]

    • Do not mix with other waste streams unless compatibility is known.

  • Spill Management:

    • In case of a spill, avoid breathing dust or vapors.[3]

    • For liquid spills, absorb with an inert material such as sand, silica gel, or universal binder.[3]

    • For solid spills, carefully sweep or scoop up the material, avoiding dust generation.

    • Place the absorbed or collected material into a suitable container for disposal.

    • Clean the spill area thoroughly with soap and water.[3]

  • Final Disposal:

    • Dispose of the waste container through a licensed and approved waste disposal company.

    • Do not empty into drains or release into the environment.[3]

Quantitative Data from Structurally Similar Compounds

The following table summarizes key quantitative data from safety data sheets of compounds structurally related to this compound. This data is provided for informational purposes to infer potential hazards.

Compound NameCAS No.Hazard InformationSource
Pyrrolidine123-75-1Highly flammable liquid and vapour. Harmful if swallowed or if inhaled. Causes severe skin burns and eye damage. Harmful to aquatic life.
p-Aminoacetophenone99-92-3Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1]
(+/-)-1-Boc-3-aminopyrrolidine186550-13-0Causes severe skin burns and eye damage. May cause respiratory irritation.[2]
N-(2-Aminoethyl)pyrrolidine7154-73-6Flammable liquid and vapor. Causes severe skin burns and eye damage.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Handling & Collection cluster_disposal Final Disposal A Assess Hazards (Review SDS of analogous compounds) B Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B C Collect Waste in Labeled, Sealed Container B->C D Spill Occurs B->D G Store Waste Container in a Well-Ventilated Area E Absorb/Contain Spill with Inert Material D->E F Clean Spill Area E->F F->C H Contact Approved Waste Disposal Company G->H I Transfer Waste for Proper Disposal H->I

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-(3-Aminophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling 1-(3-Aminophenyl)pyrrolidin-2-one. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the safety profiles of structurally similar aminophenyl and pyrrolidine derivatives. It is imperative to treat this compound with a high degree of caution and to conduct a thorough risk assessment before commencing any work.

Personal Protective Equipment (PPE)

All personnel must use the following personal protective equipment when handling this compound. These are minimum requirements, and a site-specific risk assessment may warrant additional measures.

PPE CategoryItemSpecifications & Rationale
Eye/Face Protection Chemical safety goggles or a full-face shieldEssential for preventing eye contact with powders or splashes of solutions.
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact. It is advisable to double-glove for enhanced protection.
Body Protection Laboratory coat or disposable gownTo protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is vital to ensure safety.

  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.

  • Engineering Controls : All weighing and solution preparation activities should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Handling : Avoid direct contact with the skin and eyes. Do not breathe dust or vapors. Wash hands thoroughly after handling.

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification : This compound should be treated as hazardous chemical waste.

  • Containerization : Collect waste material in a designated, properly labeled, and sealed container. Do not mix with other waste streams.

  • Disposal Method : All waste must be disposed of through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain or in regular trash.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Required PPE Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Fume Hood Gather_PPE->Prepare_Work_Area Weighing Weigh Compound Prepare_Work_Area->Weighing Proceed to Handling Dissolving Prepare Solution Weighing->Dissolving Experiment Perform Experiment Dissolving->Experiment Decontaminate Decontaminate Surfaces Experiment->Decontaminate Proceed to Cleanup Segregate_Waste Segregate Waste Decontaminate->Segregate_Waste Dispose Dispose via Licensed Contractor Segregate_Waste->Dispose

Caption: Chemical Handling Workflow Diagram.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.